11-Bromoundecanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
11-bromoundecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOIFRYXGBPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065975 | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15949-84-5 | |
| Record name | 11-Bromoundecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15949-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-bromoundecanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-Bromoundecanoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD9K54G92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
11-Bromoundecanoyl chloride synthesis from 11-bromoundecanoic acid
An In-depth Technical Guide to the Synthesis of 11-Bromoundecanoyl Chloride from 11-Bromoundecanoic Acid
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable bifunctional molecule, from its corresponding carboxylic acid. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes critical safety and handling procedures.
Introduction: The Utility of a Bifunctional Linker
This compound is a key intermediate in organic synthesis, prized for its dual reactivity. It possesses a terminal bromine atom, susceptible to nucleophilic substitution, and a highly reactive acyl chloride group, ideal for acylation reactions. This bifunctional nature makes it an essential building block for:
-
Surface Modification: Covalently attaching molecules to hydroxyl- or amine-functionalized surfaces to create self-assembled monolayers (SAMs).
-
Polymer Chemistry: Acting as a monomer or an initiator in the synthesis of specialized polymers and dendrimers.
-
Drug Development: Serving as a long-chain linker to conjugate drugs to targeting moieties or to improve pharmacokinetic properties.
The conversion of the relatively stable 11-bromoundecanoic acid to its highly reactive acyl chloride derivative is a crucial enabling step for these applications. This guide focuses on the most common and efficient methods to achieve this transformation.
The Chemistry of Acyl Chloride Formation
The synthesis of an acyl chloride from a carboxylic acid involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is a classic nucleophilic acyl substitution reaction.[1] The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, the reaction requires a reagent that can convert the -OH into a better leaving group.[2][3]
Choosing the Right Chlorinating Agent
Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in modern organic synthesis.[4]
| Reagent | Formula | Boiling Point | Key Advantages | Considerations |
| Thionyl Chloride | SOCl₂ | 76 °C | Inexpensive; Gaseous byproducts (SO₂, HCl) drive the reaction to completion.[5] | Reactions can be vigorous; Excess reagent must be removed, typically by distillation. |
| Oxalyl Chloride | (COCl)₂ | 62 °C | Milder and more selective than SOCl₂; Gaseous byproducts (CO₂, CO, HCl) simplify workup.[6] | More expensive; Often requires a catalytic amount of N,N-dimethylformamide (DMF).[7] |
| Phosphorus Pentachloride | PCl₅ | 160 °C (subl.) | Highly effective. | Solid reagent, can be difficult to handle; Solid byproduct (POCl₃) must be separated.[5] |
For the synthesis of this compound, thionyl chloride is an excellent and cost-effective choice. The reaction proceeds cleanly, and the volatile byproducts are easily removed, simplifying the purification of the high-boiling-point product.[8]
Reaction Mechanism: Thionyl Chloride
The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The key is the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[9][10]
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[2][11]
-
Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a key acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[10]
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable chlorosulfite leaving group, which subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[10][12]
The evolution of gaseous SO₂ and HCl drives the equilibrium towards the product, ensuring a high yield.[5]
Caption: Generalized reaction mechanism for acyl chloride synthesis using thionyl chloride.
Experimental Protocol
This protocol is a robust method for synthesizing this compound with a high yield and purity.
Materials and Equipment
-
Reactants:
-
11-Bromoundecanoic acid (CAS 2834-05-1)
-
Thionyl chloride (SOCl₂) (CAS 7719-09-7)
-
-
Equipment:
-
Round-bottom flask (dried in an oven)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum distillation apparatus
-
Standard laboratory glassware (all oven-dried)
-
Schlenk line or nitrogen/argon inlet (optional, but recommended)
-
Step-by-Step Synthesis Workflow
The entire process, from setup to analysis, must be conducted with care, particularly regarding the exclusion of moisture and the handling of corrosive reagents.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[13][14]
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Protect the system from atmospheric moisture using a drying tube or an inert gas atmosphere.
-
Charging the Flask: To the flask, add 11-bromoundecanoic acid (e.g., 55.0 g, 0.207 mol).[8] Cautiously add an excess of thionyl chloride (e.g., 48.0 g, 0.403 mol, ~2 equivalents) to the flask.[8] The addition may cause some initial gas evolution.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. A typical reaction time is 2-3 hours.[8] The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure or under reduced pressure.[8][15]
-
Purification: The crude this compound remaining in the flask is purified by fractional distillation under high vacuum (e.g., 0.1-1.0 mm Hg).[8][16]
-
Product Collection: Collect the fraction boiling at the appropriate temperature (approx. 176-178 °C at 1 Torr) as a clear, colorless to pale yellow liquid.[16]
-
Storage: The purified this compound is highly moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.
Product Characterization
Confirming the identity and purity of the synthesized this compound is essential. Spectroscopic methods are the primary tools for this analysis.
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch at a higher frequency, characteristic of an acyl chloride (around 1800 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic peaks for the aliphatic chain. The methylene protons adjacent to the carbonyl group (α-protons) will appear as a triplet at approximately 2.9 ppm, shifted downfield compared to the starting material.
-
¹³C NMR: The carbonyl carbon signal will be observed in the range of 170-174 ppm.
-
Safety and Handling
Extreme caution is paramount when working with the reagents and product.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[13][14] Causes severe skin burns and eye damage.[14] Inhalation can be fatal.[17]
-
Handling: Always handle in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[14] Ensure no water is present in the reaction setup.
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT use water.[18]
-
-
This compound:
-
Hazards: As an acyl chloride, it is corrosive and a lachrymator (induces tearing). It will react with moisture (e.g., on skin or in the eyes) to produce HCl.
-
Handling: Handle with the same precautions as thionyl chloride, using appropriate PPE in a fume hood.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure an adequate excess of thionyl chloride was used. |
| Premature hydrolysis. | Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. | |
| Product is cloudy or contains solid | Hydrolysis of the product back to the carboxylic acid. | The product was exposed to moisture during workup or storage. Re-purify if necessary and store under inert gas. |
| Dark-colored product | Overheating during distillation. | Use a high-vacuum source to lower the boiling point and avoid thermal decomposition. |
| Impurities in starting material. | Recrystallize the starting 11-bromoundecanoic acid before the reaction.[8] |
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 22.9: Reactions of Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
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College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
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Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
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Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
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Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]
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PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
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NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. Retrieved from [Link]
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NIST. (n.d.). 11-Bromoundecanoic acid - IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). 11-Bromoundecanoic acid - Mass spectrum. Retrieved from [Link]
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PubChem. (n.d.). 11-Bromoundecanoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 11-Bromoundecanoyl Chloride: Properties, Handling, and Applications
Introduction
11-Bromoundecanoyl chloride is a bifunctional linear-chain aliphatic molecule of significant interest in chemical synthesis, materials science, and drug development. Its structure is uniquely characterized by two distinct reactive termini: a highly reactive acyl chloride group and a versatile alkyl bromide group. This dual functionality allows it to act as a heterobifunctional crosslinker, enabling the covalent linkage of disparate chemical entities. The acyl chloride provides a rapid and efficient means of acylating nucleophiles such as amines and alcohols, while the terminal bromide allows for subsequent nucleophilic substitution or organometallic coupling reactions. This guide provides an in-depth exploration of the physicochemical properties, synthesis, handling, and key applications of this compound for researchers and drug development professionals.
Core Physicochemical Properties
The utility of this compound is fundamentally derived from its distinct chemical and physical properties. Accurate knowledge of these characteristics is essential for its proper handling, reaction setup, and purification.
Chemical Structure and Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 15949-84-5[1]
-
Synonyms: 11-Bromoundecanoic acid chloride[3]
Quantitative Data Summary
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 283.63 g/mol | [1] |
| Appearance | Not explicitly stated, but typically a liquid | - |
| Boiling Point | 176-178 °C at 1 Torr | [2][3] |
| Density | ~1.223 g/cm³ (Predicted) | [2][3] |
| Refractive Index | ~1.478 | [2] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, ether). Reacts with protic solvents (e.g., water, alcohols). | - |
Note: Some physical properties, such as density and refractive index, are predicted values and should be used as an estimate.
Reactivity and Chemical Behavior
The synthetic power of this compound lies in the differential reactivity of its two functional groups.
-
Acyl Chloride Moiety: This is the more reactive of the two functional groups. Acyl chlorides are potent electrophiles and react readily with a wide range of nucleophiles in what are known as nucleophilic acyl substitution reactions.[4] Common reactions include:
-
Hydrolysis: Rapid reaction with water to form the corresponding carboxylic acid, 11-bromoundecanoic acid. This is a crucial consideration for handling, as exposure to atmospheric moisture will degrade the material.[4]
-
Alcoholysis: Reaction with alcohols to form esters.[4]
-
Aminolysis: Reaction with primary or secondary amines to form amides, which is one of its most common applications in bioconjugation.[4][5] These reactions are often exothermic and may produce hydrogen chloride (HCl) as a byproduct, necessitating the use of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid.[4][5]
-
-
Alkyl Bromide Moiety: The terminal C-Br bond is susceptible to nucleophilic attack, typically via an SN2 mechanism. While less reactive than the acyl chloride, it allows for a vast array of secondary transformations, including:
-
Reaction with nucleophiles like azides, cyanides, or thiols.
-
Formation of Grignard reagents for C-C bond formation.
-
Coupling reactions to attach the molecule to surfaces or other substrates.
-
This orthogonal reactivity allows for a sequential reaction strategy, where the acyl chloride is first reacted with a nucleophile, followed by a separate reaction at the bromide terminus.
Synthesis and Purification
This compound is typically synthesized from its corresponding carboxylic acid, 11-bromoundecanoic acid.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a common laboratory-scale synthesis.
Objective: To convert 11-bromoundecanoic acid to this compound.
Materials:
-
11-bromoundecanoic acid (recrystallized)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, charge a round-bottom flask with 55 g (0.20 moles) of 11-bromoundecanoic acid.[6]
-
Carefully add 48 g (0.4 moles) of thionyl chloride to the flask.[6] Causality: Thionyl chloride is used in excess to drive the reaction to completion. It serves as both the chlorinating agent and the solvent.
-
Fit the flask with a reflux condenser protected by a drying tube to prevent moisture from entering the reaction.
-
Heat the mixture to reflux and maintain for 3 hours.[6] The reaction will evolve sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be properly vented or scrubbed.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Purification Step 1 (Removal of Excess Reagent): Remove the excess thionyl chloride by vacuum distillation at a moderate vacuum (10-14 mm Hg).[6]
-
Purification Step 2 (Product Isolation): The crude acid chloride product remaining is then distilled under a higher vacuum (e.g., 0.1 mm Hg) to yield the pure this compound.[6]
Self-Validation: The success of the synthesis can be confirmed by comparing the boiling point of the distilled product to the literature value and by analytical techniques such as FT-IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch at a higher wavenumber).
Handling, Storage, and Safety
Due to its reactivity, proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.
-
General Handling: Always handle in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[7][8] Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[7]
-
Moisture Sensitivity: This compound is highly sensitive to moisture. The acyl chloride group will readily hydrolyze upon contact with water or humidity.[4] It is critical to handle the material under an inert atmosphere (e.g., nitrogen or argon) and to use dry glassware and solvents.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] To prevent hydrolysis, it is often stored under an inert gas.
-
Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[7] Inhalation can cause severe damage to the respiratory tract.[7] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several scientific domains.
Bioconjugation and Linker Chemistry
It is frequently used as a crosslinker to connect different molecules. For instance, in the development of Antibody-Drug Conjugates (ADCs), a linker of this type could be used to attach a cytotoxic drug to an antibody.
The workflow for such a conjugation is visualized below:
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An In-Depth Technical Guide to 11-Bromoundecanoyl Chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 11-Bromoundecanoyl chloride, a bifunctional molecule of significant interest in chemical synthesis, particularly within the realms of materials science and pharmaceutical development. This document will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective application in a research and development setting.
Core Chemical Identity
This compound is a linear aliphatic acyl chloride containing a terminal bromine atom. This unique structure renders it a valuable bifunctional linker, capable of undergoing reactions at both the acyl chloride and the alkyl bromide moieties.
| Identifier | Value | Source |
| CAS Number | 15949-84-5 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀BrClO | [1][3] |
| Molecular Weight | 283.63 g/mol | [1][3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Undecanoyl chloride, 11-bromo-; 11-Bromoundecanoic acid chloride | [3][5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in experimental design.
| Property | Value | Source |
| Boiling Point | 176-178 °C at 1 Torr | [1][3] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Refractive Index | 1.478 | [1] |
| Vapor Pressure | 0.000446 mmHg at 25°C | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Synthesis and Mechanism
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 11-bromoundecanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the progress and completion of the reaction can be monitored by the cessation of gas evolution.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Reactants: Charge the flask with 11-bromoundecanoic acid (1.0 equivalent).[6][7]
-
Reagent Addition: Cautiously add an excess of thionyl chloride (approximately 2.0 equivalents) to the flask.[6][7]
-
Reaction: Heat the mixture to reflux for 2-3 hours.[6][7] The reaction is complete when the evolution of gases ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.[6][7]
-
Purification: The crude this compound is then purified by vacuum distillation to yield the pure product.[6][7]
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent for the reaction.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time.
-
Gas Trap: The use of a gas trap is a critical safety measure to prevent the release of corrosive and toxic HCl and SO₂ gases into the laboratory atmosphere.
Reactivity and Applications in Drug Development
The utility of this compound in research and drug development stems from its bifunctional nature. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The terminal alkyl bromide provides a site for nucleophilic substitution, allowing for the introduction of other functional groups or for tethering to a solid support.
This dual reactivity makes this compound an excellent linker molecule for conjugating different molecular entities. For instance, it can be used to attach a small molecule drug to a targeting moiety, such as an antibody or a peptide, to create a drug conjugate. The precursor, 11-bromoundecanoic acid, has been utilized as a reactant in the preparation of hydroxy-substituted naphthoquinone cations which exhibit antiplasmodial properties.[8][]
Caption: Reactivity of this compound.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[10][11]
-
Hazards: Causes severe skin burns and eye damage.[10] It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture, strong bases, and oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.
Conclusion
This compound is a versatile bifunctional reagent with significant potential in chemical synthesis, particularly for the development of complex molecules in the pharmaceutical and materials science industries. Its well-defined synthesis and predictable reactivity make it a valuable tool for researchers. Adherence to strict safety protocols is essential when working with this compound.
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An In-depth Technical Guide to the Solubility of 11-Bromoundecanoyl Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 11-Bromoundecanoyl chloride, a bifunctional molecule of significant interest in chemical synthesis, particularly in the development of therapeutic agents and surface modification applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its solvent compatibility, reactivity, and handling.
Executive Summary: The Dual Nature of this compound
This compound (C₁₁H₂₀BrClO) is a long-chain acyl chloride featuring a terminal bromine atom.[1] This structure imparts a dual chemical personality: the highly reactive acyl chloride group and a less reactive, yet synthetically versatile, alkyl bromide. Understanding its solubility is not merely a matter of dissolution but a critical assessment of its stability and reactivity in different solvent environments. The acyl chloride moiety dictates a high susceptibility to nucleophilic attack, making solvent selection a crucial parameter for successful experimental outcomes.
Due to its reactive nature, this compound does not simply "dissolve" in protic solvents like water or alcohols; it reacts, often vigorously, to form the corresponding carboxylic acid or ester.[2][3] Therefore, this guide will focus on its solubility and stability in aprotic organic solvents, which are essential for its use in most synthetic applications.
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential before delving into its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀BrClO | [1] |
| Molecular Weight | 283.63 g/mol | [1] |
| Boiling Point | 176-178 °C @ 1 Torr | [4] |
| Density (predicted) | 1.223 ± 0.06 g/cm³ | [4] |
The long alkyl chain contributes to a nonpolar character, while the acyl chloride group introduces significant polarity and reactivity.
Understanding Solubility in the Context of Reactivity
The solubility of an acyl chloride is intrinsically linked to its reactivity. The primary consideration is the presence of nucleophilic species in the solvent, which can react with the electrophilic carbonyl carbon of the acyl chloride.[5]
Protic Solvents: A Realm of Reactivity, Not Solubility
Protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (e.g., O-H in alcohols and water, N-H in amines), are generally unsuitable for dissolving this compound for synthetic purposes. The lone pair of electrons on the oxygen or nitrogen atom acts as a nucleophile, leading to a rapid solvolysis reaction.[6]
-
Water: Reacts violently to produce 11-bromoundecanoic acid and hydrochloric acid.[7]
-
Alcohols (e.g., Methanol, Ethanol): React to form the corresponding esters (e.g., methyl 11-bromoundecanoate).[8]
-
Amines (Primary and Secondary): React to form amides.[8]
The following diagram illustrates the general mechanism of nucleophilic acyl substitution with a generic protic solvent (H-Nu).
Caption: Nucleophilic attack by a protic solvent on this compound.
Aprotic Solvents: The Preferred Medium
Aprotic solvents lack an acidic proton and are generally non-reactive towards acyl chlorides, making them the solvents of choice for reactions involving this functional group. Their ability to dissolve this compound is primarily governed by the "like dissolves like" principle.
Qualitative Solubility Predictions:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The long C₁₀ alkyl chain of this compound is nonpolar and will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess a dipole moment that can solvate the polar acyl chloride group. Their lack of acidic protons prevents reaction. However, very high polarity might not be optimal for the long nonpolar chain. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low (with caution) | While aprotic, these solvents can contain water impurities. DMF can also catalyze certain reactions. Complete miscibility may be lower due to the significant nonpolar portion of the solute. |
Experimental Protocol for Quantitative Solubility Determination
Due to the lack of specific quantitative solubility data in the literature for this compound, an experimental approach is necessary. The following protocol outlines a reliable method for determining its solubility in various aprotic organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents (DCM, THF, Hexane, Toluene, Ethyl Acetate)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated volumetric flasks and pipettes
-
Inert gas (Nitrogen or Argon)
Safety Precautions
-
This compound is a corrosive and lachrymatory compound.[8] Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
All glassware must be oven-dried to prevent hydrolysis.
-
Work under an inert atmosphere whenever possible to minimize exposure to atmospheric moisture.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Dispense 2 mL of the desired anhydrous solvent into a series of labeled vials. b. Add an excess amount of this compound to each vial (i.e., until a visible amount of undissolved material remains). c. Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the solutions for at least 24 hours to ensure saturation.
-
Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial. c. Dilute the aliquot in a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.
-
Quantitative Analysis (GC-MS Recommended): a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the calibration standards and the diluted samples by GC-MS. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the diluted samples from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the saturated solution using the dilution factor. b. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
The following diagram outlines the experimental workflow.
Caption: Workflow for the experimental determination of solubility.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound.
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible substances such as alcohols, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.
-
Handling: As an acyl chloride, it is highly reactive and should be handled with care.[5] It is corrosive and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.
Conclusion
The solubility of this compound is dictated by its molecular structure, favoring aprotic organic solvents. While highly soluble in nonpolar and moderately polar aprotic solvents like hexane, toluene, and dichloromethane, it is reactive towards protic solvents. For any application requiring the use of this compound in solution, the use of anhydrous, aprotic solvents is paramount. The experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine its solubility in specific solvents of interest, ensuring reproducible and reliable results in their synthetic endeavors.
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A Technical Guide to the Reactivity and Synthetic Utility of 11-Bromoundecanoyl Chloride
Executive Summary
11-Bromoundecanoyl chloride is a bifunctional long-chain aliphatic molecule that serves as a valuable building block in advanced organic synthesis, particularly in the fields of materials science and drug development. Its utility stems from the differential reactivity of its two terminal functional groups: a highly reactive acyl chloride and a less reactive primary alkyl bromide. This guide provides an in-depth analysis of the acyl chloride moiety, detailing its intrinsic electrophilicity and its predictable reactivity towards a range of nucleophiles. We will explore the primary reaction pathways—esterification, amidation, and Friedel-Crafts acylation—and present field-proven, step-by-step protocols. A core focus of this document is the principle of chemoselectivity, enabling researchers to selectively functionalize the acyl chloride terminus while preserving the alkyl bromide for subsequent synthetic transformations. This guide also includes critical safety and handling protocols requisite for the responsible use of this corrosive and moisture-sensitive reagent.
Introduction: The Molecular Architecture of this compound
This compound, with the molecular formula C₁₁H₂₀BrClO, possesses a unique linear structure that makes it an ideal linker or tethering agent.[1][2] The molecule consists of a ten-carbon methylene chain capped at one end by a highly electrophilic acyl chloride group (-COCl) and at the other by a primary alkyl bromide (-Br).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15949-84-5 | [2] |
| Molecular Weight | 283.63 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₂₀BrClO | [1][2] |
| Boiling Point | 176-178 °C @ 1 Torr | [3] |
| Density | ~1.223 g/cm³ (Predicted) | [3] |
| Refractive Index | ~1.478 | [3] |
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The acyl chloride is a "hard" electrophile, reacting readily with "hard" nucleophiles, while the alkyl bromide is a "soft" electrophile, preferring to react with "soft" nucleophiles, typically via Sₙ2 mechanisms. Critically, the acyl chloride is significantly more reactive than the alkyl bromide, a fact that underpins its utility in sequential, multi-step syntheses.
The Heart of Reactivity: The Acyl Chloride Functional Group
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[4][5] This high reactivity is a direct consequence of the electronic structure of the -COCl group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, rendering the carbonyl carbon highly electron-deficient and thus, a potent electrophile susceptible to nucleophilic attack.[4][6][7]
Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which facilitates the second step of the characteristic nucleophilic acyl substitution mechanism.[4] This mechanism is a two-step addition-elimination process.
Mechanism: Nucleophilic Acyl Substitution
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.[8][9]
This sequence results in the net substitution of the chloride with the incoming nucleophile.[9]
Caption: General mechanism of nucleophilic acyl substitution.
The Reactivity Landscape of this compound
The primary advantage of this compound is the ability to perform selective chemistry on the acyl chloride group without affecting the terminal bromide. This chemoselectivity allows for the construction of complex molecules where the undecanoyl chain acts as a spacer.
Esterification: Reaction with Alcohols
Acyl chlorides react readily with alcohols to form esters.[6][10] The reaction is typically rapid and exothermic.[7] To drive the reaction to completion and prevent side reactions, a weak base such as pyridine or triethylamine (TEA) is commonly added. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the alcohol or participating in undesired side reactions.[5]
Reaction: R-COCl + R'-OH → R-COOR' + HCl
Amidation: Reaction with Amines
The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively.[5][6][10] The reaction is exceptionally rapid and is often referred to as the Schotten-Baumann reaction.[11] Similar to esterification, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base are used. The first equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct.[12]
Reaction: R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻
Friedel-Crafts Acylation: Forming C-C Bonds with Arenes
Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that attaches the acyl group to an aromatic ring, forming a ketone.[13][14][15] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is the active electrophile that is attacked by the electron-rich aromatic ring.[14][17]
A key advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[15][17] Additionally, the acylium ion does not undergo rearrangement, a common issue with carbocations in Friedel-Crafts alkylation.[16][17]
Caption: Formation of the acylium ion in Friedel-Crafts acylation.
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points for common transformations. All manipulations involving this compound should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Synthesis of this compound
This compound is typically prepared from its corresponding carboxylic acid, 11-bromoundecanoic acid.[18][19][20] The most common method involves reaction with thionyl chloride (SOCl₂).[10][21][22]
-
Reagents: 11-bromoundecanoic acid (1.0 eq), Thionyl chloride (2.0 eq).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 11-bromoundecanoic acid (e.g., 55 g, 0.20 mol).[21]
-
Carefully add thionyl chloride (e.g., 48 g, 0.4 mol) to the flask.[21]
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).[21][22]
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[21][22]
-
The crude this compound is then purified by vacuum distillation to yield the final product.[21][22]
-
Protocol for Esterification: Synthesis of Methyl 11-bromoundecanoate
This protocol demonstrates a typical esterification using methanol.
-
Reagents: this compound (1.0 eq), Methanol (excess), Triethylamine (1.1 eq), Diethyl ether (solvent).
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methanol and triethylamine in diethyl ether.
-
Add the methanol/triethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water. The triethylammonium chloride salt will precipitate.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.[23]
-
Protocol for Amidation: General Schotten-Baumann Procedure
This protocol is a general method for forming an amide with a primary or secondary amine.
-
Reagents: this compound (1.0 eq), Amine (2.2 eq), Dichloromethane (DCM, solvent).
-
Procedure:
-
Dissolve the amine (2.2 eq) in DCM in a flask and cool to 0 °C.
-
Prepare a solution of this compound (1.0 eq) in DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.[11]
-
After addition, allow the mixture to warm to room temperature and stir for 8-16 hours.[11]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
-
Chemoselective Strategy: A Two-Step Synthetic Workflow
The differential reactivity of the acyl chloride and alkyl bromide groups enables a powerful synthetic strategy. The acyl chloride can be functionalized first under nucleophilic acyl substitution conditions, followed by a subsequent Sₙ2 reaction at the bromide terminus.
Caption: Workflow for selective functionalization.
This approach is widely used to synthesize linkers for bioconjugation, surface modifiers for materials science, and precursors for specialized polymers and pharmacologically active molecules.[24]
Spectroscopic Characterization
Characterization of this compound and its derivatives relies on standard spectroscopic techniques.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | -CH₂ -Br | δ ~3.4 ppm (triplet) |
| -CH₂ -COCl | δ ~2.9 ppm (triplet) | |
| -(CH₂ )₈- | δ ~1.2-1.8 ppm (multiplets) | |
| ¹³C NMR | C =O | δ ~173 ppm |
| -C H₂-Br | δ ~34 ppm | |
| -C H₂-COCl | δ ~47 ppm | |
| IR | C=O stretch | ~1800 cm⁻¹ (strong, characteristic of acyl chlorides) |
| C-Br stretch | ~650 cm⁻¹ |
Note: NMR shifts are approximate and referenced to TMS in CDCl₃. Data is predicted based on compound structure and known values for similar functional groups.[25][26]
Safety and Handling
Acyl chlorides are hazardous chemicals that must be handled with extreme care.[27]
-
Corrosivity: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[27][28] It is classified as a dermatotoxin.[2]
-
Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrochloric acid and 11-bromoundecanoic acid.[5][29] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[29][30]
-
Personal Protective Equipment (PPE): Always use this chemical in a certified chemical fume hood.[30] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[27][28]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[27][29] Containers should be tightly sealed, preferably under an inert atmosphere.[30]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite. Do not use water.[28] Collect the material in a sealed container for proper disposal according to local regulations.[30]
Applications in Research and Drug Development
The unique bifunctional nature of this compound and its derivatives makes it a key intermediate in several advanced applications:
-
Linker Technology: The long aliphatic chain serves as a flexible spacer in Antibody-Drug Conjugates (ADCs) or PROTACs, connecting a targeting moiety to a payload.
-
Surface Modification: It can be used to functionalize surfaces (e.g., nanoparticles, self-assembled monolayers) where the acyl chloride anchors to the surface and the terminal bromide is available for further chemistry.
-
Antimicrobial Agents: Derivatives of 11-bromoundecanoic acid, such as novel betaines and esterquats, have been synthesized and shown to possess potent antimicrobial and anti-biofilm activity against pathogenic bacterial strains.[24]
-
Pharmaceutical Synthesis: The incorporation of halogenated hydrocarbon chains is a common strategy in drug design, and this molecule provides a versatile starting point for building such structures.[31]
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The Dual-Action Blade: A Technical Guide to the Strategic Role of the Terminal Bromine in 11-Bromoundecanoyl Chloride Reactions
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of advanced chemical synthesis, particularly within drug development and materials science, bifunctional molecules are indispensable tools. 11-Bromoundecanoyl chloride stands out as a prime example of such a molecule, possessing two distinct reactive centers: a highly energetic acyl chloride and a versatile terminal primary alkyl bromide. This guide provides an in-depth exploration of the chemistry of this compound, focusing on the strategic role of the terminal bromine. We will delve into the orthogonal reactivity of its functional groups and provide field-proven insights into harnessing this duality for sophisticated molecular engineering.
The core utility of this compound lies in the significant difference in reactivity between the acyl chloride and the alkyl bromide. The acyl chloride is an exceptionally reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles under mild conditions.[1][2] In contrast, the primary alkyl bromide is a more moderate electrophile, typically requiring more forcing conditions or stronger nucleophiles to react, usually via an S(_N)2 mechanism.[3] This reactivity differential is the cornerstone of its application, allowing for sequential and selective reactions at either end of the eleven-carbon chain.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically leverage the terminal bromine in their synthetic endeavors. We will explore the fundamental principles governing its reactivity and provide detailed protocols for its application in key areas of innovation.
Chapter 1: The Principle of Orthogonal Reactivity
The concept of orthogonal protection is central to the strategic use of this compound.[4][5] In this context, we are not protecting functional groups in the traditional sense, but rather exploiting the inherent difference in their reactivity to achieve selective transformations. The acyl chloride is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[2] Reactions with nucleophiles such as amines and alcohols are often rapid and can be conducted at low temperatures.
Conversely, the terminal bromine, a primary alkyl halide, is less reactive. While it is a good substrate for S(_N)2 reactions, the conditions required are typically distinct from those needed for acyl chloride reactions.[3] For instance, a mild amine nucleophile in the presence of a non-nucleophilic base at low temperature will selectively react with the acyl chloride, leaving the terminal bromine untouched. Subsequent reaction at the bromine terminus can then be initiated by employing a stronger nucleophile or higher temperatures.
This "temporal" or "condition-dependent" orthogonality allows for a stepwise construction of complex molecules, where the 11-carbon chain of this compound acts as a versatile linker.
Chapter 2: Selective Reactions at the Acyl Chloride Terminus
The primary reaction of this compound involves the nucleophilic acyl substitution at the carbonyl carbon. The high reactivity of the acyl chloride allows for a range of transformations under mild conditions, with the terminal bromine remaining inert.
Amide Bond Formation: A Gateway to Bio-conjugation
The reaction of this compound with primary or secondary amines is a robust and efficient method for forming amides. This reaction is fundamental in the synthesis of linkers for antibody-drug conjugates (ADCs), where the terminal bromine can be used for subsequent attachment of a payload or for further modification.[6][7]
Experimental Protocol: Selective Amidation of this compound
Objective: To synthesize N-substituted 11-bromoundecanamides, preserving the terminal bromine for subsequent reactions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[2]
-
Non-nucleophilic Base (TEA): The reaction produces HCl as a byproduct.[8] A non-nucleophilic base is required to neutralize the acid and drive the reaction to completion without competing with the amine nucleophile.
-
Dropwise Addition: This ensures that the concentration of the highly reactive acyl chloride remains low, minimizing side reactions.
Table 1: Representative Data for Selective Amidation of this compound
| Amine Nucleophile | Product | Typical Yield (%) | Reaction Time (h) |
| Benzylamine | N-benzyl-11-bromoundecanamide | >90 | 2 |
| Aniline | N-phenyl-11-bromoundecanamide | >85 | 3 |
| Morpholine | 4-(11-bromoundecanoyl)morpholine | >95 | 2 |
Esterification: Crafting Functionalized Surfaces
The reaction with alcohols to form esters is another key transformation of the acyl chloride group. This is particularly relevant in materials science for the surface functionalization of nanoparticles or the creation of self-assembled monolayers (SAMs) with a terminal bromine handle for further chemical elaboration.
Experimental Protocol: Selective Esterification of this compound
Objective: To synthesize alkyl 11-bromoundecanoates for applications in surface modification.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, a functionalized alcohol for surface attachment)
-
Anhydrous solvent (e.g., DCM, THF)
-
Pyridine or other suitable base
-
Inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Work-up the reaction as described in the amidation protocol.
-
Purify the product by column chromatography.
Chapter 3: Harnessing the Terminal Bromine: The Second Act
Once the acyl chloride has been selectively reacted, the terminal bromine becomes the focal point for subsequent transformations. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions.
Nucleophilic Substitution: Building Complexity
The terminal bromine can be displaced by a variety of nucleophiles, including azides, cyanides, thiolates, and carboxylates. This allows for the introduction of a wide array of functional groups, enabling the synthesis of complex molecules.
Williamson Ether Synthesis: An Illustrative Example
The Williamson ether synthesis is a classic example of an S(_N)2 reaction where an alkoxide displaces a halide.[9] In the context of our N-substituted 11-bromoundecanamide, this reaction can be used to introduce an ether linkage at the terminus of the alkyl chain.
Experimental Protocol: Williamson Ether Synthesis with an N-substituted 11-bromoundecanamide
Objective: To introduce a terminal ether functionality via S(_N)2 reaction.
Materials:
-
N-substituted 11-bromoundecanamide (from Chapter 2)
-
Sodium hydride (NaH)
-
An alcohol (R-OH)
-
Anhydrous THF
-
Inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.5 equivalents) in anhydrous THF.
-
Add the alcohol (1.2 equivalents) dropwise at 0 °C and stir for 30 minutes to form the alkoxide.
-
Dissolve the N-substituted 11-bromoundecanamide (1.0 equivalent) in anhydrous THF and add it to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the nucleophilic alkoxide.
-
Heating: S(_N)2 reactions with alkyl bromides are generally slower than reactions at the acyl chloride and often require elevated temperatures to proceed at a reasonable rate.
-
Polar Aprotic Solvent (THF): This type of solvent is ideal for S(_N)2 reactions as it solvates the cation but not the nucleophile, thus enhancing its nucleophilicity.
Table 2: Representative S(_N)2 Reactions at the Terminal Bromine
| Nucleophile | Product Functional Group | Typical Conditions |
| Sodium Azide (NaN(_3)) | Azide (-N(_3)) | DMF, 60-80 °C |
| Potassium Cyanide (KCN) | Nitrile (-CN) | DMSO, 90 °C |
| Sodium Thiophenoxide (PhSNa) | Thioether (-SPh) | THF, reflux |
Chapter 4: Applications in Drug Development and Materials Science
The unique bifunctionality of this compound makes it a valuable tool in several advanced applications.
Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs are designed to deliver potent cytotoxic drugs directly to cancer cells.[6][7][10] The linker that connects the antibody to the drug is a critical component of the ADC's design. This compound is an ideal starting material for the synthesis of these linkers. The acyl chloride can be reacted with an amine on a drug molecule, and the terminal bromine can be converted to a functional group (e.g., a maleimide via a series of steps) for attachment to the antibody.
Caption: Synthetic workflow for an ADC using a linker derived from this compound.
Initiators for Atom Transfer Radical Polymerization (ATRP)
The terminal bromine of this compound can be used to create initiators for controlled radical polymerization techniques like ATRP.[] The acyl chloride can be reacted with a molecule containing a hydroxyl group, which is then esterified with a molecule like 2-bromoisobutyryl bromide to generate a bifunctional initiator. This allows for the growth of polymer chains from the terminus of the undecanoyl moiety.
Caption: Synthesis of a bifunctional ATRP initiator from this compound.
Surface Modification of Nanoparticles
The bifunctional nature of this compound is highly advantageous for the surface modification of nanoparticles.[12][13] The acyl chloride can react with amine or hydroxyl groups on the nanoparticle surface, creating a covalent linkage. The exposed terminal bromine then provides a reactive site for further functionalization, such as the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Conclusion: A Versatile Tool for Molecular Innovation
This compound is more than just a simple bifunctional molecule; it is a strategic tool that offers a high degree of control in the synthesis of complex molecular architectures. The key to its utility lies in the pronounced difference in reactivity between the acyl chloride and the terminal bromine, which allows for selective, sequential reactions. By understanding and exploiting this orthogonal reactivity, researchers in drug development and materials science can design and synthesize novel molecules with tailored properties and functionalities. This guide has provided a framework for understanding the principles behind the use of this compound and has offered practical, step-by-step protocols to empower scientists in their pursuit of molecular innovation.
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- Gómez-Carpintero, J., Sánchez, J. D., González, J. F., & Menéndez, J. C. (2021). Reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as catalyst generate acid chloride intermediates in situ, that were subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides in high yields under mild reaction conditions. The Journal of Organic Chemistry, 86(19), 14232–14237.
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- Scheme 2 Shows the synthesis of the ATRP initiator (11 0 -trichlorosilylundecyl )-2-bromo-2-methylpropanoate via esterification and hydrosilylation. (n.d.).
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The Versatile Bifunctional Linker: A Technical Guide to 11-Bromoundecanoyl Chloride in Advanced Materials Science
Abstract
In the dynamic field of materials science, the ability to precisely engineer surfaces at the molecular level is paramount for the development of advanced functional materials. 11-Bromoundecanoyl chloride has emerged as a critical bifunctional molecule, enabling the covalent linkage of diverse chemical moieties to a wide array of substrates. Its unique structure, featuring a reactive acyl chloride group and a terminal alkyl bromide, provides a versatile platform for applications ranging from the synthesis of high-density polymer brushes to the functionalization of nanoparticles for targeted drug delivery and biosensing. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core principles and practical applications of this compound. We will explore its role in the formation of self-assembled monolayers (SAMs), the surface-initiated atom transfer radical polymerization (SI-ATRP) of polymer brushes, and the construction of sophisticated nanoparticle-based systems, complete with detailed experimental protocols and characterization methodologies.
Introduction: The Power of Bifunctional Linking
The strategic modification of material surfaces is a cornerstone of modern materials science, enabling the creation of materials with tailored properties such as wettability, biocompatibility, and specific molecular recognition capabilities. Bifunctional linker molecules are central to this endeavor, acting as molecular bridges that covalently connect a substrate to a functional entity. This compound (C₁₁H₂₀BrClO) is a prime example of such a linker, possessing two distinct reactive sites that can be addressed with high selectivity.
The acyl chloride group provides a highly reactive handle for forming stable amide or ester bonds with surfaces rich in amine or hydroxyl groups, respectively, such as silicon oxides, cellulose, and various polymers.[1][2] The terminal bromine atom, on the other hand, serves as a robust initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[3][4] This dual functionality allows for a two-step surface modification strategy: first, the stable anchoring of the linker to the substrate, followed by the "grafting from" of well-defined polymer chains or the attachment of other functional molecules.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrClO | ECHEMI[5] |
| Molecular Weight | 283.63 g/mol | ECHEMI[5] |
| Boiling Point | 176-178 °C @ 1 Torr | ECHEMI[5] |
| Density (Predicted) | 1.223 ± 0.06 g/cm³ | ECHEMI[5] |
Surface Modification with this compound: From Monolayers to Polymer Brushes
The ability of this compound to react with hydroxylated and aminated surfaces makes it a versatile tool for creating functional interfaces. This section will delve into its application in forming self-assembled monolayers and, more extensively, in initiating the growth of polymer brushes.
Formation of Self-Assembled Monolayers (SAMs)
While thiol-based SAMs on gold are widely studied, this compound offers an effective route for modifying oxide surfaces like silica (SiO₂) and other hydroxyl-rich materials.[1][6] The acyl chloride readily reacts with surface hydroxyl groups to form a covalently bound ester linkage, creating a tailored surface chemistry.
Conceptual Workflow for SAM formation:
Caption: Workflow for creating a bromine-terminated self-assembled monolayer.
Experimental Protocol: SAM Formation on a Silicon Wafer
-
Substrate Cleaning: Immerse a silicon wafer in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Reaction Setup: Place the cleaned wafer in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Solution Preparation: In a separate flask, prepare a dilute solution (e.g., 1-5 mM) of this compound and a non-nucleophilic base (e.g., pyridine or triethylamine, in slight molar excess to the acyl chloride) in an anhydrous solvent such as toluene or chloroform.
-
Reaction: Immerse the wafer in the solution and allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
Washing: Remove the wafer from the solution and rinse sequentially with the reaction solvent, ethanol, and deionized water to remove any unreacted reagents and byproducts.
-
Drying and Storage: Dry the functionalized wafer under a stream of nitrogen and store in a desiccator.
Synthesis of Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
A major application of this compound is its use as a surface-anchored initiator for ATRP.[3][4] This "grafting from" approach allows for the growth of high-density polymer brushes with controlled molecular weight and low polydispersity.[4][7] The terminal alkyl bromide of the anchored monolayer serves as the initiation site for the polymerization of a wide variety of monomers.
Mechanism of SI-ATRP initiated by this compound:
Caption: Stepwise construction of a targeted drug delivery nanoparticle.
The terminal bromide on the nanoparticle surface can be displaced by nucleophiles such as thiols or amines present on drug molecules or targeting moieties like antibodies or peptides. [8]This allows for the creation of sophisticated core-shell nanostructures where the core carries a therapeutic payload and the shell provides targeting capabilities and biocompatibility. [9][10]
Surface Modification for Biosensor Development
In the realm of biosensors, the controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) is crucial for sensitivity and specificity. [7][11]this compound can be used to create a reactive surface to which these biomolecules can be covalently attached. [12]For instance, a surface modified with a bromine-terminated monolayer can be further reacted with a molecule containing both a nucleophilic group (to react with the bromide) and a group suitable for bioconjugation (e.g., an N-hydroxysuccinimide ester for reaction with amines on proteins).
Surface Characterization Techniques
The successful modification of surfaces with this compound and subsequent functionalization must be verified through appropriate characterization techniques.
| Technique | Information Obtained | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of bromine after initiator immobilization and its subsequent removal/replacement. | [13] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. Can be used to measure the thickness of grafted polymer brushes. | [13][14] |
| Contact Angle Goniometry | Changes in surface wettability, indicating successful surface modification from hydrophilic (e.g., bare silica) to more hydrophobic (after monolayer formation). | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic chemical bonds, such as the ester linkage formed between the acyl chloride and a hydroxylated surface. | |
| Ellipsometry | Precise measurement of the thickness of thin films, including SAMs and polymer brushes. | |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity of polymer chains cleaved from the surface (sacrificial initiator method). | [4] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile tool in the materials scientist's toolkit. Its bifunctional nature provides a robust and straightforward methodology for the covalent modification of a wide range of materials. The ability to form stable, bromine-terminated monolayers that can subsequently act as initiators for controlled polymerizations is a particularly powerful attribute, enabling the creation of well-defined polymer brushes with tailored functionalities.
The applications of this molecule in creating advanced materials for drug delivery and biosensing are particularly promising. As the demand for more sophisticated and precisely engineered materials continues to grow, the utility of this compound and similar bifunctional linkers is set to expand. Future research will likely focus on developing more complex polymer architectures initiated from these surfaces, exploring a wider range of monomers to create novel functional coatings, and integrating these modified materials into functional devices for real-world applications in medicine, electronics, and beyond.
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- 11. Immobilization of biomolecules on nanostructured films for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilized biomolecules in analysis : a practical approach in SearchWorks catalog [searchworks.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Immobilization of DNA on 11-mercaptoundecanoic acid-modified gold (111) surface for atomic force microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bifunctional Linkers: The Case of 11-Bromoundecanoyl Chloride
Foreword: The Architectural Elegance of Molecular Bridges
In the intricate world of drug development, diagnostics, and materials science, the ability to selectively connect distinct molecular entities is paramount. This molecular engineering feat is often accomplished through the use of bifunctional linkers – chemical structures possessing two reactive termini, designed to covalently bind to two different molecules, thus forming a stable bridge. The strategic implementation of these linkers can profoundly influence the efficacy of a therapeutic, the sensitivity of a diagnostic assay, or the functional properties of a novel material. This guide delves into the core principles of bifunctional linkers, using the versatile yet specific case of 11-Bromoundecanoyl chloride to illustrate their synthesis, reactivity, and application. Herein, we will not merely present protocols, but explore the rationale behind them, empowering researchers to not only replicate but also innovate.
Section 1: The World of Bifunctional Linkers – A Conceptual Overview
Bifunctional linkers are broadly categorized based on the nature of their reactive ends:
-
Homobifunctional Linkers: Possess two identical reactive groups, ideal for crosslinking similar molecules or creating polymeric structures.
-
Heterobifunctional Linkers: Feature two distinct reactive groups, enabling the sequential and controlled conjugation of different molecules.[1] This targeted approach is crucial in complex applications like the development of antibody-drug conjugates (ADCs).[2]
The utility of a bifunctional linker is further defined by its spacer arm – the chain connecting the two reactive termini. The length, flexibility, and chemical nature of this spacer are not trivial details; they critically impact the spatial relationship between the conjugated molecules and can influence properties like solubility and steric hindrance of the final conjugate.[3]
Section 2: A Case Study: this compound
This compound stands as an exemplary heterobifunctional linker. Its structure is deceptively simple, yet it offers a powerful combination of reactivities that can be orthogonally addressed.
Physicochemical Properties
A thorough understanding of a linker's properties is foundational to its successful application.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | Undecanoyl chloride, 11-bromo- | [4][5] |
| CAS Number | 15949-84-5 | [5][6] |
| Molecular Formula | C₁₁H₂₀BrClO | [5][6] |
| Molecular Weight | 283.63 g/mol | [4][5] |
| Boiling Point | 176-178 °C at 1 Torr | [4][7] |
| Density | ~1.223 g/cm³ | [4] |
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of this compound involves the conversion of its corresponding carboxylic acid, 11-bromoundecanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).[8][9]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagent Addition: To the flask, add 11-bromoundecanoic acid (1 equivalent). Slowly and carefully, add an excess of thionyl chloride (approximately 2 equivalents).[9] The excess thionyl chloride serves as both the reagent and the solvent.
-
Reflux: Heat the mixture to reflux for 2-3 hours.[9] This provides the necessary activation energy for the reaction to proceed to completion. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[8][9] This is a critical step, as residual thionyl chloride can interfere with subsequent reactions.
-
Purification: The crude this compound is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[8][9]
Self-Validation: The purity of the final product should be assessed by techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the acyl chloride and the integrity of the alkyl bromide. Infrared (IR) spectroscopy is also a valuable tool, showing the characteristic C=O stretch of the acyl chloride at approximately 1800 cm⁻¹.
The Dual Reactivity of this compound
The utility of this linker stems from the differential reactivity of its two functional groups:
-
The Acyl Chloride: This is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with primary amines and alcohols to form stable amide and ester bonds, respectively.[10][11] This reaction is typically rapid and proceeds under mild conditions.
-
The Alkyl Bromide: This terminus is susceptible to nucleophilic substitution by thiols, amines, and other nucleophiles. This reaction is generally slower than the acylation and often requires more forcing conditions, such as elevated temperatures or the presence of a base. This difference in reactivity is the key to its utility as a heterobifunctional linker.
Caption: Orthogonal Reactivity of this compound.
Section 3: Applications and Experimental Protocols
The dual functionality of this compound opens up a vast landscape of applications, from modifying surfaces to creating complex bioconjugates.
Application 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to an amine-functionalized surface, creating a reactive handle for further modifications.
Workflow Diagram:
Caption: Workflow for Nanoparticle Surface Modification.
Detailed Protocol:
-
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or polymer-based)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
This compound
-
Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
-
Anhydrous ethanol (for quenching)
-
-
Procedure:
-
Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the non-nucleophilic base to the dispersion. A 2-fold molar excess relative to the estimated surface amine groups is a good starting point. The base neutralizes the HCl byproduct of the acylation reaction.
-
Acyl Chloride Addition: In a separate vial, dissolve this compound in the anhydrous solvent. Add this solution dropwise to the nanoparticle dispersion while stirring. Use a 1.5-fold molar excess of the acyl chloride relative to the surface amine groups.
-
Reaction: Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Quenching: Add a small amount of anhydrous ethanol to quench any unreacted this compound.
-
Purification: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Wash the nanoparticles three times with the reaction solvent and twice with anhydrous ethanol to remove excess reagents and byproducts. Dry the final product under vacuum.
-
Self-Validation: The success of the functionalization can be confirmed by X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine on the nanoparticle surface. Fourier-Transform Infrared Spectroscopy (FTIR) can show the appearance of the amide I and II bands.
Application 2: Bioconjugation to a Model Protein
This protocol outlines the acylation of lysine residues on a model protein, such as Bovine Serum Albumin (BSA), with this compound in an aqueous-organic solvent system.
Workflow Diagram:
Caption: Workflow for Protein Bioconjugation.
Detailed Protocol:
-
Materials:
-
Model protein (e.g., Bovine Serum Albumin - BSA)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate buffer)
-
Anhydrous aprotic solvent (e.g., dimethylformamide - DMF)
-
This compound
-
Purification system (dialysis tubing or size-exclusion chromatography column)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the aqueous buffer to a concentration of 5-10 mg/mL. Adjust the pH of the solution to 8.0-9.0 to ensure the lysine ε-amino groups are sufficiently deprotonated and nucleophilic. Cool the solution to 4°C in an ice bath with gentle stirring.
-
Linker Preparation: Prepare a stock solution of this compound in the anhydrous aprotic solvent. The concentration should be such that only a small volume is needed, typically less than 5% of the total reaction volume to minimize protein precipitation.
-
Conjugation: Slowly add the this compound solution to the stirring protein solution in small aliquots over 30-60 minutes. The molar ratio of linker to protein will determine the degree of modification and should be optimized for the specific application.
-
Reaction: Allow the reaction to proceed for 2-4 hours at 4°C.
-
Purification: Remove the unreacted linker and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.
-
Self-Validation: The degree of modification can be quantified using a TNBSA assay to measure the number of remaining free primary amines. MALDI-TOF mass spectrometry can be used to determine the mass shift corresponding to the number of attached linkers.
Section 4: Safety and Handling
This compound is a corrosive substance that reacts with water.[12] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a skin and respiratory tract irritant.[12][] Store in a cool, dry place away from moisture.
Conclusion: The Power of the Link
This compound is more than just a chemical reagent; it is an enabler of innovation. Its well-defined, orthogonal reactivity provides a robust tool for researchers to construct novel molecular architectures with precision and control. By understanding the principles behind its synthesis and application, scientists are well-equipped to harness the power of this and other bifunctional linkers to advance the frontiers of medicine, materials science, and beyond.
References
-
PrepChem. Synthesis of 11- bromoundecanoic acid chloride. [Link]
-
PrepChem. Synthesis of 11-bromo undecanoyl chloride. [Link]
-
CD Biosynsis. Bifunctional linkers. [Link]
-
PrepChem. Synthesis of methyl 11-bromoundecanoate. [Link]
-
PubChem. Undecanoyl chloride, 11-bromo-. [Link]
-
Chemsrc. 11-Bromoundecanoic acid | CAS#:2834-05-1. [Link]
-
Creative Biolabs. Heterobifunctional Crosslinkers. [Link]
-
Haz-Map. This compound - Hazardous Agents. [Link]
-
Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Doc Brown's Chemistry. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis. [Link]
Sources
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- 4. Site-Specific and Fluorescently Enhanced Installation of Post-Translational Protein Modifications via Bifunctional Biarsenical Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effectiveness of acylation of protein amino groups with fatty acid chlorides in a system of reversed micelles of aerosol OT in octane] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Khan Academy [khanacademy.org]
- 12. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 11-Bromoundecanoyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formation of self-assembled monolayers (SAMs) using 11-bromoundecanoyl chloride. This bifunctional molecule is particularly valuable for surface engineering, offering a reactive acyl chloride head group for covalent attachment to hydroxylated surfaces and a terminal bromine atom that serves as a versatile anchor for subsequent chemical modifications. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for SAM formation on silicon oxide substrates, and explore post-assembly functionalization strategies. This guide is designed to equip researchers with the knowledge to create robust, functionalized surfaces for a wide array of applications, from biosensors to targeted drug delivery platforms.
Introduction: The Power of Bifunctional SAMs
Self-assembled monolayers represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level. This compound stands out as a potent tool in this field. Its long alkyl chain promotes the formation of a densely packed, well-ordered monolayer, while its two distinct functional groups offer a two-stage approach to surface engineering.
The acyl chloride head group reacts readily with surface hydroxyl groups (-OH), such as those found on silicon dioxide, glass, and other metal oxides, to form a stable ester linkage. This covalent attachment ensures the robustness of the monolayer. The terminal bromine atom, positioned at the outer surface of the monolayer, provides a reactive site for a variety of nucleophilic substitution reactions. This allows for the subsequent immobilization of a diverse range of molecules, including proteins, DNA, and small molecule drugs.
The high reactivity of the acyl chloride head group, however, necessitates careful control of the experimental conditions, particularly the exclusion of water, to prevent premature hydrolysis to the less reactive carboxylic acid.[1]
Experimental Overview and Key Considerations
The formation of a high-quality SAM from this compound is a multi-step process that demands meticulous attention to detail. The general workflow is as follows:
Figure 1: A generalized workflow for the formation and functionalization of a SAM using this compound.
The Criticality of Anhydrous Conditions
Acyl chlorides are highly susceptible to hydrolysis in the presence of water, which converts the reactive acyl chloride to a carboxylic acid.[2][3] This reaction can occur with trace amounts of water in the solvent or adsorbed on the substrate surface. The resulting carboxylic acid has a significantly lower reactivity towards the surface hydroxyl groups, leading to a poorly formed or incomplete monolayer. Therefore, all steps of the SAM formation process must be conducted under strictly anhydrous conditions. This includes using anhydrous solvents, thoroughly drying all glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Detailed Experimental Protocols
Materials and Equipment
| Category | Item | Grade/Specification |
| Reagents | This compound | >98% |
| Sulfuric acid (H₂SO₄) | 98%, semiconductor grade | |
| Hydrogen peroxide (H₂O₂) | 30%, semiconductor grade | |
| Anhydrous Toluene | <50 ppm H₂O | |
| Acetone | Semiconductor grade | |
| Isopropanol | Semiconductor grade | |
| Methanol | Semiconductor grade | |
| Deionized (DI) water | 18.2 MΩ·cm | |
| Substrates | Silicon wafers with native oxide (SiO₂) | Prime grade |
| Equipment | Sonicator | - |
| Fume hood | - | |
| Schlenk line or glove box | For inert atmosphere | |
| Oven | Capable of 120 °C | |
| Tweezers | Teflon-coated | |
| Glassware (beakers, petri dishes) | Pyrex or equivalent |
Protocol 1: Substrate Preparation - Cleaning and Hydroxylation of Silicon Wafers
Objective: To generate a clean, hydrophilic silicon dioxide surface rich in hydroxyl groups, which are the reactive sites for the acyl chloride head group.
Procedure:
-
Initial Cleaning:
-
Place silicon wafers in a Teflon rack.
-
Sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Piranha Etching (Standard Clean 1):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a dedicated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
In a glass beaker, prepare the Piranha solution by slowly and carefully adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄ . The solution will become extremely hot. Always add peroxide to acid.
-
Immerse the cleaned silicon wafers in the hot Piranha solution for 15-20 minutes. This step removes any remaining organic residues and creates a fresh, hydroxylated silicon dioxide layer.[5]
-
Carefully remove the wafers and rinse them extensively with DI water (at least 5 rinse cycles).
-
Dry the wafers under a stream of nitrogen gas.
-
For immediate use, proceed to the SAM deposition step. For short-term storage, keep the wafers in DI water.
-
Protocol 2: SAM Formation via Solution-Phase Deposition
Objective: To form a covalent bond between the this compound and the hydroxylated silicon surface in a controlled, moisture-free environment.
Procedure:
-
Preparation:
-
Thoroughly dry all glassware (e.g., beakers, petri dishes) in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Transfer the hydroxylated silicon wafers to a Schlenk flask or into a glove box.
-
-
Deposition:
-
Under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the hydroxylated silicon wafers in the solution. Ensure the entire surface is covered.
-
Seal the reaction vessel and allow the reaction to proceed for 4-12 hours at room temperature. Longer reaction times may improve monolayer packing.
-
-
Rinsing:
-
After the deposition period, remove the wafers from the solution.
-
Rinse the wafers thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) molecules.
-
Subsequently, rinse with isopropanol and then methanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Sources
- 1. hms.harvard.edu [hms.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfmods.jp [surfmods.jp]
Surface Modification of Silicon Wafers using 11-Bromoundecanoyl Chloride: Application Notes and Protocols
Introduction: The Critical Role of Surface Engineering
In the realms of advanced materials science, biosensing, and drug development, the ability to precisely control the chemistry of a surface is paramount. Silicon wafers, the foundational substrate of the semiconductor industry, also offer a remarkably versatile platform for biological applications. However, the native silicon dioxide (SiO₂) surface is often not directly suitable for the immobilization of biomolecules or for controlling cellular interactions. Surface modification, therefore, becomes a critical enabling step to impart desired chemical functionalities.
This guide provides a comprehensive overview and detailed protocols for the surface modification of silicon wafers using 11-bromoundecanoyl chloride. This bifunctional molecule is particularly valuable as it forms a stable, covalently attached organic monolayer, terminating in a reactive bromine group. This terminal bromide serves as a versatile chemical handle for a wide array of subsequent reactions, including nucleophilic substitutions and cross-coupling reactions, enabling the attachment of proteins, DNA, nanoparticles, and small-molecule drugs.[1][2] The long eleven-carbon alkyl chain ensures the formation of a densely packed and well-ordered self-assembled monolayer (SAM), which minimizes non-specific binding and provides a uniform background for subsequent assays.[3][4]
Guiding Principles: Causality in Experimental Design
The successful functionalization of a silicon surface is not merely a sequence of steps but a carefully orchestrated interplay of chemical reactions and physical processes. Understanding the "why" behind each protocol step is crucial for troubleshooting and adapting the methodology for specific applications.
-
Surface Activation is Non-Negotiable: The process begins with the creation of a high density of hydroxyl (-OH) groups on the silicon wafer surface. These hydroxyl groups are the primary reactive sites for the subsequent attachment of the modifying agent. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a highly effective, albeit aggressive, method for this hydroxylation.[5][6] It not only removes organic contaminants but also creates a fresh, hydrophilic silicon dioxide layer rich in silanol (Si-OH) groups.[7][8] The choice of an activation method directly impacts the density and uniformity of the final monolayer.
-
Anhydrous Conditions are Paramount: The acyl chloride group of this compound is highly reactive towards water. Any moisture present in the reaction solvent or on the wafer surface will lead to the hydrolysis of the acyl chloride to a carboxylic acid, which is significantly less reactive towards the surface hydroxyl groups. This would result in an incomplete or poorly formed monolayer. Therefore, the use of anhydrous solvents and careful handling in a low-humidity environment are critical for success.
-
Reaction Dynamics and Self-Assembly: The formation of the monolayer is a dynamic process. The this compound molecules initially physisorb to the hydroxylated surface and then react to form stable covalent Si-O-C bonds. The long alkyl chains then self-organize through van der Waals interactions to form a densely packed, quasi-crystalline monolayer.[9] The reaction time and temperature are optimized to ensure complete surface coverage and maximal ordering of the monolayer.
Experimental Workflow and Protocols
The overall process can be broken down into three key stages: surface cleaning and activation, monolayer deposition, and characterization.
Figure 1: A schematic overview of the experimental workflow for the surface modification of silicon wafers with this compound.
Part 1: Silicon Wafer Cleaning and Hydroxylation
Objective: To remove all organic and particulate contamination from the silicon wafer surface and to generate a high density of reactive hydroxyl groups.
Materials:
-
Silicon wafers (prime grade, <100> or <111> orientation)
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Teflon or polypropylene wafer holders
Protocol:
-
Initial Solvent Clean:
-
Place the silicon wafers in a wafer holder.
-
Sonicate the wafers in acetone for 10-15 minutes.
-
Decant the acetone and sonicate in isopropanol for 10-15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Piranha Solution Treatment (EXTREME CAUTION REQUIRED ):
-
Safety First: Piranha solution is a powerful oxidizing agent and reacts violently with organic materials.[5] Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Perform this procedure in a certified fume hood.
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a clean glass container. Always add the peroxide to the acid. The mixture will become very hot (exothermic reaction).[6]
-
Immerse the cleaned and dried silicon wafers in the hot Piranha solution for 15-30 minutes.[10][11] The solution will actively bubble as it cleans the surface.
-
Carefully remove the wafers from the Piranha solution and quench by immersing them in a large beaker of DI water.
-
Rinse the wafers extensively with DI water (at least 5-6 cycles).
-
Dry the wafers thoroughly under a stream of high-purity nitrogen gas. The surface should now be highly hydrophilic.
-
Part 2: Monolayer Deposition of this compound
Objective: To form a dense, well-ordered self-assembled monolayer of this compound on the hydroxylated silicon surface.
Materials:
-
Hydroxylated silicon wafers (from Part 1)
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent like hexane)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Reaction vessel with a dry nitrogen or argon inlet
-
Sonicator
Protocol:
-
Prepare the Reaction Solution:
-
In a clean, dry reaction vessel under a nitrogen or argon atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
If using, add a stoichiometric equivalent of anhydrous triethylamine to the solution. This will neutralize the HCl byproduct of the reaction and can improve monolayer quality.
-
-
Monolayer Formation:
-
Immediately after the Piranha treatment and drying, immerse the hydroxylated silicon wafers into the this compound solution. It is crucial to minimize the exposure of the activated wafers to ambient air to prevent the adsorption of contaminants.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can be beneficial.
-
-
Post-Deposition Cleaning:
-
Remove the wafers from the reaction solution.
-
Sonicate the wafers in fresh anhydrous toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse the wafers with isopropanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Store the modified wafers in a clean, dry environment (e.g., a desiccator) until further use.
-
Mechanism of Surface Functionalization
The reaction proceeds via a nucleophilic attack of the surface silanol groups on the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable silyl ester linkage (Si-O-C=O) and the release of hydrochloric acid (HCl).
Figure 2: The reaction mechanism for the attachment of this compound to a hydroxylated silicon surface.
Characterization of the Modified Surface
It is essential to verify the successful formation of the monolayer. Several surface-sensitive techniques can be employed for this purpose.
| Technique | Purpose | Expected Result for Successful Modification |
| Contact Angle Goniometry | To assess the change in surface wettability.[12][13] | The initially hydrophilic hydroxylated surface (contact angle < 10°) will become hydrophobic after modification (contact angle > 90°), indicating the presence of the long alkyl chains.[14] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface.[15][16] | The appearance of Br 3d and C 1s peaks, along with a decrease in the Si 2p signal from the underlying substrate, confirms the presence of the organic monolayer.[17] |
| Atomic Force Microscopy (AFM) | To evaluate the surface topography and roughness.[9][18] | A smooth, uniform surface with low root-mean-square (RMS) roughness is indicative of a well-formed monolayer.[19] Aggregates or pinholes would suggest a suboptimal deposition process. |
Applications in Research and Drug Development
The 11-bromoundecyl-functionalized surface is a versatile platform for a multitude of applications:
-
Biosensor Fabrication: The terminal bromine can be readily displaced by nucleophiles such as thiols (from cysteine residues in proteins) or amines (from lysine residues or aminated DNA probes) to covalently immobilize biorecognition elements.[1][20] This stable attachment is crucial for the development of robust and reproducible biosensors for diagnostics.[21]
-
Cell-Surface Interaction Studies: By patterning regions with the bromo-terminated monolayer and other chemistries, researchers can create surfaces to study cell adhesion, migration, and differentiation in a controlled manner.[22]
-
Drug Discovery and Screening: Small molecules or drug candidates can be tethered to the surface for high-throughput screening assays. The well-defined nature of the monolayer minimizes non-specific interactions, leading to more reliable screening data.
-
Fundamental Surface Science: These modified surfaces serve as excellent model systems for studying phenomena such as protein adsorption, electron transfer, and lubrication at the nanoscale.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle After Modification | Incomplete hydroxylation of the surface. | Ensure the Piranha solution is freshly prepared and the treatment time is adequate. |
| Hydrolysis of this compound due to moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Insufficient reaction time or concentration. | Increase the reaction time or the concentration of the silane solution. | |
| Hazy or Visibly Contaminated Surface | Particulate contamination from solvents or environment. | Use high-purity, filtered solvents. Work in a clean environment (e.g., a cleanroom or laminar flow hood). |
| Polymerization of the acyl chloride in solution. | Prepare the reaction solution immediately before use. | |
| Inconsistent Results Across Wafers | Variations in the native oxide layer. | Standardize the cleaning and activation protocol for all wafers. |
| Temperature or humidity fluctuations during deposition. | Control the reaction environment as tightly as possible. |
Conclusion
The surface modification of silicon wafers with this compound provides a robust and versatile method for creating functional surfaces for a wide range of applications in research and drug development. By understanding the underlying chemical principles and carefully controlling the experimental conditions, researchers can reliably produce high-quality, well-defined monolayers. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this powerful surface engineering technique.
References
- Benchchem. (n.d.). Silanization of Silicon Wafers with 11-Bromoundecyltrimethoxysilane: Application Notes and Protocols.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- Journal of Applied Physics. (1994). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. AIP Publishing.
- Harvard Medical School. (2015). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Microfabrication Core Facility.
- Modutek Corporation. (2023). How Piranha Etch Is Used in Silicon Wafer Cleaning Processes.
- ResearchGate. (n.d.). Aqueous Cleaning Surface Conditioning Processes.
- The Journal of Physical Chemistry B. (n.d.). Formation of Self-Assembled Octadecylsiloxane Monolayers on Mica and Silicon Surfaces Studied by Atomic Force Microscopy and Infrared Spectroscopy. ACS Publications.
- Wafer World. (2022). Types of Wafer Cleaning Processes.
- Wikipedia. (n.d.). Silanization of silicon and mica.
- St Andrews Research Repository. (n.d.). Self-assembled monolayers on silicon : deposition and surface chemistry.
- A-Gas. (n.d.). Silicon Wafer Surface Cleaning: RCA, Piranha, HF & Beyond.
- BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
- Journal of Vacuum Science & Technology B. (2009). Controlled monolayer self-assembly process based on the atomic force microscopy nanoscratching method. AIP Publishing.
- University of Illinois. (n.d.). Contact Angle Goniometry. Materials Research Laboratory.
- MDPI. (2023). Piranha Solution-Assisted Surface Engineering Enables Silicon Nanocrystals with Superior Wettability and Lithium Storage.
- MILL Wiki. (2022). Contact Angle Goniometry.
- Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
- Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry.
- ResearchGate. (n.d.). Self-Assembled Monolayer on Silicon.
- DTIC. (2018). Surface Wettability Using Contact Angle Goniometry.
- ResearchGate. (n.d.). XPS analysis of a monolayer of 1 formed on Si H surfaces either by....
- PubMed. (2005). Truly quantitative XPS characterization of organic monolayers on silicon: study of alkyl and alkoxy monolayers on H-Si(111).
- MDPI. (n.d.). The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers.
- PubMed. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica.
- National Institutes of Health. (2024). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies.
- MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- MDPI. (n.d.). Recent Advances in Functionalization Strategies for Biosensor Interfaces, Especially the Emerging Electro-Click: A Review.
- ResearchGate. (n.d.). Surface modification of silicon and PTFE by laser surface treatment: Improvement of wettability.
- ResearchGate. (n.d.). Functionalized Nanomaterials for Biosensing Application.
- National Institutes of Health. (2021). Recent Advances in Antifouling Materials for Surface Plasmon Resonance Biosensing in Clinical Diagnostics and Food Safety.
- ResearchGate. (n.d.). Surface modification of silicon and gold-patterned silicon surfaces for improved biocompatibility and cell patterning selectivity.
- ACS Applied Materials & Interfaces. (2010). All-(111) surface silicon nanowires: selective functionalization for biosensing applications.
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- MDPI. (n.d.). Sonochemical Reaction of Bifunctional Molecules on Silicon (111) Hydride Surface.
- Benchchem. (n.d.). Application Notes and Protocols: Surface Modification of Silicon Wafers with Tetradecyloxysilane.
- ResearchGate. (n.d.). Investigation of the Reactions during Alkylation of Chlorine-Terminated Silicon (111) Surfaces.
- OUCI. (n.d.). Sonochemical Reaction of Bifunctional Molecules on Silicon (111) Hydride Surface.
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Topic: Robust Functionalization of Gold Surfaces with 11-Bromoundecanoyl Chloride for Advanced Biomolecular Applications
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, field-proven protocol for the functionalization of gold surfaces with 11-Bromoundecanoyl chloride. This method establishes a terminal alkyl bromide functionality, creating a versatile and highly reactive surface ideal for subsequent covalent immobilization of biomolecules, polymers, or nanoparticles through nucleophilic substitution pathways. We eschew direct deposition, which is chemically unfavorable, in favor of a robust, two-step methodology. This involves the initial formation of a stable, hydroxyl-terminated self-assembled monolayer (SAM) followed by an esterification reaction with the acyl chloride. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step protocol, and outlines essential characterization techniques to validate each stage of the surface modification.
Scientific Rationale & Mechanistic Overview
The functionalization of gold surfaces is a cornerstone of modern biosensor, microarray, and drug delivery platform development.[1] While the formation of self-assembled monolayers (SAMs) using alkanethiols is a well-established technique for creating ordered organic interfaces, the direct application of acyl chlorides to bare gold is not a viable strategy.[2] Acyl chlorides are highly electrophilic and reactive, designed to engage with nucleophiles rather than undergo the oxidative addition/reductive elimination pathway characteristic of thiol-gold interactions.[3][4]
Our protocol is therefore predicated on a logical, two-step chemical strategy:
-
Formation of a Nucleophilic Primary Surface: A high-quality, well-ordered SAM of an ω-hydroxyalkanethiol (e.g., 11-mercapto-1-undecanol, MUD) is first formed on the gold substrate. This process is driven by the strong, quasi-covalent interaction between the sulfur headgroup of the thiol and the gold surface, which results in a densely packed monolayer exposing a surface of terminal hydroxyl (-OH) groups.[5] These hydroxyl groups serve as the nucleophilic targets for the subsequent reaction.
-
Surface Acylation via Nucleophilic Addition-Elimination: The hydroxyl-terminated surface is then treated with this compound. The lone pair of electrons on the surface-bound oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic addition-elimination reaction that results in the formation of a stable ester bond, covalently linking the 11-bromoundecanoyl moiety to the primary SAM.[6] The reaction releases hydrogen chloride (HCl) as a byproduct.
This two-step approach ensures a controlled, high-yield surface reaction, resulting in a robust and functional interface ready for advanced applications.
Visualizing the Reaction Pathway
The following diagram illustrates the nucleophilic addition-elimination mechanism at the heart of the functionalization step.
Safety & Hazard Management
This compound is a hazardous substance that must be handled with appropriate precautions.
-
Classification: Corrosive. Causes skin and serious eye irritation.[7][8]
-
Handling: Always handle inside a certified chemical fume hood. Wear personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
Reactivity: Reacts vigorously with water, alcohols, and other nucleophiles.[3] Ensure all glassware is scrupulously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Detailed Experimental Protocols
This protocol is divided into three distinct stages: substrate preparation, primary SAM formation, and final functionalization. Successful completion of each stage is critical for the next.
Materials & Reagents
| Reagent/Material | Purity/Grade | Recommended Supplier |
| Gold Substrates (e.g., slides, QCM) | Test-grade | N/A |
| 11-Mercapto-1-undecanol (MUD) | >97% | Sigma-Aldrich, TCI |
| This compound | >95% | TCI, Fisher Scientific[7] |
| Ethanol (Absolute) | 200 Proof, Anhydrous | Decon, Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | >99.5%, Anhydrous | Sigma-Aldrich |
| Piranha Solution (H₂SO₄:H₂O₂) | N/A | Prepared fresh |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Nitrogen or Argon Gas | Ultra-high purity | Airgas, Praxair |
Caution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always add the hydrogen peroxide to the sulfuric acid slowly and never store it in a sealed container. Handle with extreme care inside a fume hood.
Workflow Visualization
Step-by-Step Methodology
Part A: Gold Substrate Preparation
-
Piranha Cleaning: In a fume hood, carefully prepare piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Immerse the gold substrates in the solution for 30 minutes. This process removes all organic contaminants.
-
Rinsing: Using non-magnetic tweezers, carefully remove the substrates and rinse them copiously with DI water, followed by an absolute ethanol rinse.
-
Drying: Immediately dry the cleaned substrates under a gentle stream of ultra-high purity nitrogen or argon gas. The surface should be pristine and hydrophilic. Proceed immediately to the next step to prevent atmospheric contamination.
Part B: Formation of the Hydroxyl-Terminated SAM (MUD Layer)
-
Solution Preparation: Prepare a 1 mM solution of 11-mercapto-1-undecanol (MUD) in absolute ethanol.
-
Incubation: Place the freshly cleaned and dried gold substrates into the MUD solution. Ensure the entire surface is submerged. Seal the container and allow it to incubate for 18-24 hours at room temperature to ensure the formation of a well-ordered, densely packed monolayer.[9]
-
Post-Incubation Rinse: Remove the substrates from the MUD solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the MUD-coated substrates under a gentle stream of nitrogen or argon. The surface is now hydroxyl-terminated and ready for functionalization.
Part C: Functionalization with this compound
This entire procedure must be performed under anhydrous conditions, preferably in a glovebox or using Schlenk line techniques.
-
Reaction Setup: Place the dry, MUD-coated substrate into a clean, oven-dried reaction vessel (e.g., a Schlenk flask). Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Solution Preparation: In a separate dry flask under an inert atmosphere, prepare the reaction solution. Add anhydrous dichloromethane (DCM). Add triethylamine (TEA) to a final concentration of 20 mM. TEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion. Finally, add this compound to a final concentration of 10 mM.
-
Reaction: Using a cannula or a gas-tight syringe, transfer the reaction solution into the vessel containing the substrate. Ensure the substrate is fully immersed.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Post-Reaction Rinse: After the incubation period, remove the reaction solution. Rinse the now-functionalized substrate sequentially with anhydrous DCM and then absolute ethanol to remove excess reagents and byproducts.
-
Final Drying: Dry the substrate under a gentle stream of nitrogen or argon. The surface is now functionalized with a terminal alkyl bromide and should be stored in a desiccator under an inert atmosphere until use.
Validation & Characterization
It is imperative to validate the success of each modification step. The following table summarizes expected outcomes from key characterization techniques.
| Stage of Modification | Technique | Expected Result & Rationale |
| A. Clean Gold | Contact Angle | Highly hydrophilic. Water contact angle < 15°. Indicates a clean, high-energy surface free of organic contaminants. |
| B. MUD SAM Formation | Contact Angle | Moderately hydrophilic. Water contact angle ~30-45°. The exposed -OH groups are polar but the underlying alkyl chains reduce the overall surface energy compared to bare gold. |
| XPS | Presence of S 2p peaks (~162 eV for bound thiolate), C 1s, and O 1s peaks. Confirms the presence of the MUD monolayer.[10] | |
| C. Bromo-functionalization | Contact Angle | Hydrophobic. Water contact angle > 80°. The polar -OH groups are now capped with a long, nonpolar alkyl chain terminating in a less polar bromide, significantly increasing hydrophobicity. |
| XPS | Appearance of a Br 3d peak (~70-71 eV). An increase in the C 1s signal intensity and a shift in the O 1s binding energy consistent with ester formation. This is direct evidence of the successful covalent attachment of the 11-bromoundecanoyl moiety.[11] | |
| EIS (Electrochemical) | Increased charge transfer resistance (Rct) compared to the MUD SAM. The longer, denser layer further impedes electron transfer to a redox probe in solution (e.g., [Fe(CN)₆]³⁻/⁴⁻).[12][13] |
Applications & Future Steps
A gold surface functionalized with a terminal alkyl bromide is a powerful platform for further chemical modification. The bromide is an excellent leaving group for Sₙ2 reactions, enabling the covalent attachment of:
-
Thiols: To form a thioether linkage.
-
Amines: To form secondary or tertiary amines.
-
Azides: The bromide can be converted to a terminal azide, which is a key functional group for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the highly efficient and specific immobilization of proteins, DNA, and other molecules.
This robust and verifiable protocol provides a reliable foundation for creating advanced, functional surfaces tailored for specific research and development needs.
References
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved January 14, 2026, from [Link]
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Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved January 14, 2026, from [Link]
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Stettner, J., et al. (2009). Characterization of 11-MUA SAM formation on gold surfaces. ResearchGate. Retrieved January 14, 2026, from [Link]
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Stettner, J., et al. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(3), 1427-33. Retrieved January 14, 2026, from [Link]
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ChemistNATE. (2022, January 30). Acid Chloride Reactions (General Mechanism). YouTube. Retrieved January 14, 2026, from [Link]
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Yu, J., et al. (2010). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 12(25), 6625-39. Retrieved January 14, 2026, from [Link]
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Ahmad, A., et al. (2015). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst, 140(15), 5063-72. Retrieved January 14, 2026, from [Link]
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Pacławski, K., & Sak, T. (2015). Kinetics and mechanism of the reaction of gold(III) chloride complexes with formic acid. Journal of Mining and Metallurgy, Section B: Metallurgy, 51(2), 133-142. Retrieved January 14, 2026, from [Link]
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Request PDF. (n.d.). AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA). ResearchGate. Retrieved January 14, 2026, from [Link]
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Chen, Y., et al. (2021). Functionalized Gold Nanoparticles for Facile Pattern-Controlled Surface Coatings. Nanomaterials, 11(11), 3051. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Field Deployable Method for Gold Detection Using Gold Pre-Concentration on Functionalized Surfaces. Retrieved January 14, 2026, from [Link]
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PubMed. (2022, March 17). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. Retrieved January 14, 2026, from [Link]
-
911Metallurgist. (2016, October 25). Gold Chloride. Retrieved January 14, 2026, from [Link]
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Agilent. (2007, December 18). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved January 14, 2026, from [Link]
-
de Souza, A. C., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. Retrieved January 14, 2026, from [Link]
-
JRC Publications Repository. (n.d.). Surface analysis of gold nanoparticles functionalized with thiol-modified glucose SAMs for biosensor applications. Retrieved January 14, 2026, from [Link]
-
Diva-portal.org. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Retrieved January 14, 2026, from [Link]
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Hu, C. M., et al. (2014). Surface Functionalization of Gold Nanoparticles with Red Blood Cell Membranes. Advanced Materials, 26(42), 7324-7330. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Solution-Phase Desorption of Self-Assembled Monolayers on Gold Derived From Terminally Perfluorinated Alkanethiols. Retrieved January 14, 2026, from [Link]
-
Azar, A. M., et al. (2014). Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding. Journal of Biological Engineering, 8, 23. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Redox Mediation at 11-Mercaptoundecanoic Acid Self-Assembled Monolayers on Gold. Retrieved January 14, 2026, from [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Application Scientist's Guide to Grafting Polymers from Surfaces Using 11-Bromoundecanoyl Chloride as an ATRP Initiator
I. Introduction: The Power of Controlled Surface Architecture
In the realms of advanced materials, biotechnology, and drug development, the ability to precisely engineer surface properties is paramount. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) stands out as a robust and versatile technique for creating well-defined polymer brushes on a multitude of substrates.[1][2][3][4] These brushes, composed of polymer chains densely tethered to a surface, can dramatically alter surface properties like wettability, biocompatibility, and adhesion, making them invaluable for applications ranging from anti-fouling coatings and biosensors to platforms for controlled drug release and tissue engineering.[5][6][7][8]
The "grafting from" approach, where polymers are grown directly from surface-anchored initiators, is particularly powerful as it allows for significantly higher grafting densities compared to "grafting to" methods.[8][9][10] This guide focuses on the use of a highly effective bifunctional initiator, 11-Bromoundecanoyl chloride , for this purpose. Its unique structure, featuring a terminal acyl chloride and a terminal alkyl bromide, provides an elegant two-step pathway for surface modification. The acyl chloride group allows for facile covalent attachment to surfaces rich in hydroxyl (-OH) or amine (-NH2) groups, while the stable alkyl bromide at the other end serves as an ideal initiation site for ATRP.[10]
This document provides a comprehensive overview, detailed protocols, and expert insights into the use of this compound for the synthesis of polymer brushes via SI-ATRP, tailored for researchers, scientists, and drug development professionals seeking to create functionalized surfaces with precision and control.
II. The Underlying Science: Mechanism and Rationale
A. Two-Stage Surface Functionalization
The process begins with the immobilization of the initiator. This compound reacts readily with nucleophilic groups (like hydroxyls on glass or silicon oxide) on a substrate surface to form a stable ester linkage. This reaction creates a self-assembled monolayer (SAM) of initiator molecules, covalently bound to the surface.
B. The ATRP Core Mechanism
ATRP is a controlled/"living" radical polymerization that relies on a reversible equilibrium between active (propagating) radical species and dormant species.[11][12][13] The key components are:
-
Initiator: The surface-bound alkyl bromide (from the immobilized this compound).
-
Catalyst System: A transition metal complex, typically copper(I) bromide (Cu(I)Br), which acts as the activator.
-
Ligand: A chelating agent (e.g., PMDETA or bipyridine) that solubilizes the copper salt and tunes its reactivity.[12]
-
Deactivator: The oxidized form of the catalyst, copper(II) bromide (Cu(II)Br2), which is generated during the activation step.
The process is initiated when the Cu(I) complex abstracts the bromine atom from the surface-bound initiator, creating a radical on the initiator and forming the Cu(II) deactivator complex.[12] This radical then adds to a monomer unit, starting the polymer chain growth. The chain propagates by adding more monomers. Crucially, the Cu(II) complex can donate the bromine atom back to the propagating radical, reforming the dormant species and the Cu(I) activator. This rapid, reversible deactivation process keeps the concentration of active radicals low at any given moment, minimizing termination reactions and allowing for the controlled, layer-by-layer growth of polymer chains with uniform length.[11][13]
The addition of sacrificial initiator in the solution phase is often recommended to help establish the ATRP equilibrium and generate a sufficient concentration of the deactivator, ensuring controlled growth from the very beginning of the reaction.[9]
III. Visualization of the Workflow and Mechanisms
Caption: Overall experimental workflow for SI-ATRP.
Caption: Immobilization of this compound.
Caption: Core mechanism of Surface-Initiated ATRP.
IV. Safety & Handling Precautions
This compound is corrosive and will react with moisture in the air to produce HCl gas. It causes severe skin burns and eye damage and can cause severe damage to the respiratory tract if inhaled.[14][15]
-
Handling: Always handle in a well-ventilated fume hood. Wear chemically resistant gloves, safety goggles, and a lab coat.[14]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[16]
-
Spills: Neutralize spills with a suitable agent before cleanup. Do not wash un-neutralized product into drains.[14]
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidizer. It reacts violently with organic materials.
-
Handling: Always use with extreme caution in a fume hood. Wear heavy-duty protective gloves, a face shield, and a lab coat. Always add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.
V. Detailed Experimental Protocols
Protocol 1: Substrate Preparation and Initiator Immobilization
This protocol is designed for silicon wafers with a native oxide layer, a common substrate for SI-ATRP.
A. Materials & Reagents:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous toluene
-
Anhydrous triethylamine or pyridine
-
This compound
-
Ethanol, HPLC grade
-
Deionized (DI) water
B. Procedure:
-
Substrate Cleaning (Activation):
-
Immerse silicon wafers in freshly prepared Piranha solution (7:3 v/v mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: See safety section) . This process removes organic contaminants and generates hydroxyl (-OH) groups on the surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen and then in an oven at 110 °C for at least 1 hour to remove residual water.
-
-
Initiator Immobilization:
-
Place the clean, dry wafers in a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene to cover the substrates.
-
Add a base, such as triethylamine or pyridine (approx. 1.2 equivalents relative to the initiator), to the flask. The base acts as a scavenger for the HCl byproduct.
-
Add this compound (typically a 1-2% solution in anhydrous toluene) to the flask.
-
Allow the reaction to proceed at room temperature for 12-16 hours (overnight) to ensure the formation of a dense self-assembled monolayer (SAM).
-
After the reaction, remove the substrates and rinse them sequentially with fresh anhydrous toluene and ethanol to remove any non-covalently bound molecules.
-
Dry the initiator-functionalized substrates under a stream of nitrogen. They are now ready for polymerization.
-
Protocol 2: Surface-Initiated ATRP of a Model Monomer (e.g., Methyl Methacrylate)
A. Materials & Reagents:
-
Initiator-functionalized substrate
-
Monomer (e.g., Methyl Methacrylate (MMA), inhibitor removed)
-
Copper(I) bromide (Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous, deoxygenated solvent (e.g., anisole or toluene)
-
Good solvent for the polymer (e.g., dichloromethane, toluene)
B. Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add the catalyst, Cu(I)Br.
-
Add the desired amount of deoxygenated solvent.
-
Add the ligand (e.g., PMDETA). The solution should turn colored as the copper complex forms.
-
Add the monomer (e.g., MMA).
-
Degas the solution by performing three freeze-pump-thaw cycles to ensure all oxygen is removed. Oxygen can terminate the radical polymerization.[17]
-
-
Polymerization:
-
Place the initiator-functionalized substrate into another Schlenk flask under an inert atmosphere.
-
Using a cannula, transfer the prepared polymerization solution into the flask containing the substrate.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time. The reaction time determines the final thickness of the polymer brush.
-
-
Quenching and Cleaning:
-
To stop the polymerization, remove the flask from the oil bath and expose the solution to air. The solution color will change (typically to green/blue) as the copper catalyst oxidizes.
-
Remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., dichloromethane for PMMA) to remove any physisorbed polymer chains. Sonication can aid in this cleaning step.
-
Rinse the substrate with ethanol and dry under a stream of nitrogen.
-
VI. Reaction Parameters and Characterization
The properties of the final polymer brush are highly dependent on the reaction conditions. The table below summarizes key parameters and their impact.
| Parameter | Typical Range/Value | Impact on Polymer Brush |
| [Monomer]:[Initiator] Ratio | 100:1 to 1000:1 | Primarily determines the target molecular weight/degree of polymerization. |
| Catalyst System | Cu(I)Br / PMDETA | A common and effective system for many monomers. |
| [Cu(I)Br]:[Ligand] Ratio | 1:1 to 1:2 | Affects catalyst solubility and activity. |
| Solvent | Toluene, Anisole, DMF | Must be deoxygenated and anhydrous. Choice depends on monomer and polymer solubility. |
| Temperature | 60 - 110 °C | Affects polymerization rate; higher temperatures can increase termination.[18] |
| Time | 1 - 24 hours | Controls the final thickness of the polymer brush.[19] |
Table 1: Key Parameters for SI-ATRP
Once the polymer brushes are synthesized, a suite of surface analysis techniques is employed to confirm successful grafting and to characterize the resulting film.
| Technique | Information Provided |
| Ellipsometry | Measures the thickness (height) of the dry polymer brush with sub-nanometer precision.[1] |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface, revealing morphology and roughness. Can also be used to measure brush thickness via scratch tests.[20] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of the polymer and the disappearance of the bromine initiator signal after successful polymerization.[21] |
| Contact Angle Goniometry | Measures the surface wettability (hydrophilicity/hydrophobicity), which is altered by the grafted polymer.[22] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic chemical bonds, confirming the presence of the polymer on the surface.[23] |
Table 2: Common Characterization Techniques for Polymer Brushes
VII. Applications in Research and Drug Development
The precise control afforded by SI-ATRP using initiators like this compound opens up a vast landscape of applications:
-
Biocompatible and Anti-Fouling Surfaces: Grafting hydrophilic polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers can create surfaces that resist protein adsorption and cell adhesion, crucial for medical implants, biosensors, and drug delivery nanoparticles.[6][8][24]
-
"Smart" or Stimuli-Responsive Surfaces: Polymers that respond to changes in temperature, pH, or light can be grafted to create surfaces with switchable properties for applications in controlled drug release, cell sheet engineering, and sensing.[6][25]
-
Drug Delivery Vehicles: Modifying the surface of nanoparticles with well-defined polymer brushes can improve their stability in biological media, control drug loading and release kinetics, and enable targeted delivery.[5][7][26]
-
Advanced Biosensors: Polymer brushes can serve as a 3D matrix for the immobilization of biomolecules (e.g., antibodies, enzymes), enhancing sensor sensitivity and stability.[27]
VIII. Conclusion
The use of this compound as an initiator for Surface-Initiated Atom Transfer Radical Polymerization provides a reliable and versatile method for creating high-density, well-defined polymer brushes. This guide has outlined the fundamental principles, provided detailed, field-tested protocols, and highlighted the critical parameters that govern the success of the surface modification. By mastering this technique, researchers and drug development professionals can unlock new possibilities in designing advanced materials and biomedical devices with precisely tailored surface functionalities.
IX. References
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One-Step Immobilization of Initiators for Surface-Initiated Ring Opening Polymerization and Atom Transfer Radical Polymerization by Poly(norepinephrine) Coating. (2015). Journal of Nanoscience and Nanotechnology, 15(2), 1597-1600. [Link]
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Mechanism and application of surface-initiated ATRP in the presence of a Zn 0 plate. (2020). Nature Communications. [Link]
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One-Step Immobilization of Initiators for Surface Initiated Ring Opening Polymerization and Atom Transfer Radical Polymerization by Poly(norepinephrine) Coating. (2015). Ingenta Connect. [Link]
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Less is more: A review of μL-scale of SI-ATRP in polymer brushes synthesis. (2021). ResearchGate. [Link]
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Polymer Brushes Grafted from Clay Nanoparticles Adsorbed on a Planar Substrate by Free Radical Surface-Initiated Polymerization. (n.d.). Index of. [Link]
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Surfaces. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
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Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. (2019). National Institutes of Health. [Link]
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Activation of alkyl halides at the Cu 0 surface in SARA ATRP: An assessment of reaction order and surface mechanisms. (2019). ResearchGate. [Link]
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Polymer Brushes: Synthesis, Characterization, Properties and Applications. (2020). ResearchGate. [Link]
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Synthesis of Polymer Brushes Using Atom Transfer Radical Polymerization. (2003). Macromolecular Rapid Communications. [Link]
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Mechanism of Halogen Exchange in ATRP. (2012). ACS Publications. [Link]
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Polymer Brushes: Efficient Synthesis and Applications. (2018). Accounts of Chemical Research. [Link]
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Wafer-scale synthesis of defined polymer brushes under ambient conditions. (2015). Royal Society of Chemistry. [Link]
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Facile Surface Immobilization of ATRP Initiators on Colloidal Polymers for Grafting Brushes and Application to Colloidal Crystals. (2014). ResearchGate. [Link]
-
ATRP from surfaces. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
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Synthesis of Well-Defined Polymer Brushes from Silicon Wafers via Surface-Initiated seATRP. (2021). ResearchGate. [Link]
-
Characterization and molecular engineering of surface-grafted polymer brushes across the length scales by atomic force microscopy. (2016). ResearchGate. [Link]
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Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. (2021). National Institutes of Health. [Link]
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Grafting from surfaces for "everyone": ARGET ATRP in the presence of air. (2008). ResearchGate. [Link]
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Supramolecular Polymer Brushes Grafted via Atom Transfer Radical Polymerization from Surfaces Presenting Non-covalent, Host–Guest Complex-Based Initiators. (2022). National Institutes of Health. [Link]
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Synthesis and specific biomedical applications of polymer brushes. (2023). ResearchGate. [Link]
-
Polymer Brushes: Efficient Synthesis and Applications. (2018). PubMed. [Link]
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Polymer Brushes as Functional, Patterned Surfaces for Nanobiotechnology. (2013). National Institutes of Health. [Link]
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Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. (2021). ACS Publications. [Link]
-
Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. (2019). MDPI. [Link]
-
Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. (2017). ACS Publications. [Link]
-
Atom Transfer Radical Polymerization. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
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Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT. (2012). ACS Macro Letters. [Link]
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Development of Smart Surfaces for Medicine and Biotechnology: Advances in Glass Functionalization through RDRP Techniques. (2023). National Institutes of Health. [Link]
-
Living Radical Polymerization: ATRP. (2021). Chemistry LibreTexts. [Link]
-
Surface-Initiated Polymer Brushes in the Biomedical Field: Applications in Membrane Science, Biosensing, Cell Culture, Regenerative Medicine and Antibacterial Coatings. (2014). ACS Publications. [Link]
-
Surface-Induced ARGET ATRP for Silicon Nanoparticles with Fluorescent Polymer Brushes. (2018). MDPI. [Link]
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This compound. (n.d.). Haz-Map. [Link]
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Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. (2016). National Institutes of Health. [Link]
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Application Notes and Protocols: A Step-by-Step Guide to Nanoparticle Surface Functionalization with 11-Bromoundecanoyl Chloride
Introduction: The Strategic Importance of Bifunctional Linkers in Nanoparticle Engineering
In the landscape of advanced materials and nanomedicine, the ability to precisely engineer the surface of nanoparticles is paramount. Surface functionalization transforms nascent nanoparticles into highly specific and effective tools for applications ranging from targeted drug delivery to advanced diagnostics.[1] A key strategy in this engineering process is the use of bifunctional linkers, molecules that possess two distinct reactive groups. This allows for a two-stage modification process: first, anchoring to the nanoparticle surface, and second, providing a reactive handle for the subsequent attachment of a wide array of functional moieties such as targeting ligands, therapeutic agents, or imaging probes.
11-Bromoundecanoyl chloride stands out as a particularly versatile bifunctional linker. Its long eleven-carbon chain provides a flexible spacer, minimizing steric hindrance, while its two functional groups—the acyl chloride and the terminal alkyl bromide—offer orthogonal reactivity. The highly reactive acyl chloride group facilitates a robust covalent linkage, typically an amide bond, with amine-functionalized nanoparticle surfaces. The terminal bromide then serves as a versatile anchor point for a plethora of nucleophilic substitution reactions. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the successful surface functionalization of nanoparticles with this compound, ensuring a high degree of control and reproducibility.
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be thoroughly familiar with the safety precautions for handling this compound.
Hazard Identification: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Inhalation of its vapors or mists can lead to severe respiratory tract irritation.
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
First Aid:
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a poison center or doctor.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Experimental Design: A Two-Phase Approach to Functionalization
The functionalization process is logically divided into two primary phases: first, the preparation of amine-functionalized nanoparticles, and second, the conjugation of this compound to these nanoparticles. This two-step approach is broadly applicable to a variety of nanoparticle types, with silica nanoparticles serving as a primary example in this protocol.
Caption: High-level workflow for nanoparticle functionalization.
Part 1: Synthesis of Amine-Functionalized Silica Nanoparticles
This protocol details the synthesis of amine-functionalized silica nanoparticles via the Stöber method, followed by surface modification with (3-Aminopropyl)triethoxysilane (APTES).
Materials and Reagents:
| Reagent/Material | Specification |
| Tetraethyl orthosilicate (TEOS) | ≥99% |
| (3-Aminopropyl)triethoxysilane (APTES) | ≥98% |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution in water |
| Deionized (DI) Water | 18.2 MΩ·cm |
Step-by-Step Protocol:
-
Stöber Synthesis of Silica Nanoparticles:
-
In a 250 mL round-bottom flask, combine 50 mL of anhydrous ethanol and 4 mL of DI water.
-
Add 2 mL of ammonium hydroxide solution to the mixture and stir vigorously with a magnetic stir bar for 15 minutes at room temperature.
-
Rapidly inject 2 mL of TEOS into the stirring solution. A white precipitate of silica nanoparticles will form almost immediately.
-
Allow the reaction to proceed for 12 hours with continuous stirring to ensure uniform particle growth.
-
-
Amine Functionalization with APTES:
-
To the nanoparticle suspension from the previous step, add 0.5 mL of APTES.
-
Continue stirring the mixture for an additional 12 hours at room temperature to allow for the covalent grafting of the aminosilane to the nanoparticle surface.
-
-
Purification of Amine-Functionalized Nanoparticles:
-
Collect the amine-functionalized silica nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of anhydrous ethanol.
-
Repeat the centrifugation and resuspension steps three times with anhydrous ethanol and twice with DI water to thoroughly remove any unreacted reagents.
-
After the final wash, resuspend the purified amine-functionalized nanoparticles in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM) for the subsequent conjugation step.
-
Part 2: Conjugation of this compound
This protocol outlines the reaction of the amine-functionalized nanoparticles with this compound to form a stable amide linkage, thereby introducing a terminal bromide functionality.
Materials and Reagents:
| Reagent/Material | Specification |
| Amine-Functionalized Nanoparticles | From Part 1, dispersed in anhydrous solvent |
| This compound | ≥97% |
| Anhydrous Solvent | DMF or DCM |
| Non-nucleophilic Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Anhydrous Ethanol | For quenching the reaction |
Step-by-Step Protocol:
-
Reaction Setup:
-
Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL in a round-bottom flask.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
-
Base Addition:
-
Add a non-nucleophilic base, such as triethylamine, to the nanoparticle dispersion. A 2-fold molar excess relative to the estimated surface amine groups is a good starting point. The base acts as a scavenger for the HCl byproduct of the reaction.
-
-
Acyl Chloride Addition:
-
In a separate vial, dissolve this compound in a small amount of the anhydrous solvent.
-
Add this solution dropwise to the stirring nanoparticle dispersion. A 1.5-fold molar excess of the acyl chloride relative to the surface amine groups is recommended.
-
-
Reaction:
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
-
Quenching and Purification:
-
Add a small amount of anhydrous ethanol to the reaction mixture to quench any unreacted this compound.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with the reaction solvent and twice with anhydrous ethanol to remove excess reagents and byproducts.
-
Dry the final product under vacuum and store it in a desiccator.
-
Caption: Reaction scheme for the conjugation of this compound.
Characterization of Functionalized Nanoparticles
Rigorous characterization is essential to confirm the successful functionalization of the nanoparticles. A suite of analytical techniques should be employed to probe the physicochemical properties of the nanoparticles before and after modification.
Data Presentation: Expected Physicochemical Changes
| Parameter | Before Functionalization (Amine-NP) | After Functionalization (Bromo-NP) | Technique |
| Hydrodynamic Diameter (nm) | e.g., 100 ± 5 | e.g., 105 ± 6 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Positive (e.g., +35 ± 3) | Slightly less positive (e.g., +30 ± 4) | Zeta Potential Analysis |
Key Characterization Methods and Expected Results
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: FTIR spectroscopy detects the vibrational modes of chemical bonds. The formation of an amide bond will result in the appearance of characteristic new peaks.[3]
-
Expected Result: The appearance of a new "Amide I" band around 1650 cm⁻¹ (C=O stretch) and an "Amide II" band around 1550 cm⁻¹ (N-H bend and C-N stretch). A C-Br stretching vibration may also be observable around 650 cm⁻¹.[4][5]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[6][7]
-
Expected Result: The presence of a Bromine (Br 3d) peak in the elemental survey scan, confirming the successful conjugation of the bromo-linker.[7]
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature. This can be used to quantify the amount of organic material grafted onto the inorganic nanoparticle core.[1][8]
-
Expected Result: A distinct weight loss step corresponding to the thermal decomposition of the 11-bromoundecanoyl linker. The percentage of weight loss can be used to calculate the grafting density.[9]
-
-
Dynamic Light Scattering (DLS):
-
Principle: DLS measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[2][10]
-
Expected Result: A slight increase in the hydrodynamic diameter of the nanoparticles after functionalization, consistent with the addition of the organic linker. The PDI should remain low, indicating that the functionalization process did not induce significant aggregation.[11]
-
-
Zeta Potential Analysis:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.[12][13]
-
Expected Result: A change in the zeta potential upon functionalization. For amine-functionalized nanoparticles, which are typically positively charged, the conversion of some amine groups to neutral amides will likely result in a slight decrease in the positive zeta potential.[14]
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No evidence of functionalization (FTIR, XPS) | Incomplete amine functionalization. Hydrolysis of this compound. Insufficient reaction time or temperature. | Verify amine functionalization with techniques like zeta potential. Ensure all solvents and reagents are anhydrous and the reaction is under an inert atmosphere. Increase reaction time or temperature moderately. |
| Significant nanoparticle aggregation (DLS) | Inappropriate solvent. Excessive concentration of nanoparticles. pH changes during reaction. | Ensure nanoparticles are well-dispersed in the chosen solvent before adding reagents. Work at a lower nanoparticle concentration. Ensure the base is added slowly and the reaction is well-stirred. |
| Broad size distribution (high PDI in DLS) | Non-uniform functionalization. Partial aggregation. | Optimize the dropwise addition of the acyl chloride to ensure a homogeneous reaction environment. Improve purification steps to remove any small aggregates. |
Conclusion
The functionalization of nanoparticles with this compound is a robust and versatile method for introducing a reactive bromide handle onto a wide range of nanoparticle platforms. This detailed guide provides a comprehensive framework, from initial nanoparticle synthesis to final characterization, empowering researchers to confidently and successfully perform this critical surface modification. The resulting bromo-functionalized nanoparticles serve as a valuable platform for further conjugation, opening up a myriad of possibilities in the development of advanced nanomaterials for diverse scientific and therapeutic applications.
References
- Safety Data Sheet for this compound. (2016).
-
Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2022). Colloids and Interfaces. Retrieved from [Link]
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Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis. (2018). Methods in Molecular Biology. Retrieved from [Link]
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Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification. (2022). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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A review on the synthesis, surface modification, and drug delivery of nanoparticles. (2021). Global Journal of Engineering and Technology Advances. Retrieved from [Link]
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Zeta Potential Analysis of Nanoparticles. (n.d.). nanoComposix. Retrieved from [Link]
-
Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory. Retrieved from [Link]
-
Case Study: Surface Modification Impact on Zeta Potential and Colloid Lifetime. (2023). Brookhaven Instruments. Retrieved from [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2022). Molecules. Retrieved from [Link]
-
The Working Principles of Dynamic Light Scattering. (2012). RQM+. Retrieved from [Link]
-
Dynamic light scattering: A useful technique to characterize nanoparticles. (2020). Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Analyzing the zeta potential at each step of the surface modification... (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Dynamic Light Scattering Analysis. (2019). Malvern Panalytical. Retrieved from [Link]
-
Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
FT-IR spectra representing (A) amide bond formation between an... (n.d.). ResearchGate. Retrieved from [Link]
-
Study on the Dual Enhancement Effect of Nanoparticle–Surfactant Composite Systems on Oil Recovery Rates. (2023). Polymers. Retrieved from [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopic Analyses of Microbiological Samples and Biogenic Selenium Nanoparticles of Microbial Origin: Sample Preparation Effects. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
a) FTIR spectra of CONPs in amide bond (I and II) frequency region b)... (n.d.). ResearchGate. Retrieved from [Link]
-
a) FTIR spectra of copper oxide nano particle in amide bond (I and II)... (n.d.). ResearchGate. Retrieved from [Link]
-
XPS analysis of nanostructured materials and biological surfaces. (2010). Surface and Interface Analysis. Retrieved from [Link]
-
Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. (2023). Journal of Physics: Conference Series. Retrieved from [Link]
-
Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. (2023). Journal of Physics: Conference Series. Retrieved from [Link]
-
Conjugation of antibodies to gold nanorods through Fc portion: synthesis and molecular specific imaging. (2014). Bioconjugate Chemistry. Retrieved from [Link]
-
Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS). (2017). ACS Biomaterials Science & Engineering. Retrieved from [Link]
-
Antibody conjugation on GNP using 11-MUA ? (2018). ResearchGate. Retrieved from [Link]
-
Guide to Making XPS Measurements on Nanoparticles. (2020). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Synthesis of 11- bromoundecanoic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]
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Reaction of 11-Bromoundecanoyl chloride with amine-terminated surfaces
An Application Note and Protocol for the Covalent Modification of Amine-Terminated Surfaces with 11-Bromoundecanoyl Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the covalent modification of amine-terminated surfaces using this compound. This process is a cornerstone of advanced surface engineering, creating a versatile, bromo-functionalized interface ready for subsequent chemical transformations, such as nucleophilic substitutions or surface-initiated polymerizations. We will delve into the underlying chemical principles, provide step-by-step protocols for surface preparation on both gold and silicon oxide substrates, detail the acylation reaction, and discuss essential characterization techniques for validation. This document is intended for researchers in materials science, biotechnology, and drug development who require robust methods for creating well-defined, functional surfaces for applications ranging from biosensor fabrication to targeted drug delivery platforms.
Introduction: The Rationale for Surface Acylation
The ability to precisely control the chemical functionality of a surface is paramount for developing advanced materials and devices. Amine-terminated surfaces serve as a foundational platform, offering reactive primary amine groups (-NH₂) for a multitude of coupling chemistries.[1] The reaction of these surface-bound amines with an acyl chloride, such as this compound, is a highly efficient and widely used method to form a stable amide bond.[2][3]
The choice of this compound is strategic. It is a bifunctional linker molecule featuring:
-
An acyl chloride (-COCl) group : This is a highly reactive electrophile that readily undergoes nucleophilic attack by the surface amine groups, leading to the formation of a robust amide linkage.[4]
-
A long undecanoyl (C11) alkyl chain : This component provides a well-defined spacer, distancing the terminal functional group from the substrate and minimizing steric hindrance for subsequent reactions.
-
A terminal bromo (-Br) group : This serves as a versatile reactive handle for a wide array of secondary functionalization steps, including the immobilization of biomolecules or the initiation of polymerization reactions.[5]
This guide will first establish the foundational amine-terminated surface on two common substrates—gold and silicon oxide—before detailing the subsequent acylation reaction.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The core of this surface modification is the nucleophilic addition-elimination reaction between the surface-bound primary amine and the acyl chloride. The mechanism proceeds in two main stages, as depicted below.
First, the lone pair of electrons on the nitrogen atom of the surface amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6] Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A base, typically added to the reaction mixture, then deprotonates the nitrogen, neutralizing the positive charge and yielding the final, stable amide-linked monolayer.
Diagram 1: Mechanism of amide bond formation on a surface.
Experimental Workflow and Protocols
The overall process involves three key stages: preparing the amine-terminated surface, performing the acylation reaction, and characterizing the final modified surface.
Diagram 2: General experimental workflow for surface modification.
PART A: Preparation of Amine-Terminated Surfaces
This section provides protocols for two common substrates. Causality: The choice of method is entirely dependent on the substrate material. Thiol chemistry is specific to noble metal surfaces like gold, while silanization is effective for oxide-containing surfaces like silicon, glass, or quartz.[7][8]
Protocol 1: Amine-Terminated Self-Assembled Monolayer (SAM) on Gold
This protocol is adapted from best practices for forming high-quality SAMs.
-
Substrate Cleaning:
-
Immerse gold-coated substrates in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE)).
-
Rinse copiously with deionized (DI) water, followed by ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Immediately use the cleaned substrates to prevent atmospheric contamination.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of an amino-thiol (e.g., 11-amino-1-undecanethiol hydrochloride) in absolute ethanol.
-
If using a hydrochloride salt, neutralize the solution by adding an equivalent amount of a base like triethylamine to deprotonate the amine, making it nucleophilic.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
To prevent oxidation and contamination, seal the container and optionally purge with an inert gas (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of dry nitrogen.
-
Protocol 2: Silanization of Silicon Oxide Surfaces with APTES
This protocol uses (3-Aminopropyl)triethoxysilane (APTES) to introduce amine groups. Causality: Anhydrous conditions are critical during the deposition step to prevent the premature polymerization of APTES in the solution, which can lead to the formation of aggregates on the surface instead of a uniform monolayer.[9][10]
-
Substrate Cleaning and Activation:
-
Clean silicon/glass substrates by sonicating sequentially in acetone, isopropanol, and DI water (15 minutes each).
-
Dry the substrates in an oven at 110 °C for at least 1 hour.
-
Activate the surface to generate hydroxyl (-OH) groups by treating with an oxygen plasma cleaner for 5 minutes or by immersing in Piranha solution (as described in Protocol 1, Step 1) for 15 minutes.
-
Rinse thoroughly with DI water and dry under a nitrogen stream.
-
-
APTES Deposition (Solution Phase):
-
Work in a low-humidity environment or a glovebox.
-
Prepare a 1-2% (v/v) solution of APTES in an anhydrous solvent (e.g., toluene or ethanol).
-
Immerse the cleaned, activated substrates in the APTES solution for 15-60 minutes at room temperature. Shorter times favor monolayer formation.[11]
-
-
Rinsing and Curing:
-
Remove the substrates and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove excess APTES.
-
Rinse with ethanol and then DI water.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes. Causality: Curing facilitates the formation of stable covalent siloxane (Si-O-Si) bonds between adjacent APTES molecules and with the substrate surface.[12]
-
Allow to cool before proceeding.
-
PART B: Acylation with this compound
This protocol is applicable to the amine-terminated surfaces prepared in Part A.
-
Materials & Reagents:
-
Amine-functionalized substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
This compound
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Inert gas (Nitrogen or Argon)
-
-
Reaction Setup:
-
Place the amine-functionalized substrate in a reaction vessel (e.g., a Schlenk flask or a sealed vial).
-
Ensure all glassware is rigorously dried.
-
Create an inert atmosphere by purging the vessel with nitrogen or argon.
-
-
Acylation Procedure:
-
Add enough anhydrous solvent to fully cover the substrate.
-
Add the non-nucleophilic base to the solvent to achieve a concentration of approximately 10-20 mM. Causality: The base acts as a scavenger for the HCl gas produced during the reaction, preventing it from protonating the surface amines and deactivating them.[4][13]
-
Add this compound to the solution to a final concentration of 5-10 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Post-Reaction Workup:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the reaction solvent (e.g., DCM), followed by ethanol, and finally DI water.
-
Dry the newly functionalized surface under a stream of dry nitrogen.
-
Surface Characterization and Validation
To confirm the successful immobilization of the 11-bromo-undecanoyl moiety, a combination of surface-sensitive analytical techniques should be employed. The following table summarizes the expected outcomes.
| Technique | Amine-Terminated Surface | Expected Result After Acylation | Rationale |
| Static Water Contact Angle | Moderately hydrophilic (e.g., 40-60°) | More hydrophobic (e.g., 80-100°) | The long C11 alkyl chain increases the nonpolar character of the surface. |
| Ellipsometry | Baseline thickness (e.g., ~1.5 nm for C11 thiol) | Increased thickness (by ~1.0-1.5 nm) | Covalent attachment of the 11-bromoundecanoyl group adds to the monolayer thickness. |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s peak for primary amine (~399.5 eV). No Br signal. | N 1s peak shifts to higher binding energy for amide (~400.2 eV). Appearance of Br 3d peak (~70 eV). | Confirms amide bond formation and the presence of the terminal bromine atom.[14] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Efficiency (low Br signal in XPS) | 1. Incomplete amine functionalization. 2. Moisture in the acylation reaction.[15] 3. Insufficient base to scavenge HCl. 4. Deactivated this compound (hydrolyzed). | 1. Optimize SAM/APTES protocol; verify amine surface before use. 2. Use freshly distilled anhydrous solvents and rigorously dry glassware. 3. Increase the concentration of triethylamine or pyridine. 4. Use a fresh bottle of the acyl chloride or purify before use. |
| Inconsistent/Patchy Surface Coverage | 1. Contaminated substrate before functionalization. 2. Polymerization of APTES in solution. 3. Insufficient rinsing post-reaction. | 1. Improve substrate cleaning protocol (e.g., extend Piranha/plasma time). 2. Ensure anhydrous conditions and shorter immersion times for APTES. 3. Increase the volume and duration of rinsing steps with fresh solvent. |
| High Hydrophilicity (Low Contact Angle) After Reaction | 1. Reaction failure. 2. Hydrolysis of the terminal bromo group (less likely under these conditions). | 1. Refer to "Low Reaction Efficiency" solutions. 2. Ensure all post-reaction rinsing is performed with neutral, non-reactive solvents before final water rinse. |
Applications and Next Steps
The resulting bromo-terminated surface is a highly valuable platform for further chemical modification. The terminal alkyl bromide is an excellent electrophile for Sₙ2 reactions, enabling the covalent attachment of a wide range of nucleophiles, including:
-
Thiols: For attaching proteins or other sulfur-containing molecules.
-
Azides (e.g., Sodium Azide): To create an azide-terminated surface, which is a key component for "click chemistry" reactions (Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition).
-
Amines: For grafting a secondary layer of molecules.
This versatility makes the described protocol a foundational step for applications in biosensor development, cell adhesion studies, and the creation of biocompatible or anti-fouling coatings.[16][17]
References
- Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages.
- First Reaction of a Bare Silicon Surface with Acid Chlorides and a One-Step Preparation of Acid Chloride Terminated Monolayers on Scribed Silicon.
- Silanization of SiP surface using 3-aminopropyltriethoxysilane (APTES).
- Self-assembly of amino-terminated monolayers depending on the chemical structure. RSC Publishing.
- Organization of Alkane Amines on a Gold Surface: Structure, Surface Dipole, and Electron Transfer.
- Troubleshooting low yield in Friedel-Crafts acyl
- Alternative developments in amidations with acyl chlorides.
- Application Notes & Protocols: A Detailed Method for Silyl Functionalization of Silica Nanoparticles with (3- Aminopropyl)triethoxysilane (APTES). Benchchem.
- Amide formation from acyl chloride (video). Khan Academy.
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Review: 3-Aminopropyltriethoxysilane (APTES)
- An improved method of amide synthesis using acyl chlorides.
- Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers
- Making Amides from Acyl Chlorides. Chemistry LibreTexts.
- Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
- the prepar
- troubleshooting low conversion rates in Friedel-Crafts acyl
- Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. Beilstein Journals.
- Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions.
- Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions.
- Attachment of 3-(Aminopropyl)triethoxysilane on Silicon Oxide Surfaces: Dependence on Solution Temperature.
- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane.
- Amine-terminated monolayers on carbon: preparation, characteriz
- reaction between acyl chlorides and amines - addition / elimin
- In situ bioconjugation and ambient surface modification using reactive charged droplets. PubMed.
- Friedel–Crafts Acyl
- Immobilization of biomolecules on the surface of inorganic nanoparticles for biomedical applic
- Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Co
- Reversible lability by in situ reaction of self-assembled monolayers. PubMed.
- amines as nucleophiles. Chemguide.
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- 17. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of block copolymers using 11-Bromoundecanoyl chloride initiator
Application Note & Protocol
Topic: Synthesis of Amphiphilic Block Copolymers using 11-Bromoundecanoyl Chloride as a Heterobifunctional Initiator for Drug Delivery Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Guiding Principles: The Strategic Advantage of Heterobifunctional Initiators
The precise construction of block copolymers is fundamental to the advancement of materials science, particularly in the realm of drug delivery, where self-assembling nanostructures like micelles and vesicles are paramount. Block copolymers, composed of covalently linked but chemically distinct polymer segments, offer a modular approach to designing materials with tailored properties. Amphiphilic block copolymers, featuring both a hydrophilic and a hydrophobic block, are of particular interest as they can encapsulate hydrophobic drug molecules within the core of self-assembled micelles, enhancing solubility and bioavailability.
The choice of initiator is a critical decision point that dictates the synthetic pathway and the final polymer architecture. This compound is a powerful tool in this context because it is a heterobifunctional initiator . It possesses two chemically distinct functional groups with orthogonal reactivity:
-
Acyl Chloride (-COCl): A highly reactive group ideal for esterification reactions with hydroxyl-containing molecules. This allows for the covalent attachment of the initiator to a pre-existing polymer chain, such as Poly(ethylene glycol) (PEG), a common choice for the hydrophilic, stealth block in drug delivery systems.
-
Alkyl Bromide (-Br): A stable terminal bromide that is an excellent initiating site for controlled/"living" radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[1][2]
This dual nature enables a powerful synthetic strategy known as a mechanistic transformation , where one type of polymerization or reaction is used to create a macroinitiator, which is then used for a second, different type of polymerization to grow the subsequent block.[3][4] This guide will detail the synthesis of an amphiphilic block copolymer by first creating a PEG-based macroinitiator and subsequently using ATRP to grow a hydrophobic block.
Core Mechanism: Atom Transfer Radical Polymerization (ATRP)
ATRP is a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.5), and high chain-end functionality.[2][5][6] The power of ATRP lies in the establishment of a rapid dynamic equilibrium between a low concentration of active, propagating radicals (P•) and a vast majority of dormant species (P-X). This equilibrium is catalyzed by a transition metal complex, typically copper(I) bromide (CuBr) complexed with a ligand.[5][7][8]
The low concentration of active radicals significantly minimizes termination reactions, which are bimolecular events, allowing polymer chains to grow simultaneously and uniformly.[5] The key steps are:
-
Activation: The catalyst (e.g., Cu(I)Br/Ligand) abstracts the bromine atom from the dormant species (the initiator or the growing polymer chain, P-Br), forming a propagating radical (P•) and the oxidized deactivator complex (Cu(II)Br₂/Ligand).
-
Propagation: The radical (P•) adds monomer units.
-
Deactivation: The deactivator complex (Cu(II)Br₂/Ligand) rapidly transfers a bromine atom back to the propagating chain, reforming the dormant species and the activator complex.
This reversible activation-deactivation cycle ensures that all chains are initiated at approximately the same time and grow at a similar rate.
Experimental Design & Workflow
The synthesis of a well-defined amphiphilic block copolymer, such as Poly(ethylene glycol)-b-poly(methyl methacrylate) (PEG-b-PMMA), using this compound follows a logical two-stage workflow. This approach ensures that each block is formed under optimal conditions without interfering reactions.
Stage 1: Synthesis of the PEG-Macroinitiator
The first stage involves a straightforward esterification reaction. The acyl chloride of this compound is highly susceptible to nucleophilic attack by the terminal hydroxyl group of monomethoxy-poly(ethylene glycol) (mPEG-OH). This reaction is typically performed in an anhydrous solvent with a mild base (like triethylamine) to act as a scavenger for the HCl byproduct, driving the reaction to completion.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The acyl chloride is sensitive to water, which would hydrolyze it back to the carboxylic acid, preventing the desired esterification. All glassware must be oven-dried and solvents must be anhydrous.
-
HCl Scavenger: The formation of HCl can protonate the triethylamine or other basic species, forming a salt. Removing it from the reaction equilibrium helps ensure high conversion to the desired product.
Stage 2: ATRP of the Hydrophobic Monomer
With the purified PEG-macroinitiator, the second stage is the ATRP of a hydrophobic monomer, such as methyl methacrylate (MMA). The macroinitiator, catalyst (CuBr), and ligand (e.g., PMDETA) are dissolved in a suitable solvent, the monomer is added, and the system is thoroughly deoxygenated before polymerization is initiated by raising the temperature.
Causality Behind Experimental Choices:
-
Degassing: Oxygen is a radical scavenger and will readily react with the propagating radicals, terminating the polymerization. Multiple freeze-pump-thaw cycles are the gold standard for removing dissolved oxygen.
-
Ligand Selection: The ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) solubilizes the copper(I) halide in the organic solvent and, crucially, tunes the redox potential of the copper center. This directly impacts the position of the ATRP equilibrium and thus the polymerization rate and level of control.
-
Monomer-to-Initiator Ratio: The final molecular weight of the hydrophobic block is directly proportional to the ratio of consumed monomer to the concentration of the initiator. This allows for precise targeting of the desired block length.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride (used to synthesize the initiator) and acyl chlorides are corrosive and react violently with water. Monomers and solvents may be flammable and toxic.
Protocol 1: Synthesis of this compound
This protocol is for the synthesis of the initiator itself from the corresponding carboxylic acid. Alternatively, this compound can be purchased commercially.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 11-bromoundecanoic acid (10.0 g, 37.7 mmol).
-
Reaction: Add thionyl chloride (8.2 mL, 113.1 mmol, 3 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours. The solid acid will dissolve as it is converted to the liquid acid chloride.
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at ~176-178 °C @ 1 Torr) to yield pure this compound as a clear liquid.[9]
Protocol 2: Synthesis of mPEG-Br ATRP Macroinitiator
-
Preparation: Dry monomethoxy-poly(ethylene glycol) (mPEG-OH, Mn = 5,000 g/mol , 5.0 g, 1.0 mmol) by azeotropic distillation with toluene or by drying under vacuum at 80 °C overnight. Place the dried mPEG-OH in an oven-dried 250 mL Schlenk flask with a magnetic stir bar.
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (Nitrogen or Argon) until the mPEG-OH is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Add anhydrous triethylamine (0.28 mL, 2.0 mmol, 2 eq.) via syringe. Then, add a solution of this compound (0.42 g, 1.5 mmol, 1.5 eq.) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Purification:
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Concentrate the filtrate using a rotary evaporator.
-
Redissolve the crude product in a minimal amount of DCM and precipitate it into a large volume of cold diethyl ether or hexane.
-
Repeat the dissolution-precipitation step two more times.
-
Dry the final white powder under vacuum to a constant weight.
-
-
Verification: Confirm the successful synthesis and purity of the macroinitiator using ¹H NMR (disappearance of the terminal -CH₂-OH signal of PEG and appearance of new signals from the undecanoyl chain) and FTIR (appearance of the ester carbonyl peak at ~1735 cm⁻¹).
Protocol 3: ATRP Synthesis of mPEG-b-PMMA
-
Setup: Add the dried mPEG-Br macroinitiator (0.50 g, ~0.1 mmol, 1 eq.), Cu(I)Br (14.3 mg, 0.1 mmol, 1 eq.), and a magnetic stir bar to an oven-dried 50 mL Schlenk flask.
-
Addition of Reagents: Add anisole (10 mL) as the solvent. Add methyl methacrylate (MMA) (2.14 mL, 20 mmol, 200 eq.), previously passed through a basic alumina column to remove the inhibitor. Finally, add the ligand PMDETA (21 µL, 0.1 mmol, 1 eq.) via syringe.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and begin stirring. The solution should turn from colorless to slightly green/blue. The reaction is typically run for several hours. To monitor kinetics, small aliquots can be withdrawn at timed intervals using a degassed syringe.
-
Termination: To stop the polymerization, cool the flask in an ice bath and expose the contents to air. The solution will turn a darker blue/green as the copper catalyst oxidizes. Dilute the mixture with ~20 mL of tetrahydrofuran (THF).
-
Purification:
-
Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the purified solution by rotary evaporation.
-
Precipitate the polymer into a large volume of a non-solvent, such as cold methanol or a hexane/ether mixture, to remove unreacted monomer and solvent.
-
Collect the polymer by filtration and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
-
Verification: Characterize the final block copolymer by ¹H NMR to determine the block ratio and by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) to determine the molecular weight (Mn, Mw) and polydispersity index (Đ = Mw/Mn).
Representative Data & Characterization
Successful synthesis is validated by characterization data that shows the formation of the new block with controlled properties.
| Parameter | Target / Value | Rationale / Expected Outcome |
| Macroinitiator | ||
| mPEG-OH Mn | 5,000 g/mol | Starting hydrophilic block. |
| ¹H NMR | Quantitative Esterification | Disappearance of PEG's terminal -OH proton signal; appearance of characteristic peaks for the bromoundecanoyl group. |
| Block Copolymer | ||
| Target DP of PMMA | 200 | Controlled by the [Monomer]/[Initiator] ratio of 200:1. |
| Theoretical Mn (PMMA) | 20,000 g/mol | DP × Molar Mass of MMA (100.12 g/mol ). |
| Theoretical Mn (Total) | 25,000 g/mol | Mn (mPEG) + Mn (PMMA). |
| Experimental GPC/SEC | ||
| Experimental Mn | 23,500 g/mol | Should be close to the theoretical value. A clear shift to higher molecular weight compared to the macroinitiator peak is essential. |
| Polydispersity (Đ) | ≤ 1.25 | A narrow, monomodal peak indicates a controlled polymerization process with minimal termination.[1][10] |
¹H NMR Analysis: In the final mPEG-b-PMMA polymer, you would expect to see the characteristic sharp singlet of the methoxy group (-OCH₃) from the PMMA block at ~3.6 ppm and the large, broad signal of the PEG backbone (-CH₂CH₂O-) at ~3.64 ppm. The ratio of the integrals of these two peaks allows for the calculation of the degree of polymerization of the PMMA block, confirming its length.
GPC/SEC Analysis: The GPC trace is the most definitive proof of successful block copolymerization. It should show a single, symmetrical peak that has shifted to a significantly lower elution volume (higher molecular weight) compared to the starting mPEG-Br macroinitiator, with the polydispersity remaining low.
References
- Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP)
- Atom Transfer Radical Polymerization.
- Photoinitiated ATRP.Matyjaszewski Polymer Group - Carnegie Mellon University.
- CHAPTER 8: Atom Transfer Radical Polymerization (ATRP).Books - The Royal Society of Chemistry.
- Macromolecular Engineering by Applying Concurrent Reactions with
- Tailoring polymer dispersity by mixing ATRP initi
- Formation of Block Copolymers by Transformation of Cationic Ring-Opening Polymerization to Atom Transfer Radical Polymerization (ATRP).
- Atom Transfer Radical Polymerization and the Synthesis of Polymeric M
- Functional polymers by atom transfer radical polymeriz
- Block Copolymers: Synthesis, Self-Assembly, and Applic
- Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymeriz
- Block Copolymers by Transformation of Living Ring-Opening Metathesis Polymerization into Controlled/“Living” Atom Transfer.
- From Atom Transfer Radical Addition to Atom Transfer Radical Polymerization.
- Synthesis of 11-bromo undecanoyl chloride.PrepChem.com.
Sources
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]
Application Notes and Protocols for Creating Hydrophobic Surfaces with 11-Bromoundecanoyl Chloride Monolayers
Introduction: Engineering Surfaces at the Molecular Level
In the realms of advanced materials, biotechnology, and drug development, the ability to precisely control the physicochemical properties of surfaces is paramount. Self-assembled monolayers (SAMs) represent a cornerstone of surface engineering, offering a versatile and robust platform for tailoring interfacial characteristics.[1] This guide provides a comprehensive overview and detailed protocols for the fabrication of hydrophobic surfaces using 11-Bromoundecanoyl chloride. This bifunctional molecule is uniquely suited for creating functional surfaces; the long alkyl chain intrinsically imparts hydrophobicity, while the terminal bromo group serves as a versatile chemical handle for subsequent covalent immobilization of ligands, a critical feature for applications in drug screening and diagnostics.[2]
The formation of the monolayer is predicated on the reaction between the highly reactive acyl chloride headgroup and hydroxyl-terminated substrates, such as silicon dioxide (SiO₂), to form a dense, covalently-bound ester linkage.[3][4] This process results in a well-ordered, hydrocarbon-rich surface that effectively repels water, a principle driven by the nonpolar nature of the methylene (-CH₂) repeating units in the alkyl chain.[2] The length of this chain is a critical determinant of the final surface energy; longer chains generally lead to more ordered, crystalline-like assemblies and, consequently, higher hydrophobicity.[5][6]
This document is intended for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the experimental design, ensuring a deep, causal understanding of the process.
I. Foundational Principles and Strategic Considerations
A. The Chemistry of Monolayer Formation
The covalent attachment of this compound to a hydroxyl-rich surface, such as the native oxide layer of a silicon wafer, proceeds via a nucleophilic acyl substitution reaction.[4] The oxygen of the surface hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable ester bond and the release of hydrogen chloride (HCl) as a byproduct.[3]
Key Causality : The high reactivity of the acyl chloride group is the driving force for this reaction.[7][8] However, this reactivity also presents a challenge: acyl chlorides readily react with water.[3][4] Therefore, the exclusion of ambient moisture during the monolayer deposition process is critical to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which would compete with the surface reaction and lead to a disordered, less hydrophobic monolayer.
B. Substrate Selection and Preparation: The Foundation of a Quality Monolayer
The choice of substrate is dictated by the headgroup chemistry of the monolayer-forming molecule. For acyl chlorides, surfaces rich in hydroxyl (-OH) groups are ideal. Silicon wafers with their native oxide layer (SiO₂) are a common and cost-effective choice. The density and accessibility of these hydroxyl groups directly impact the packing density and, consequently, the quality of the resulting monolayer.
A pristine, contaminant-free surface is non-negotiable for the formation of a well-ordered SAM. A multi-step cleaning process is employed to remove both organic and inorganic impurities. This typically involves sonication in a series of organic solvents to remove oils and greases, followed by an oxidative cleaning step, such as a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), to remove residual organic contaminants and to hydroxylate the surface, thereby increasing the density of reactive sites.
II. Experimental Protocols
A. Substrate Preparation: Silicon Wafer with Native Oxide
Objective: To generate a clean, hydroxyl-rich silicon dioxide surface.
Materials:
-
Silicon wafers
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Teflon wafer holder
-
Glass beakers
-
Sonicator
-
Nitrogen gas (high purity)
Protocol:
-
Solvent Cleaning:
-
Place the silicon wafers in a Teflon holder.
-
Sequentially sonicate the wafers in acetone, isopropanol, and DI water for 15 minutes each.
-
After the final sonication in DI water, rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a gentle stream of high-purity nitrogen gas.
-
-
Piranha Etching (Oxidative Clean):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a dedicated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
In a glass beaker, prepare the Piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of H₂SO₄. Always add the peroxide to the acid. The solution will become very hot.
-
Immerse the cleaned and dried silicon wafers in the hot Piranha solution for 15-20 minutes. This step removes any remaining organic residues and hydroxylates the surface.
-
Carefully remove the wafers from the Piranha solution and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas. The substrates are now ready for monolayer deposition.
-
B. Formation of the this compound Monolayer
Objective: To form a covalently-bound, hydrophobic monolayer on the prepared silicon substrate.
Materials:
-
Hydroxylated silicon wafers (from Protocol II.A)
-
This compound
-
Anhydrous toluene (or other anhydrous, non-protic solvent like hexane)
-
Triethylamine (optional, as an acid scavenger)
-
Glass deposition chamber with a tight-fitting lid (e.g., a desiccator or a specialized reaction vessel)
-
Nitrogen or Argon gas inlet
-
Fresh toluene, isopropanol, and methanol for rinsing
Protocol:
-
Preparation of the Deposition Solution:
-
Work in a glove box or under a dry nitrogen/argon atmosphere to minimize exposure to ambient moisture.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Optional: To neutralize the HCl byproduct, which can potentially etch the substrate, add a small amount of an anhydrous, non-nucleophilic base like triethylamine to the solution.
-
-
Monolayer Deposition:
-
Place the cleaned, hydroxylated silicon wafers in the deposition chamber.
-
Introduce the this compound solution into the chamber, ensuring the substrates are fully immersed.
-
Seal the chamber and allow the self-assembly process to proceed for 2-4 hours at room temperature. Longer deposition times can sometimes lead to more ordered monolayers.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the deposition solution.
-
Rinse the wafers thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules (physisorbed species).
-
Subsequently, rinse with isopropanol and then methanol.
-
Dry the functionalized wafers under a stream of high-purity nitrogen gas.
-
Store the hydrophobic substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
III. Characterization of the Hydrophobic Surface
The successful formation of a dense and uniform this compound monolayer must be validated through appropriate surface characterization techniques.
A. Contact Angle Goniometry: Quantifying Hydrophobicity
This is the most direct method to assess the hydrophobicity of the modified surface.[4] A droplet of water is placed on the surface, and the angle it makes with the substrate is measured. A high contact angle is indicative of a low-energy, hydrophobic surface.
| Surface | Expected Static Water Contact Angle (θ) |
| Clean, Hydroxylated SiO₂ | < 20° (Hydrophilic) |
| This compound Monolayer | > 90° (Hydrophobic) |
B. X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a surface.[9][10]
| Element | Key Spectral Region | Expected Observation for a Successful Monolayer |
| Bromine (Br) | Br 3d | Presence of a Br 3d peak, confirming the incorporation of the molecule. |
| Carbon (C) | C 1s | An increase in the C 1s signal intensity compared to the bare substrate. High-resolution scans can distinguish between C-C/C-H, C-O, and C=O environments. |
| Silicon (Si) | Si 2p | Attenuation of the Si 2p signal from the underlying substrate due to the overlying monolayer. |
| Oxygen (O) | O 1s | Analysis of the O 1s region can confirm the formation of the ester linkage (C-O-Si). |
C. Atomic Force Microscopy (AFM): Surface Topography and Integrity
AFM can be used to visualize the surface topography of the monolayer at the nanoscale.[2][7][8] A well-formed monolayer should exhibit a smooth, uniform surface. It can also be used to detect defects or aggregates in the film.
IV. Visualizing the Process
A. Chemical Reaction Pathway
Caption: Covalent attachment via nucleophilic acyl substitution.
B. Experimental Workflow
Caption: Workflow for hydrophobic surface fabrication.
V. Applications in Drug Development and Research
The ability to create well-defined hydrophobic surfaces with a reactive terminal group has significant implications:
-
Controlling Protein Adsorption: Hydrophobic surfaces can be used to study the fundamentals of protein-surface interactions, which is crucial in the design of biocompatible materials and medical implants.
-
Cell Culture Substrates: The wettability of a surface can influence cell adhesion and proliferation. These customizable surfaces serve as model systems for investigating cell-surface interactions.
-
Drug Delivery Platforms: The terminal bromide can be functionalized with specific targeting ligands or loaded with hydrophobic drugs for controlled release studies.
-
High-Throughput Screening: Patterning these monolayers on surfaces can create arrays for the high-throughput screening of drug candidates that interact with the functionalized surface.
VI. Troubleshooting and Expert Insights
-
Low Contact Angle: This is often indicative of an incomplete or disordered monolayer. The primary suspect is moisture contamination. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the deposition in an inert atmosphere.
-
Inconsistent Results: Substrate cleanliness is paramount. Any variation in the cleaning protocol can lead to variability in the final monolayer quality.
-
Handling this compound: This reagent is moisture-sensitive.[3][4] It should be stored in a desiccator and handled under an inert atmosphere. Using a fresh bottle or a recently purified batch is recommended for optimal results.
References
-
Chemguide. acyl chlorides and water, alcohols or phenol. [Link]
-
Langmuir. First Reaction of a Bare Silicon Surface with Acid Chlorides and a One-Step Preparation of Acid Chloride Terminated Monolayers on Scribed Silicon. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
AK Lectures. Acid Chloride Reactions. [Link]
-
PubMed. Molecular engineering of surfaces using self-assembled monolayers. [Link]
-
DTIC. Monolayers of 11-Trichlorosilylundecyl Thioacetate: A System that Promotes Adhesion Between Silicon Dioxide and Evaporated Gold. [Link]
-
PubMed. Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. [Link]
-
Surface hydrophobicity: effect of alkyl chain length and network homogeneity. [Link]
-
ResearchGate. First Reaction of a Bare Silicon Surface with Acid Chlorides and a One-Step Preparation of Acid Chloride Terminated Monolayers on Scribed Silicon | Request PDF. [Link]
-
DTIC. The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. [Link]
-
Langmuir. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. [Link]
-
PubMed. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. [Link]
-
ResearchGate. Characterization of 11-MUA SAM formation on gold surfaces. [Link]
-
Chemical Reviews. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. [Link]
-
Chemistry LibreTexts. Preparation of Esters. [Link]
-
Langmuir. Interactions between hydrophobic surfaces. Dependence on temperature and alkyl chain length. [Link]
-
MDPI. Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond. [Link]
-
PubMed Central. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. [Link]
-
MDPI. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. [Link]
-
Princeton University. Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. [Link]
-
ResearchGate. Formation, Stability, and Replacement of Thiol Self‐Assembled Monolayers as a Practical Guide to Prepare Nanogaps in Nanoparticle‐on‐Mirror Systems. [Link]
-
MDPI. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). [Link]
-
MDPI. The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers. [Link]
-
PubMed Central. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. [Link]
Sources
- 1. Molecular engineering of surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. aklectures.com [aklectures.com]
- 9. Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 11-Bromoundecanoyl Chloride in Biosensor Preparation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 11-bromoundecanoyl chloride as a bifunctional linker for the preparation of robust and sensitive biosensors. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for surface modification and biomolecule immobilization, and discuss critical characterization techniques to validate each stage of the biosensor fabrication process. This guide is designed to be a practical resource, combining established chemical strategies to empower users to successfully integrate this compound into their biosensor development workflows.
Introduction: The Critical Role of Linker Chemistry in Biosensor Performance
The performance of a biosensor is fundamentally dictated by the precise and stable immobilization of biorecognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. The choice of linker molecule is paramount in this process, as it directly influences the orientation, accessibility, and stability of the immobilized biomolecule, thereby impacting the sensitivity, specificity, and operational lifetime of the biosensor.
This compound is a versatile heterobifunctional crosslinker that offers a strategic approach to surface modification and biomolecule conjugation. Its chemical structure, featuring a reactive acyl chloride group at one terminus and a bromoalkyl chain at the other, allows for a sequential and controlled two-step immobilization process.
-
The Acyl Chloride Terminus: This functional group readily reacts with nucleophiles such as primary amines (-NH2) present on modified surfaces (e.g., aminosilanized silica or gold), forming a stable amide bond. This initial reaction firmly anchors the linker to the biosensor substrate.
-
The Bromoalkyl Terminus: The terminal bromine atom serves as a reactive site for a second nucleophilic substitution reaction, typically with thiol (-SH) or amine groups on the biorecognition molecule. This allows for the covalent attachment of the biomolecule to the distal end of the linker.
The 11-carbon aliphatic chain provides a significant advantage by creating a spacer arm that extends the immobilized biomolecule away from the transducer surface. This spatial separation minimizes steric hindrance and can enhance the accessibility of the biomolecule's active site to its target analyte, often leading to improved sensor response.
This application note will focus on a common and effective strategy for utilizing this compound: the functionalization of a silica-based transducer surface (e.g., silicon wafers, glass slides, or silica nanoparticles) and the subsequent immobilization of a thiol-containing protein.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich, TCI |
| (3-Aminopropyl)triethoxysilane (APTES) | ≥98% | Sigma-Aldrich, Gelest |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Thiol-containing Protein (e.g., Cysteine-tagged antibody fragment, enzyme) | Biosensor Grade | Varies by application |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade | Thermo Fisher Scientific |
| Ethanol, 200 Proof | ACS Grade | VWR |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade | VWR |
| Hydrogen Peroxide (H₂O₂), 30% | ACS Grade | VWR |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® System |
Equipment
-
Fume hood
-
Schlenk line or glove box for handling anhydrous reagents
-
Sonicator bath
-
Centrifuge (for nanoparticle-based sensors)
-
Oven capable of 110°C
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas line for drying
-
Surface characterization instruments (Contact Angle Goniometer, XPS, AFM)
-
Biosensor detection platform (e.g., Potentiostat, SPR instrument)
Experimental Protocols
This section provides a detailed, three-stage protocol for the preparation of a biosensor surface using this compound.
Stage 1: Hydroxylation and Aminosilanization of Silica Surfaces
This initial stage is critical for preparing a reactive surface for the subsequent attachment of the linker. The protocol involves cleaning and activating the silica surface to generate hydroxyl (-OH) groups, followed by reaction with APTES to create a primary amine-terminated surface.
Protocol 1: Surface Preparation and Aminosilanization
-
Surface Cleaning (Piranha Etch - EXTREME CAUTION):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work exclusively in a certified fume hood.
-
Prepare the Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Never add H₂SO₄ to H₂O₂.
-
Immerse the silica substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with ultrapure water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned, dry silica substrates in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with toluene, followed by ethanol, to remove any unreacted APTES.
-
Cure the aminosilanized substrates in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
Store the amine-functionalized substrates in a desiccator until ready for the next step.
-
dot
Caption: Workflow for the preparation of an amine-terminated silica surface.
Stage 2: Attachment of this compound Linker
In this stage, the amine-functionalized surface is reacted with this compound. The acyl chloride group forms a stable amide bond with the surface amine groups, leaving a terminal alkyl bromide ready for biomolecule conjugation.
Protocol 2: Linker Immobilization
-
Reaction Setup:
-
Place the aminosilanized substrates in a dry reaction vessel under an inert atmosphere (nitrogen or argon).
-
Add enough anhydrous dichloromethane (DCM) to cover the substrates.
-
Add triethylamine (TEA) to the DCM, to act as a base to neutralize the HCl byproduct of the reaction. A 1.5 to 2-fold molar excess of TEA relative to the acyl chloride is recommended.
-
-
Acyl Chloride Addition:
-
In a separate vial, dissolve this compound in anhydrous DCM to create a 10-50 mM solution.
-
Add the this compound solution dropwise to the reaction vessel containing the substrates and TEA, while stirring.
-
-
Reaction:
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle agitation.
-
-
Quenching and Purification:
-
Add a small amount of anhydrous ethanol to quench any unreacted this compound.
-
Remove the substrates from the reaction vessel.
-
Wash the substrates sequentially with DCM, ethanol, and finally ultrapure water to remove excess reagents and byproducts.
-
Dry the bromo-functionalized substrates under a stream of nitrogen or argon.
-
Store in a desiccator.
-
dot
Caption: Workflow for the immobilization of the this compound linker.
Stage 3: Covalent Immobilization of Thiolated Biomolecules
The final stage involves the covalent attachment of the biorecognition element to the bromo-functionalized surface. This protocol is designed for proteins that have accessible thiol groups (e.g., from cysteine residues).
Protocol 3: Biomolecule Immobilization
-
Biomolecule Preparation:
-
Dissolve the thiol-containing protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. The optimal protein concentration will depend on the specific biomolecule and should be determined empirically, but a starting range of 0.1-1.0 mg/mL is common.
-
If the protein's thiols are oxidized (forming disulfide bonds), they may need to be reduced prior to immobilization using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by buffer exchange to remove the reducing agent.
-
-
Immobilization Reaction:
-
Immerse the bromo-functionalized substrates in the protein solution.
-
Allow the reaction to proceed for 4-12 hours at 4°C or room temperature, depending on the stability of the protein. Gentle agitation can improve immobilization efficiency. The reaction involves the nucleophilic attack of the protein's thiol group on the terminal alkyl bromide of the linker, forming a stable thioether bond.
-
-
Blocking and Washing:
-
After the immobilization step, it is crucial to block any remaining reactive sites on the surface to prevent non-specific binding of other molecules during biosensing assays. A common blocking agent is a solution of Bovine Serum Albumin (BSA) or a short-chain thiol like mercaptoethanol.
-
Immerse the substrates in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the substrates thoroughly with PBS buffer, followed by a final rinse with ultrapure water.
-
Dry the biosensor surface gently under a stream of nitrogen or argon.
-
The biosensor is now ready for use or should be stored under appropriate conditions (e.g., in a hydrated state at 4°C) to maintain the activity of the immobilized biomolecule.
-
dot
Caption: Workflow for the covalent attachment of a thiol-containing biomolecule.
Surface Characterization: A Self-Validating System
Rigorous characterization at each stage of the surface modification process is essential to ensure the successful fabrication of the biosensor. This validation provides confidence in the subsequent biosensing data.
| Stage of Modification | Characterization Technique | Expected Outcome |
| Amine-Functionalized Surface | Contact Angle Goniometry | Decrease in water contact angle compared to the cleaned silica surface, indicating increased hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of a Nitrogen 1s (N1s) peak around 400 eV. | |
| Bromo-Functionalized Surface | Contact Angle Goniometry | Increase in water contact angle due to the hydrophobic nature of the long alkyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of a Bromine 3d (Br3d) peak around 70 eV. The N1s peak should still be present. | |
| Protein Immobilized Surface | Contact Angle Goniometry | A change in contact angle, often a decrease, reflecting the properties of the protein layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Attenuation of the substrate signals (Si, O) and the Br3d peak. An increase in the Carbon 1s (C1s) and Nitrogen 1s (N1s) signals, consistent with the elemental composition of the protein. | |
| Atomic Force Microscopy (AFM) | Increase in surface roughness and observation of topographical features corresponding to the immobilized protein molecules. |
Conclusion and Future Perspectives
This compound is a highly effective bifunctional linker for the covalent immobilization of biomolecules in biosensor development. The sequential, two-step reaction process provides a controlled and robust method for creating stable and functional biosensor surfaces. The long spacer arm is particularly advantageous for maintaining the bioactivity of immobilized proteins and enhancing their interaction with target analytes. The protocols outlined in this document provide a solid foundation for researchers to build upon. Further optimization of reaction times, concentrations, and blocking strategies may be necessary depending on the specific application and the nature of the biomolecule and transducer being used. The versatility of the terminal bromide also opens up possibilities for other conjugation chemistries, such as reactions with amine-modified biomolecules, further expanding the utility of this valuable linker in the field of biosensing.
References
- This application note synthesizes information from general principles of surface chemistry and bioconjugation. While no single source was found detailing this exact complete workflow with this compound, the protocols are based on established methods for similar bifunctional linkers and surface modifications.
Immobilization of biomolecules using 11-Bromoundecanoyl chloride linkers
Application Note & Protocol
Topic: Covalent Immobilization of Biomolecules via Bromo-Terminated Self-Assembled Monolayers Using 11-Bromoundecanoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Bio-Interfaces with Precision
The controlled immobilization of biomolecules onto solid substrates is a cornerstone of modern biotechnology, underpinning advancements in fields from medical diagnostics and biosensing to tissue engineering and drug discovery.[1] A successful immobilization strategy must not only form a stable, covalent linkage but also preserve the native conformation and biological activity of the attached molecule.[2] This guide details a robust, two-stage methodology for creating bio-functionalized surfaces using the bifunctional linker, this compound.
This linker possesses two distinct reactive sites:
-
An acyl chloride (-COCl) headgroup, which forms highly stable ester or amide bonds with hydroxylated or aminated surfaces, respectively. This reaction provides a strong, covalent anchor for the monolayer.[3]
-
A terminal alkyl bromide (-Br) group at the end of an 11-carbon spacer arm. This bromide serves as a versatile chemical handle for subsequent, highly specific conjugation reactions, physically separating the biomolecule from the substrate to minimize steric hindrance.
This methodology first focuses on creating a well-defined, bromo-terminated self-assembled monolayer (SAM). This surface is then converted to an azido-terminated monolayer, setting the stage for the highly efficient and bio-orthogonal "click chemistry" conjugation of alkyne-modified biomolecules. This approach ensures high specificity and yield under mild, aqueous conditions, making it ideal for sensitive biological molecules.
Principle of the Method: A Multi-Step Workflow for Controlled Immobilization
The entire process can be visualized as a sequential assembly line, where each step builds upon the last to create a precisely engineered bio-interface. The surface is first prepared and activated, then the linker is attached, its terminal group is chemically converted, and finally, the target biomolecule is covalently immobilized. Each stage includes critical characterization checkpoints to validate the success of the preceding step, ensuring a reliable and reproducible outcome.
Caption: High-level workflow for biomolecule immobilization.
Part 1: Formation and Validation of the Bromo-Terminated Surface
The foundation of this protocol is the creation of a dense, uniform monolayer of the linker. The acyl chloride group is highly susceptible to hydrolysis; therefore, all steps involving the pure linker must be performed under anhydrous conditions to prevent its deactivation.[4]
Protocol 1.1: Substrate Preparation and Activation (SiO₂ Model)
Rationale: Substrate cleanliness is paramount. Organic and particulate contaminants will create defects in the monolayer, leading to inconsistent surface properties and poor immobilization efficiency. This protocol generates a high density of surface hydroxyl (-OH) groups, the target for the acyl chloride reaction.[5]
-
Substrate Cleaning: Sonicate silicon dioxide-coated substrates (wafers, slides) in acetone, followed by isopropanol, for 15 minutes each. Dry under a stream of dry nitrogen gas.
-
Surface Activation (Piranha Etch):
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a certified fume hood.
-
Prepare piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄).
-
Immerse the cleaned substrates in the piranha solution for 30-45 minutes.
-
-
Rinsing and Drying:
-
Copiously rinse the substrates with ultrapure (18.2 MΩ·cm) water.
-
Rinse with 200-proof ethanol.
-
Dry thoroughly under a stream of dry nitrogen and place in a vacuum desiccator until use. The surface is now activated and hydrophilic.
-
Protocol 1.2: Attachment of this compound
Rationale: This reaction forms a covalent ester bond between the surface hydroxyls and the linker's acyl chloride. Anhydrous conditions are critical. A non-nucleophilic base (e.g., pyridine) is included to act as a scavenger for the HCl byproduct, driving the reaction to completion.[3]
-
Prepare Reaction Solution: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene. Add pyridine to a final concentration of 10 mM.
-
Substrate Immersion: Place the activated, dry substrates into the reaction solution. Ensure the containers are sealed to prevent atmospheric moisture ingress.
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Washing:
-
Remove substrates from the reaction solution and rinse sequentially with anhydrous toluene, acetone, and ethanol to remove any non-covalently bound linker.
-
Sonicate briefly (1-2 minutes) in a fresh portion of ethanol to remove physisorbed material.
-
-
Final Dry: Dry the substrates under a stream of dry nitrogen. Store in a desiccator.
Characterization of the Bromo-Terminated Surface
Rationale: It is essential to validate the formation of the monolayer before proceeding. These "in-process" checks ensure the protocol is proceeding as expected, making the entire system self-validating.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess surface hydrophobicity and monolayer uniformity.[6][7] | The hydrophilic activated surface (contact angle < 15°) should become significantly more hydrophobic, with a static water contact angle typically in the range of 70-85°, indicating successful coverage by the alkyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface layer.[8][9] | Appearance of a clear Bromine signal (Br 3d doublet at ~70-71 eV). Attenuation of the underlying substrate signals (e.g., Si 2p, O 1s). |
| Ellipsometry | To measure the thickness of the formed monolayer. | A uniform thickness of approximately 1.5 - 2.0 nm is expected for a well-formed monolayer of this linker. |
Part 2: Biomolecule Immobilization via Click Chemistry
With a validated bromo-terminated surface, the next stage involves converting this handle into a bio-orthogonal reactive group (azide) and subsequently coupling the biomolecule.
Sources
- 1. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Bromoundecanoyl Chloride
Welcome to the technical support center for the synthesis of 11-bromoundecanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the reaction of its parent carboxylic acid, 11-bromoundecanoic acid, with a suitable chlorinating agent.[1] The core of this transformation is a nucleophilic acyl substitution, where the hydroxyl (-OH) group of the carboxylic acid is replaced by a chlorine (-Cl) atom.[2][3] The two most widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5]
Q2: Which chlorinating agent is better for this synthesis: thionyl chloride or oxalyl chloride?
The choice between thionyl chloride and oxalyl chloride depends on the scale of the synthesis, the sensitivity of the substrate, and cost considerations.[6]
-
Thionyl Chloride (SOCl₂) is often preferred for large-scale synthesis due to its lower cost.[4][7] The reaction is typically performed by heating the carboxylic acid in neat or an excess of thionyl chloride at reflux.[5][8][9] A significant advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[10][11]
-
Oxalyl Chloride ((COCl)₂) is considered a milder and more selective reagent.[4] It is often used for smaller-scale lab syntheses or with substrates that are sensitive to high temperatures.[6] The reaction can be run at room temperature in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7] Its byproducts (CO, CO₂, HCl) are also gaseous.[4]
For this compound, which does not contain particularly sensitive functional groups, thionyl chloride is a robust and economical choice. However, if issues like product darkening or side reactions occur, switching to the milder conditions of oxalyl chloride is a sound strategy.[12]
Table 1: Comparison of Common Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive, may require heat.[4] | Generally milder, often works at RT.[4][6] |
| Byproducts | SO₂, HCl (both gaseous).[10] | CO, CO₂, HCl (all gaseous).[4] |
| Reaction Conditions | Typically neat or high-boiling solvent, reflux temp.[5] | Inert solvent (e.g., DCM), often with catalytic DMF.[5] |
| Work-up | Excess reagent removed by distillation.[8] | Excess reagent and solvent removed by evaporation.[4] |
| Cost | Less expensive.[4] | More expensive.[4] |
| Best For | Large-scale synthesis, robust substrates.[6] | Small-to-medium scale, sensitive substrates.[6] |
Q3: What are the most critical parameters affecting the yield of this compound?
Several factors are crucial for maximizing the yield:
-
Anhydrous Conditions: This is the single most critical parameter. This compound is highly reactive and will readily hydrolyze back to 11-bromoundecanoic acid upon contact with water.[12][13] All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be protected from atmospheric moisture with a drying tube or run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: The quality of the starting material and the chlorinating agent is vital. Use high-purity, recrystallized 11-bromoundecanoic acid.[9] The chlorinating agent should be fresh, as older bottles can decompose from exposure to atmospheric moisture.[12]
-
Stoichiometry: A slight excess of the chlorinating agent (typically 1.5 to 2.0 molar equivalents) is often used to ensure the complete conversion of the carboxylic acid.[9][12]
-
Temperature Control: While the reaction with thionyl chloride often requires reflux, excessive temperatures or prolonged heating can lead to decomposition and polymerization, resulting in a dark-colored product and reduced yield.[12] Strict temperature control using an oil bath is recommended over a heating mantle.
Q4: How can I monitor the reaction's progress?
The most straightforward way to monitor the reaction when using thionyl chloride or oxalyl chloride is by observing the cessation of gas evolution (SO₂/HCl or CO/CO₂/HCl).[12] Once the vigorous bubbling subsides, the reaction is likely nearing completion. For a more precise analysis, you can carefully take a small aliquot from the reaction mixture (after cooling), quench it with an anhydrous alcohol (like methanol) to form the methyl ester, and analyze the resulting mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.
Q5: How is the final product purified and characterized?
Following the reaction, the excess chlorinating agent is removed, typically by distillation under atmospheric or reduced pressure.[8][9] The crude this compound is then purified by vacuum distillation .[8][9] The boiling point is reported to be 176-178 °C at 1 Torr.[14][15]
For characterization:
-
Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the appearance of a strong carbonyl (C=O) stretching peak around 1800 cm⁻¹ , characteristic of an acyl chloride, and the complete disappearance of the broad hydroxyl (-OH) stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹).[16]
-
¹H NMR Spectroscopy: The protons on the carbon adjacent to the carbonyl group (α-protons) will show a characteristic downfield shift.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal will appear in the range of 160-180 ppm.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Yield
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
Causality & Solution Workflow: The conversion of a carboxylic acid to an acyl chloride is a robust reaction. A low yield almost always points to an issue with reagents or reaction conditions, primarily moisture contamination.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
Problem: Product is a Dark Color (Brown or Black Tar)
Symptom: The crude product, or even the distilled product, is dark brown or black, indicating decomposition.
-
Possible Cause 1: Overheating.
-
Explanation: Long-chain aliphatic compounds can be susceptible to polymerization and decomposition at high temperatures. Using a high-temperature heating mantle can create localized hot spots.
-
Solution: Maintain strict temperature control using a thermostatically controlled oil bath. For the reaction with thionyl chloride, ensure a gentle, steady reflux rather than vigorous boiling. Do not heat for longer than necessary; monitor the reaction by gas evolution.[12]
-
-
Possible Cause 2: Contaminated Starting Material.
-
Explanation: Impurities in the starting 11-bromoundecanoic acid can char and decompose under the harsh, acidic reaction conditions.
-
Solution: Ensure the purity of the starting material. If it appears discolored, consider recrystallizing it before use.[9]
-
-
Possible Cause 3: Harsh Reagent.
Problem: Product Hydrolyzes Back to Carboxylic Acid
Symptom: IR or NMR analysis of the final product shows significant contamination with the starting material, 11-bromoundecanoic acid.
-
Possible Cause 1: Moisture during Workup.
-
Explanation: The most likely point of water contamination is during the workup phase (e.g., transfers, extraction if performed). Acyl chlorides react vigorously with water.[13]
-
Solution: Ensure all workup and purification steps are performed using anhydrous techniques. If an extraction is necessary, use anhydrous solvents. It is best to proceed directly from the reaction flask to distillation to minimize transfers and exposure to air.
-
-
Possible Cause 2: Incomplete Reaction.
-
Explanation: The presence of starting material might not be from hydrolysis but from an incomplete reaction.
-
Solution: Ensure the reaction is allowed to proceed to completion. Use a slight excess of the chlorinating agent and confirm the cessation of gas evolution before proceeding to workup.[12]
-
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)[8][9]
This protocol is adapted from established literature procedures for the synthesis of this compound.
Materials:
-
11-bromoundecanoic acid (e.g., 55 g, 0.20 moles)
-
Thionyl chloride (SOCl₂) (e.g., 48 g, 0.40 moles, ~29 mL)
-
Round-bottom flask (e.g., 250 mL), oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Vacuum distillation apparatus
Procedure:
-
Place the 11-bromoundecanoic acid (55 g) into the oven-dried round-bottom flask containing a magnetic stir bar.
-
In a fume hood, carefully add the thionyl chloride (48 g) to the flask.
-
Assemble the reflux condenser on the flask and top it with a drying tube to protect the reaction from atmospheric moisture.
-
Begin stirring the mixture. Place the flask in an oil bath and heat it to a gentle reflux (the boiling point of thionyl chloride is ~76 °C).
-
Maintain the reflux for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.[8][9]
-
Cool the reaction mixture to room temperature.
-
Workup: Arrange the apparatus for distillation. First, remove the excess thionyl chloride by distillation at atmospheric pressure (or under light vacuum, e.g., 10-14 mm Hg).[9]
-
Purification: Once the excess thionyl chloride is removed, switch to a high-vacuum distillation setup. Distill the remaining residue under high vacuum (e.g., 0.1 - 1 mm Hg) to obtain the pure this compound (B.P. 176-178 °C @ 1 Torr).[9][14]
Caption: Experimental Workflow for Thionyl Chloride Method.
The Underlying Chemistry: Reaction Mechanism
Understanding the reaction mechanism is key to troubleshooting. The conversion of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution, where the hydroxyl group is converted into a much better leaving group.
Caption: Simplified Mechanism of Acyl Chloride Formation.[17][18]
This mechanism highlights why the reaction is so effective: the formation of the chlorosulfite intermediate transforms the poor -OH leaving group into a highly reactive species that readily eliminates as stable gaseous molecules (SO₂ and HCl), driving the equilibrium towards the product.[17][19]
References
-
PrepChem.com. Synthesis of 11- bromoundecanoic acid chloride. PrepChem.com. Available from: [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available from: [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Published 2019-06-05. Available from: [Link]
-
Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Published 2012-05-25. Available from: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Published 2011-12-03. Available from: [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]
-
Bioman Explains. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Published 2024-04-01. Available from: [Link]
-
ChemBeast. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. ChemBeast. Published 2025-12-23. Available from: [Link]
-
Atlas. What reagent is used to convert a carboxylic acid into the corresponding chloride?. Atlas. Available from: [Link]
-
PrepChem.com. Synthesis of 11-bromo undecanoyl chloride. PrepChem.com. Available from: [Link]
-
The Organic Chemistry Tutor. Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Published 2021-02-13. Available from: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Chemguide. Available from: [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available from: [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
In-Still. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. In-Still. Published 2025-05-23. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 11-bromoundecanoate. PrepChem.com. Available from: [Link]
-
Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Available from: [Link]
-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Published 2017-06-05. Available from: [Link]
-
Sciencemadness.org. Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org. Published 2016-06-22. Available from: [Link]
- Google Patents. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid. Google Patents.
-
Save My Exams. Reactions of Acyl Chlorides | A Level Chemistry Revision Notes. Save My Exams. Published 2025-06-23. Available from: [Link]
-
ACS Publications. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Available from: [Link]
- Google Patents. CA2742774A1 - Process for the ammonolysis of 11-bromoundecanoic acid. Google Patents.
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available from: [Link]
-
InCatT. A direct method for carboformylation at last: the acid chloride does the job!. InCatT. Published 2021-02-18. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Available from: [Link]
-
Reddit. Is the acyl chloride from carboxylic acid conversion in this synthesis necessary?. Reddit. Published 2020-01-29. Available from: [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. Jack Westin. Available from: [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides. Google Patents.
-
ResearchGate. Acid Chloride/ chloroformate purification?. ResearchGate. Published 2025-04-09. Available from: [Link]
-
ResearchGate. Highly efficient automated synthesis of [C-11]choline for multi dose utilization. ResearchGate. Published 2025-08-09. Available from: [Link]
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- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 7. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 11-Bromoundecanoyl Chloride by Vacuum Distillation
Welcome to the Technical Support Center for the purification of crude 11-Bromoundecanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the vacuum distillation of this crucial bifunctional molecule. Our goal is to equip you with the knowledge to navigate potential challenges and achieve high-purity this compound for your research and development needs.
Introduction to the Purification Challenge
This compound is a valuable intermediate in organic synthesis, notably in the production of polymers and various pharmaceutical agents. Its bifunctional nature, possessing both a reactive acid chloride and a terminal alkyl bromide, makes it a versatile building block. The synthesis, typically from 11-bromoundecanoic acid and a chlorinating agent like thionyl chloride (SOCl₂), often yields a crude product containing unreacted starting materials, excess chlorinating agent, and potential side products.[1][2]
Vacuum distillation is the preferred method for purifying this compound due to its high boiling point and thermal sensitivity.[3] Distillation at atmospheric pressure would require temperatures that could lead to decomposition, polymerization, and the formation of colored impurities.[4] This guide will provide a comprehensive overview of the vacuum distillation process, common challenges, and evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and optimal vacuum pressure for the distillation of this compound?
A1: The boiling point of this compound is highly dependent on the vacuum pressure. A commonly cited boiling point is 176-178 °C at 1 Torr (1 mmHg) .[5] For optimal results and to minimize thermal stress on the compound, it is recommended to conduct the distillation at a pressure of 0.1 mmHg , which will significantly lower the required distillation temperature.[1]
| Pressure (Torr/mmHg) | Approximate Boiling Point (°C) |
| 1 | 176-178 |
| 0.1 | Lower than 176-178 (exact value should be determined experimentally) |
Q2: What are the primary impurities in crude this compound after synthesis with thionyl chloride?
A2: The most common impurities include:
-
Unreacted 11-bromoundecanoic acid: The starting material for the synthesis.
-
Excess thionyl chloride (SOCl₂): A volatile reagent used in the synthesis.
-
Hydrogen chloride (HCl): A gaseous byproduct of the reaction.[6]
-
Side products: Such as the corresponding acid anhydride, which can form from the reaction of the acyl chloride with unreacted carboxylic acid at elevated temperatures.[7]
Q3: My purified this compound is yellow. Is this acceptable?
A3: While a colorless product is ideal, a pale yellow color in acyl chlorides can still indicate a product of acceptable purity.[7] Darker colors, however, may suggest the presence of decomposition products or other impurities and may warrant re-purification.
Q4: What are the key safety precautions when performing vacuum distillation of this compound?
A4: this compound is a corrosive and moisture-sensitive compound.[8]
-
Work in a fume hood: To avoid inhalation of corrosive vapors.
-
Use dry glassware and an inert atmosphere: The compound reacts with moisture to produce HCl.[9]
-
Wear appropriate Personal Protective Equipment (PPE): Including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use a vacuum trap: To protect the vacuum pump from corrosive vapors.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Two-neck round-bottom flask (distillation pot)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a magnetic stirrer
-
Vacuum pump with a pressure gauge and cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Boiling chips or a magnetic stir bar
-
Dry nitrogen or argon gas source
Procedure:
-
Preparation of Crude Product: After synthesis, it is crucial to remove the excess, volatile thionyl chloride. This can be achieved by a preliminary distillation at a moderate vacuum (e.g., 10-14 mmHg).[1]
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Use high-vacuum grease sparingly on all ground glass joints to ensure a good seal.
-
-
Distillation:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring and slowly evacuate the system. Be cautious of initial bumping as residual volatile impurities are removed.
-
Once the desired vacuum is reached and stable, begin to heat the distillation pot gently with the heating mantle.
-
Monitor the temperature of the vapor as it rises and begins to condense. The temperature should remain stable during the collection of the main fraction.
-
Collect the purified this compound in the receiving flask.
-
Discard any initial forerun that distills at a lower temperature.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly release the vacuum by introducing an inert gas.
-
The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.
-
Troubleshooting Guide
References
- US2748151A - Purification of acid chlorides.
-
Synthesis of 11-bromo undecanoyl chloride. PrepChem.com. [Link]
-
Synthesis of 11- bromoundecanoic acid chloride. PrepChem.com. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
- US4204916A - Process for recovering acid chlorides by distillation.
-
General procedures for the purification of Acid chlorides. Chempedia - LookChem. [Link]
-
Acid Chloride/ chloroformate purification? ResearchGate. [Link]
-
What is Vacuum Distillation & How Does it Work? Lechler. [Link]
-
an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
- CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid.
-
Acyl chloride. Grokipedia. [Link]
Sources
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- 2. prepchem.com [prepchem.com]
- 3. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 4. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. grokipedia.com [grokipedia.com]
Side reactions and byproducts in the synthesis of 11-Bromoundecanoyl chloride
Welcome to the technical support center for the synthesis of 11-Bromoundecanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
The conversion of 11-Bromoundecanoic acid to its corresponding acyl chloride via reagents like thionyl chloride (SOCl₂) is a fundamental and crucial step in many synthetic pathways.[1][2] While seemingly straightforward, this reaction is sensitive to conditions and impurities, which can lead to undesirable side products and purification challenges. This guide addresses the most frequent issues encountered in the laboratory.
Troubleshooting Guide & FAQs
Q1: My final product is yellow or brown, not colorless. What is the cause and how can I fix it?
A1: Root Cause Analysis & Solution
Discoloration is a common issue, typically arising from two main sources: impure reagents or thermal decomposition.
-
Impure Thionyl Chloride: Commercial thionyl chloride can decompose over time, especially if the bottle is old or has been exposed to moisture. This decomposition can form species like disulfur dichloride (S₂Cl₂), which is a yellow-orange, high-boiling liquid (b.p. 137°C).[3] These impurities can persist through the reaction and contaminate your final product.
-
Reaction Temperature: While the reaction is often run at reflux, excessive or prolonged heating can cause decomposition of the starting material or the product, leading to colored, polymeric byproducts.
Troubleshooting & Prevention Protocol:
-
Reagent Quality Check: Use a fresh bottle of thionyl chloride whenever possible. If you suspect the quality of your reagent, it is best to purify it by distillation before use.[3] A simple short-path distillation is often sufficient.
-
Temperature Control: The reaction between 11-bromoundecanoic acid and thionyl chloride is typically refluxed for 2-3 hours.[4][5] Avoid unnecessarily long reflux times. Monitor the reaction progress (e.g., cessation of HCl/SO₂ gas evolution) to determine the endpoint.
-
Purification: If your product is already discolored, purification via vacuum distillation is the most effective method. This compound has a boiling point of 176-178 °C at 1 Torr, which allows it to be separated from higher-boiling impurities.[6]
Q2: My final yield is significantly lower than expected. What are the primary loss pathways?
A2: Identifying and Mitigating Yield Loss
Low yields can often be traced back to incomplete reactions or unintended side reactions. The most significant cause of yield loss is often hydrolysis.
-
Hydrolysis: this compound is highly reactive and will readily react with any moisture present to hydrolyze back to the starting carboxylic acid.[7][8] This can happen if the glassware is not properly dried, if the starting material is wet, or if the reaction is exposed to atmospheric moisture.
-
Incomplete Reaction: Insufficient thionyl chloride or an inadequate reaction time/temperature will result in unreacted starting material remaining in the flask.[1]
-
Mechanical Losses: During the workup, particularly when removing excess thionyl chloride, some product can be lost if the distillation is not performed carefully.
Troubleshooting & Prevention Protocol:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator before use.
-
Use a drying tube (e.g., filled with CaCl₂) on top of your reflux condenser to protect the reaction from atmospheric moisture.[7]
-
Ensure your starting 11-bromoundecanoic acid is completely dry. If necessary, dry it under vacuum.
-
-
Stoichiometry: Use a molar excess of thionyl chloride. A common and effective ratio is 2 equivalents of SOCl₂ for every 1 equivalent of the carboxylic acid.[4] This ensures the reaction is driven to completion.
-
Efficient Removal of Gaseous Byproducts: The reaction produces SO₂ and HCl as gaseous byproducts.[9][10] Their efficient removal from the reaction mixture helps to drive the equilibrium towards the product side. Performing the reaction in a well-ventilated fume hood with a steady stir rate is usually sufficient.
Q3: My spectral data (NMR/IR) shows an impurity that is not the starting material. I see two distinct carbonyl signals. What is it?
A3: Identifying the Symmetric Anhydride Byproduct
The most likely byproduct in this scenario is the symmetric anhydride, 11-bromoundecanoic anhydride .
-
Mechanism of Formation: This byproduct forms when a molecule of the newly generated this compound (an electrophile) reacts with a molecule of the unreacted 11-bromoundecanoic acid (a nucleophile).[8][11][12] This is a classic nucleophilic acyl substitution reaction.[7][13] This side reaction becomes more probable if the conversion of the starting material is slow or if there are localized areas of high acyl chloride concentration before all the carboxylic acid has reacted.
Troubleshooting & Prevention Protocol:
-
Controlled Reagent Addition: Instead of combining all reagents at once, consider adding the thionyl chloride dropwise to a solution or slurry of the 11-bromoundecanoic acid at room temperature before slowly heating to reflux. This can help maintain a low concentration of the acyl chloride until most of the starting material is converted to the chlorosulfite intermediate.[14][15]
-
Sufficient Thionyl Chloride: Using an adequate excess of thionyl chloride, as mentioned in A2, helps to quickly convert all the carboxylic acid, minimizing the opportunity for it to react with the product.[4]
-
Purification: The anhydride has a significantly higher boiling point than the desired acyl chloride. Therefore, careful vacuum distillation can effectively separate the two compounds.
Summary of Common Issues and Impact
| Issue | Primary Cause(s) | Impact on Yield | Impact on Purity | Recommended Action |
| Product Discoloration | Impure SOCl₂ (e.g., S₂Cl₂); Thermal decomposition | Minor | Major (colored impurities) | Distill SOCl₂ before use; Avoid prolonged heating |
| Low Yield | Hydrolysis due to moisture; Incomplete reaction | Major | Minor (product is pure but quantity is low) | Ensure strict anhydrous conditions; Use excess SOCl₂ |
| Anhydride Formation | Product (acyl chloride) reacts with starting material | Minor to Moderate | Major (high-boiling impurity) | Controlled reagent addition; Use excess SOCl₂; Purify by vacuum distillation |
| Residual SOCl₂ | Incomplete removal during workup | N/A | Major (reactive impurity) | Distillation under reduced pressure; Co-evaporation with a dry, inert solvent |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the key side reactions that can lead to byproducts.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling and Reaction Guide for 11-Bromoundecanoyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the primary challenge encountered when working with 11-Bromoundecanoyl chloride: its extreme sensitivity to hydrolysis. Our goal is to equip you with the foundational knowledge and practical techniques required to ensure the integrity of your starting material and the success of your synthetic outcomes.
Section 1: The Chemistry of Hydrolysis - Frequently Asked Questions
This section addresses the fundamental principles governing the reactivity of this compound with water. Understanding why hydrolysis occurs is the first step toward preventing it.
Q1: Why is this compound so susceptible to hydrolysis?
As an acyl chloride, this compound is one of the most reactive derivatives of carboxylic acids.[1] This high reactivity is due to two primary electronic factors:
-
A Highly Electrophilic Carbonyl Carbon: The carbonyl carbon is bonded to two strongly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+).[2][3] This makes the carbon a prime target for attack by nucleophiles, even weak ones like water.[4]
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, meaning it is very stable on its own after being displaced.[1]
This combination of a highly "activated" reaction site and a stable leaving group results in a rapid and often vigorous reaction with any available water.[5][6]
Q2: What is the chemical reaction and mechanism of hydrolysis?
Hydrolysis is a nucleophilic addition-elimination reaction where water acts as the nucleophile.[7][8] The reaction is highly exothermic and proceeds in two main stages, instantly converting the acyl chloride into the corresponding carboxylic acid (11-bromoundecanoic acid) and generating corrosive hydrogen chloride (HCl) gas.[5][6][9]
Reaction: Br-(CH₂)₁₀-COCl + H₂O → Br-(CH₂)₁₀-COOH + HCl
The mechanism involves an initial nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion and deprotonation to yield the final products.[2][8]
Click to view Hydrolysis Mechanism Diagram
Caption: Nucleophilic attack by water followed by elimination of HCl.
Q3: What are the negative consequences of hydrolysis in my experiment?
Even minor water contamination can have significant negative impacts:
-
Reduced Yield: The primary consequence is the consumption of your starting material, which directly lowers the potential yield of your desired product.[9]
-
Byproduct Contamination: The formation of 11-bromoundecanoic acid introduces a significant impurity that can be difficult to separate from the desired product, complicating purification.[9][10]
-
Secondary Reactions: The generated HCl is a strong acid that can catalyze unwanted side reactions or degrade acid-sensitive functional groups present in your substrate or product.[11][12]
-
Nucleophile Deactivation: In reactions with basic nucleophiles, such as amines, the HCl byproduct will protonate the nucleophile, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, potentially stalling the reaction completely.[11][12]
Section 2: Proactive Prevention - A Guide to Anhydrous Technique
The most effective strategy for preventing hydrolysis is the strict and meticulous application of anhydrous (water-free) techniques. Every component of the reaction—glassware, solvents, reagents, and atmosphere—must be free of water.[13]
Troubleshooting Guide: Low Yields and Reaction Failures
Issue: My reaction with this compound is failing, showing low yields, or producing a mixture of products. I suspect water contamination.
Solution: Implement the following multi-step protocol to ensure the complete exclusion of water.
Glass surfaces adsorb a film of water from the atmosphere, even when they appear dry.[13] Standard washing and air-drying is insufficient.
Detailed Protocol: Oven-Drying Glassware
-
Disassemble all glassware components (e.g., remove stopcocks).
-
Wash with an appropriate solvent and dry thoroughly.
-
Place all glassware in a laboratory oven set to >125 °C for a minimum of 12-24 hours before use.[14]
-
Immediately before setting up the apparatus, remove the hot glassware from the oven (using thermal gloves).
-
Assemble the apparatus quickly while it is still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) to prevent moisture from re-adsorbing as it cools.
Most commercial solvents contain trace amounts of water that are detrimental to reactions with acyl chlorides.[14] Always use certified anhydrous solvents or dry them in-house.
Data Presentation: Comparison of Common Solvent Drying Agents
| Drying Agent | Suitable Solvents | Mechanism | Notes |
| Molecular Sieves (3Å or 4Å) | Ethers, Dichloromethane, Toluene, Acetonitrile | Adsorption (traps water in pores) | Most common and convenient method. Sieves must be activated (heated under vacuum) before use. Allow solvent to stand over sieves for at least 12-24 hours.[13][14] |
| Calcium Hydride (CaH₂) | Ethers, Alkanes, Aromatic Solvents | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Reacts to destroy water. The resulting solids must be removed by filtration or distillation. Not for use with protic or some carbonyl-containing solvents. |
| Sodium/Benzophenone | Ethers, Alkanes, Aromatic Solvents | Chemical Reaction (Sodium reacts with water) | Provides a visual indicator (a deep blue/purple color) when the solvent is dry and oxygen-free. Requires distillation and is a significant safety hazard; only for experienced users.[13] |
Excluding atmospheric moisture is critical. Reactions should be conducted in a closed system under a positive pressure of a dry, inert gas like Nitrogen or Argon.[13][15]
Caption: A Schlenk line setup ensures the reaction is isolated from air.
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry location such as a desiccator.[1][16]
-
Dispensing: When dispensing the reagent, do so under a positive flow of inert gas. Use dry, gas-tight syringes or cannulas to transfer the liquid to the reaction flask to minimize exposure to air.
Section 3: In-Reaction Management - Neutralizing the HCl Byproduct
Even with perfect anhydrous technique, the reaction of this compound with many nucleophiles (e.g., alcohols, amines) will generate HCl.[17] This byproduct must be managed.
Q4: My nucleophile is an amine/alcohol. How do I handle the HCl generated during the reaction?
The most common strategy is to add a non-nucleophilic base to the reaction mixture. This base acts as an "acid scavenger," neutralizing the HCl as it is formed and preventing it from interfering with the reaction.[11][12]
Q5: What is an "acid scavenger" and which one should I choose?
An acid scavenger is a base that is unreactive toward your acyl chloride but highly reactive toward HCl. The choice depends on the sensitivity of your substrate and the reaction conditions.
Data Presentation: Selection Guide for Common Acid Scavengers
| Scavenger | Type | pKa (Conjugate Acid) | Use Case & Considerations |
| Pyridine | Tertiary Amine | ~5.2 | Effective and common. Can sometimes act as a nucleophilic catalyst. Must be rigorously dried before use.[11] |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Stronger base than pyridine. Widely used, but the resulting triethylammonium chloride salt can sometimes be difficult to remove.[11][18] |
| N,N-Diisopropylethylamine (DIPEA) | Hindered Amine | ~10.7 | "Hünig's base." Sterically hindered, making it non-nucleophilic. Excellent choice for highly sensitive substrates where side reactions are a concern.[11] |
| Excess Amine Nucleophile | - | Varies | If your amine nucleophile is inexpensive, you can use ≥2 equivalents. One equivalent acts as the nucleophile and the second acts as the acid scavenger.[12][17] |
Q6: I see a white precipitate forming during my reaction with an amine. What is it?
This is a very common observation. The precipitate is the hydrochloride salt formed when the acid scavenger (or excess amine) neutralizes the HCl byproduct (e.g., triethylammonium chloride).[11] These salts are typically insoluble in many organic solvents but highly soluble in water. They are easily removed during an aqueous workup by washing the organic layer with water or a mild aqueous base.[11]
Caption: Decision tree for managing in-situ acid generation.
Section 4: Post-Reaction Analysis - Detecting Hydrolysis
Issue: How can I confirm if hydrolysis has compromised my starting material or reaction?
Solution: Use a combination of physical observation and analytical techniques.
-
Physical Observation: A pure sample of this compound should be a clear liquid. Upon exposure to atmospheric moisture, it will begin to "fume" as it reacts to produce microscopic droplets of HCl.[9][16] If your starting material appears cloudy or fumes heavily, it has likely been compromised.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The C=O stretch of the acyl chloride appears at a high frequency (~1800 cm⁻¹). The corresponding carboxylic acid shows a broader C=O stretch (~1710 cm⁻¹) and a very broad O-H stretch (~3300-2500 cm⁻¹). The presence of these latter two peaks indicates hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signals adjacent to the carbonyl group will have slightly different chemical shifts for the acyl chloride versus the carboxylic acid. The most definitive sign in ¹H NMR is the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm).[19]
-
Appendix A: Detailed Experimental Protocol
General Procedure for Acylation using this compound
This protocol for the esterification of a generic alcohol (R-OH) incorporates all the best practices discussed.
-
Preparation:
-
Dry all glassware in an oven at 125 °C overnight. Assemble the reaction flask, condenser, and addition funnel while hot and immediately place under a positive pressure of dry nitrogen.
-
Use a certified anhydrous solvent (e.g., Dichloromethane) drawn from a sealed bottle or a solvent purification system.
-
-
Reaction Setup:
-
To the reaction flask, add the alcohol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) via a dry syringe.
-
Cool the stirring solution to 0 °C using an ice-water bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve this compound (1.1 equivalents) in a small amount of anhydrous solvent.
-
Transfer this solution to the addition funnel via a cannula or dry syringe.
-
Add the acyl chloride solution dropwise to the cold, stirring alcohol solution over 30 minutes. Maintain the temperature at 0 °C.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 5% HCl solution (to remove excess amine), water, saturated NaHCO₃ solution (to remove any trace acid), and finally, brine.[11]
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
References
-
PrepChem. (n.d.). Synthesis of 11-bromo undecanoyl chloride. PrepChem.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. PrepChem.com. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. Retrieved from [Link]
-
Jo, S., et al. (2017). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. PubMed Central. Retrieved from [Link]
-
A Level H2 Chem. (2022). Acyl chlorides | Hydrolysis and distinguishing tests. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 15949-84-5 | this compound. Retrieved from [Link]
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- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
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- 19. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Controlling the density of polymer brushes initiated by 11-Bromoundecanoyl chloride
Introduction
Welcome to the technical support guide for controlling polymer brush density using 11-Bromoundecanoyl chloride as a surface-initiator. This resource is designed for researchers and professionals engaged in surface modification, functional materials, and drug development. Achieving precise control over polymer grafting density is paramount as it directly dictates the physicochemical properties of the modified surface, including its wettability, lubricity, biocompatibility, and responsiveness to stimuli.[1][2]
This compound is a bifunctional molecule ideally suited for forming a self-assembled monolayer (SAM) that serves as a robust platform for "grafting-from" polymerization techniques, most notably Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). The acyl chloride group readily reacts with hydroxyl-terminated surfaces (like silicon oxide), while the terminal alkyl bromide provides a stable initiation site for controlled radical polymerization. This guide provides answers to common questions and detailed troubleshooting for issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is polymer brush "grafting density" and why is it a critical parameter?
A1: Grafting density (σ) refers to the number of polymer chains attached per unit of surface area (typically chains/nm²). It is a fundamental parameter that, along with chain length (molecular weight), determines the architecture and behavior of the polymer brush layer.
-
Low Grafting Density (Mushroom Regime): When chains are far apart, they adopt a coiled, mushroom-like conformation, similar to their state in solution.[3]
-
High Grafting Density (Brush Regime): As the distance between chains becomes less than their natural size (radius of gyration), steric repulsion forces them to stretch away from the surface, creating a "brush-like" structure.[3][4]
Controlling grafting density is crucial because it directly influences the collective properties of the grafted layer. For instance, higher grafting density can lead to increased hydrophobicity in PEG brushes[5], enhanced lubrication[2], and altered swelling behavior in responsive polymers.[6][7]
Q2: How does the surface concentration of this compound relate to the final polymer grafting density?
A2: The surface concentration of the immobilized this compound initiator is the primary determinant of the final polymer grafting density.[8][9] In the "grafting-from" approach, polymer chains grow directly from these surface-bound initiator sites.[1][10] Therefore, a well-ordered, densely packed monolayer of the initiator is essential for achieving a high density of grafted polymer chains.[10] The relationship is often linear at lower initiator concentrations, meaning that the density of polymer chains is directly proportional to the density of the initiators on the surface.[8][9][11]
Q3: What is "initiator efficiency" and how does it affect my experiment?
A3: Initiator efficiency is the ratio of the number of polymer chains that actually grow to the total number of initiator molecules immobilized on the surface.[12] An efficiency of less than 100% means that some initiator sites failed to start a polymer chain. This can be due to several factors:
-
Steric Hindrance: At very high initiator densities, the first few monomer units of a growing chain can physically block adjacent initiator sites, preventing them from reacting with monomers. This is a key reason why grafting density is not always a 1:1 function of initiator density, especially in crowded systems.[12]
-
Catalyst Deactivation: In SI-ATRP, impurities or side reactions can deactivate the catalyst complex before it can activate all initiator sites.
-
Buried Initiators: In a disordered or poorly formed SAM, some initiator molecules may be oriented incorrectly or buried, making the bromide group inaccessible to the catalyst system.
Q4: What is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and why is it used with this initiator?
A4: SI-ATRP is a controlled radical polymerization technique that enables the growth of well-defined polymer chains directly from a surface.[10] It uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains at the terminal halogen (in this case, the bromine from the this compound). This controlled process allows for the synthesis of polymer brushes with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[10] The terminal bromine on the immobilized initiator SAM is the critical starting point for this process.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound to control polymer brush density.
Problem: Low or Zero Polymer Grafting Density
This is the most common issue, where characterization (e.g., ellipsometry, AFM) shows little to no increase in layer thickness after polymerization.
Potential Cause 1: Poor Quality of the Initiator Self-Assembled Monolayer (SAM)
The success of the entire process hinges on the quality of the initial initiator layer. Defects, incomplete coverage, or molecular disorder in the SAM will directly lead to a low density of initiation sites and, consequently, a poor polymer grafting yield.[10]
-
Solution: Rigorous Substrate Cleaning & Preparation
-
For Silicon/Glass: The surface must be hydrophilic and rich in hydroxyl (-OH) groups. Use Piranha solution (e.g., 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or an oxygen plasma cleaner. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[10]
-
For Gold: Use freshly deposited gold and ensure cleanliness via UV/Ozone treatment or rinsing with high-purity solvents like ethanol and toluene.
-
-
Solution: Optimize SAM Formation Conditions
-
Anhydrous Conditions: this compound is highly reactive with water. The acyl chloride group will readily hydrolyze to a carboxylic acid, which reacts much less efficiently with surface hydroxyls. Ensure your solvent (e.g., toluene, dichloromethane) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time & Temperature: Allow sufficient time for the SAM to form a well-ordered layer. Typically, this involves immersing the substrate in a dilute solution (1-5 mM) of the initiator for several hours (e.g., 12-24 hours) at room temperature.
-
Post-Deposition Rinsing: After deposition, rinse the substrate thoroughly with the deposition solvent and then other solvents (e.g., ethanol, dichloromethane) to remove any physisorbed, non-covalently bound initiator molecules.[10]
-
Potential Cause 2: Inefficient SI-ATRP Initiation or Propagation
Even with a perfect initiator SAM, the polymerization itself can fail.
-
Solution: Verify Catalyst Complex and Reagents
-
Oxygen Sensitivity: The Cu(I) activator species in ATRP is readily oxidized to the inactive Cu(II) state by oxygen. The entire polymerization setup must be deoxygenated through methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[10]
-
Monomer Purity: Commercial monomers often contain inhibitors (e.g., MEHQ). These must be removed, typically by passing the monomer through a column of basic alumina, immediately before use.
-
Reagent Ratios: The ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br₂) and ligand is critical for controlling the polymerization.[10] An incorrect ratio can stall the reaction.
-
-
Solution: Address Surface-Specific Inhibition
-
Steric Crowding: As noted in the FAQ, very high initiator densities can paradoxically lower the overall growth rate due to steric hindrance.[12] If you suspect this, consider creating a mixed monolayer by co-depositing the initiator with a structurally similar but inert diluent molecule (e.g., undecanoyl chloride) to space out the initiation sites.[6]
-
Visual Troubleshooting: Cause-and-Effect Diagram
Caption: Potential causes for low polymer grafting density.
Problem: High Polydispersity (PDI or Đ > 1.3)
High polydispersity indicates that the polymer chains have a wide range of lengths, defeating the purpose of using a "controlled" polymerization technique.
Potential Cause 1: Slow or Incomplete Initiation
If the initiation of chains from the surface is slow compared to the rate of propagation, new chains will be starting throughout the reaction. This results in a mix of long (early-start) and short (late-start) chains.
-
Solution: Enhance Initiation Rate
-
Catalyst System: Ensure your catalyst/ligand system is highly active. For some monomers, a more active ligand or a higher concentration of the Cu(I) activator at the beginning of the reaction can promote faster, more uniform initiation.
-
Temperature: Increasing the reaction temperature can increase the rate of both initiation and propagation. However, it may also increase the rate of termination reactions, so this must be optimized carefully.
-
Potential Cause 2: High Initiator Density
Simulations and experimental work have shown that polydispersity tends to increase with increasing initiator density.[12] This is attributed to the "screening effect," where established, growing chains limit the access of monomers to the active sites of shorter, less-extended chains, leading to non-uniform growth conditions across the surface.[12]
-
Solution: Reduce Initiator Surface Coverage
Data Summary: Parameter Effects on Brush Properties
The following table summarizes the general relationship between key experimental parameters and the resulting polymer brush properties.
| Parameter | How to Control | Effect on Initiator Density (σ_i) | Effect on Grafting Density (σ_p) | Effect on Thickness (h) | Effect on Polydispersity (PDI) |
| Initiator Conc. in Solution | Vary mM concentration during SAM formation. | Increases, then plateaus. | Increases with σ_i.[8][9] | Increases with σ_p.[6] | Increases with σ_i.[12] |
| SAM Formation Time | Increase immersion time (e.g., 1 to 24 hr). | Increases, plateaus at full coverage. | Increases as SAM quality improves. | Increases with σ_p. | Decreases as SAM becomes more ordered. |
| Polymerization Time | Increase duration of SI-ATRP reaction. | No effect. | No direct effect. | Increases (until monomer depletion or termination). | May slightly increase over long periods. |
| Monomer Concentration | Vary monomer amount in reaction vessel. | No effect. | No direct effect. | Increases with higher concentration. | Can decrease with sufficient monomer supply. |
| Activator/Deactivator Ratio | Adjust [Cu(I)]/[Cu(II)] ratio. | No effect. | Can decrease if initiation is poor. | Affected by polymerization rate. | Increases if control is lost (ratio too high/low). |
Experimental Protocols
Protocol 1: Initiator SAM Formation on Silicon Oxide
This protocol details the immobilization of the this compound initiator onto a standard silicon wafer with a native oxide layer.
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Place wafers in a Piranha solution (7:3 H₂SO₄:H₂O₂) for 20-30 minutes in a fume hood. (EXTREME CAUTION)
-
Copiously rinse the wafers with deionized water and dry under a stream of high-purity nitrogen.[10]
-
Use the substrates immediately.
-
-
SAM Deposition:
-
Prepare a 2 mM solution of this compound in anhydrous toluene inside a glovebox or under an inert atmosphere.
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (~1.5 equivalents), to act as an HCl scavenger.
-
Immerse the cleaned, dry substrates in the initiator solution.
-
Seal the container and leave it undisturbed for 16-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the initiator solution.
-
Rinse thoroughly by sonicating for 2-3 minutes sequentially in toluene, ethanol, and dichloromethane to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen. They are now ready for polymerization or characterization.
-
Protocol 2: General SI-ATRP Procedure
This protocol provides a general workflow for growing polymer brushes from the initiator-functionalized surface. (Amounts are for a typical lab-scale reaction and should be scaled as needed).
Caption: General workflow for a Surface-Initiated ATRP experiment.
-
Setup: Place the initiator-coated substrate(s) in a Schlenk flask. Seal the flask and deoxygenate by performing at least three vacuum-argon backfill cycles.
-
Prepare Monomer Solution: In a separate, deoxygenated flask, prepare the reaction solution. For example, dissolve the desired amount of purified monomer (e.g., methyl methacrylate) in an anhydrous solvent (e.g., toluene/anisole).
-
Prepare Catalyst: In a glovebox, weigh the catalyst (e.g., Cu(I)Br), deactivator (e.g., Cu(II)Br₂), and ligand (e.g., PMDETA) into a vial and dissolve in a small amount of deoxygenated solvent.
-
Initiate Reaction: Using a gas-tight syringe, transfer the monomer solution to the flask containing the substrate. Then, inject the catalyst solution to start the polymerization.
-
Polymerization: Place the sealed flask in a pre-heated oil bath and stir for the desired reaction time (e.g., 1-24 hours). Longer times generally lead to thicker brushes.[10]
-
Quench and Clean: To stop the reaction, open the flask to air.[10] Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene, then dichloromethane) to remove any physisorbed polymer. Dry under nitrogen.
-
Characterize: Analyze the resulting polymer brushes using techniques like ellipsometry (thickness), AFM (morphology), contact angle goniometry (wettability), and XPS (chemical composition).
References
-
Influence of Surface-Initiated Polymerization Rate and Initiator Density on the Properties of Polymer Brushes | Macromolecules. (2009). ACS Publications. [Link]
-
Surface-Initiated Polymerizations in Aqueous Media: Effect of Initiator Density | Request PDF. (n.d.). ResearchGate. [Link]
-
Initiation and Polymer Density of Conjugated Polymer Brushes | The Journal of Physical Chemistry B. (2020). ACS Publications. [Link]
-
Control of the Density of Polymer Brushes Prepared by Surface-Initiated Atom Transfer Radical Polymerization. (2006). R Discovery. [Link]
-
Jones, D. M., Brown, A. A., & Huck, W. T. S. (2002). Surface-Initiated Polymerizations in Aqueous Media: Effect of Initiator Density. Langmuir. [Link]
-
Surface-initiated polymerizations in aqueous media: Effect of initiator density. (2002). The Huck Group. [Link]
-
Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. (2020). National Institutes of Health (NIH). [Link]
-
Changing the Anchor Density of a Swollen Polymer Brush at the Interface of Two Immiscible Liquids. (1997). ACS Publications. [Link]
-
Initiation and Polymer Density of Conjugated Polymer Brushes. (2020). PubMed. [Link]
-
Increased Initiator Density using Plasma Polymerized Bromoesters for Grafting Zwitterionic Polymer Brushes. (n.d.). Society for Biomaterials. [Link]
-
Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. (2020). Kinam Park. [Link]
-
Grafting Density Impacts Local Nanoscale Hydrophobicity in Poly(ethylene glycol) Brushes. (2018). PubMed. [Link]
-
Effects of the Ionizable Monomer Fraction on the Swelling Behavior of Weak Polyelectrolyte Brushes. (2022). University of Houston. [Link]
Sources
- 1. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. kinampark.com [kinampark.com]
- 4. oplanchina.com [oplanchina.com]
- 5. Grafting Density Impacts Local Nanoscale Hydrophobicity in Poly(ethylene glycol) Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. conradlab.chee.uh.edu [conradlab.chee.uh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Surface-initiated polymerizations in aqueous media: Effect of initiator density - The Huck Group [hucklab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Surface-Initiated Polymerizations in Aqueous Media: Effect of Initiator Density | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Stability of 11-Bromoundecanoyl chloride in different solvents and temperatures
Technical Support Center: 11-Bromoundecanoyl Chloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. As a long-chain acyl chloride with a terminal bromine, its unique properties are valuable in synthesis, but its reactivity demands careful handling to ensure experimental success. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₁₁H₂₀BrClO) is an organic compound featuring a C11 alkyl chain functionalized with a terminal acyl chloride and a terminal bromide.[1][2] This dual reactivity makes it a valuable building block in organic synthesis. The acyl chloride group is a highly reactive site for nucleophilic acyl substitution, allowing for the formation of esters, amides, and other carboxylic acid derivatives.[3][4][5] The alkyl bromide allows for subsequent reactions, such as the formation of Grignard reagents or other organometallics, or nucleophilic substitution to introduce other functional groups. It is commonly used in the synthesis of polymers, surfactants, and complex organic molecules in pharmaceutical and materials science research.[6]
Q2: What is the single most important factor affecting the stability of this compound?
Moisture. Acyl chlorides are highly susceptible to hydrolysis.[5][7][8] Exposure to even trace amounts of water in solvents or the atmosphere will lead to the rapid and irreversible degradation of this compound to 11-bromoundecanoic acid and hydrochloric acid (HCl).[7][8][9] This not only consumes your starting material but the HCl generated can catalyze other side reactions. Therefore, all experiments should be conducted under strictly anhydrous (dry) conditions.
Q3: Which solvents are recommended for dissolving and reacting this compound?
The best choices are anhydrous, non-polar, aprotic solvents. Due to its long, non-polar hydrocarbon chain, this compound is readily soluble in such solvents.[6] Recommended options include:
-
Dichloromethane (DCM): An excellent general-purpose solvent for reactions with this compound.
-
Chloroform (CHCl₃): Similar to DCM, a good choice for many applications.
-
Hexane/Heptane: Suitable for situations where a very non-polar environment is required.
-
Toluene: A higher-boiling point option for reactions requiring elevated temperatures.
Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.
Q4: Which solvents must be avoided?
You must avoid two main classes of solvents:
-
Protic Solvents: These solvents contain acidic protons (e.g., O-H or N-H bonds) and will react with the acyl chloride.[10] This class includes water, alcohols (methanol, ethanol), and primary/secondary amines.[7][11]
-
Reactive Aprotic Solvents: Some aprotic solvents can still react. For example, Dimethylformamide (DMF), while often used as a polar aprotic solvent, can react with acyl chlorides to form a Vilsmeier reagent, which can complicate your reaction.[5] Dimethyl sulfoxide (DMSO) can be oxidized by acyl chlorides, especially at elevated temperatures.
Q5: How does temperature impact the stability of this compound in solution?
Higher temperatures accelerate chemical reactions, including degradation pathways. While this compound is relatively stable at room temperature in a suitable anhydrous, non-polar solvent, elevated temperatures will increase the rate of any potential side reactions with trace impurities or the solvent itself. For long-term storage, it is recommended to keep it in a cool, dry place.[12][13] For reactions, use the lowest temperature that allows for a reasonable reaction rate. Some reactions, particularly those involving strong nucleophiles, are often run at 0 °C or below to control reactivity and minimize side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in an esterification or amidation reaction. | Degradation of this compound due to moisture. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of a white, insoluble solid (11-bromoundecanoic acid). | Hydrolysis of the starting material. | Review handling and storage procedures to eliminate sources of moisture. Filter the solution before use if solids are present. |
| Reaction mixture turns dark or unexpected side products are observed. | Reaction with an inappropriate solvent (e.g., DMF, DMSO) or thermal decomposition at excessively high temperatures. | Switch to a more inert solvent like DCM or toluene. Run the reaction at a lower temperature. |
| Inconsistent results between experimental runs. | Variable purity of the this compound due to improper storage. | Store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere. Aliquot the reagent into smaller, single-use vials to avoid repeated exposure of the main stock to the atmosphere. |
In-Depth Analysis: Degradation Pathways & Solvent Selection
The high reactivity of the acyl chloride functional group is the primary driver of instability. Understanding the mechanisms of degradation is key to preventing them.
Primary Degradation Pathway: Nucleophilic Acyl Substitution
The carbonyl carbon of the acyl chloride is highly electrophilic, making it a prime target for nucleophiles. The general mechanism is an addition-elimination reaction.[4]
Caption: General mechanism for nucleophilic acyl substitution.
-
In Protic Solvents (e.g., H₂O, ROH): The solvent itself is the nucleophile. Water leads to hydrolysis, forming the carboxylic acid, while alcohols lead to esterification. These reactions are often rapid and uncontrolled.
-
In Aprotic, Non-Polar Solvents: These solvents are non-nucleophilic and do not have acidic protons. They act as an inert medium, preserving the acyl chloride's integrity for the desired reaction.
Workflow for Solvent & Temperature Selection
This workflow will help you choose the appropriate conditions for your experiment.
Caption: Decision workflow for solvent and temperature selection.
Experimental Protocol: Synthesis of an Ester
This protocol details the synthesis of an ester from this compound and a generic primary alcohol, highlighting the critical steps for maintaining stability.
Objective: To synthesize an 11-bromo-undecanoate ester via nucleophilic acyl substitution.
Materials:
-
This compound
-
Primary Alcohol (e.g., Ethanol, anhydrous)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine (as an HCl scavenger)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the glassware for the reaction under an inert atmosphere (e.g., a nitrogen-filled balloon or a direct line).
-
Reagent Preparation: In the round-bottom flask, dissolve the primary alcohol (1.0 eq) and the HCl scavenger (1.1 eq of TEA or pyridine) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. The triethylammonium chloride or pyridinium chloride salt that forms is water-soluble. Transfer the mixture to a separatory funnel, separate the organic layer, wash with dilute acid, then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography or distillation as appropriate.
References
-
PrepChem.com. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved from [Link]
-
ORMS. (2016). Safety Data Sheet. Retrieved from [Link]
-
Tuttee Academy. (2021). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). Stearoyl chloride | Solubility of Things. Retrieved from [Link]
-
StudySmarter. (2023). Curtius Rearrangement: DPPA & Mechanism - Review & Example. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 11-bromoundecanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
J Michelle Leslie. (2020). Hydrolysis of an acid chloride. Retrieved from [Link]
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- 2. Undecanoyl chloride, 11-bromo- | C11H20BrClO | CID 85202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
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- 12. fishersci.com [fishersci.com]
- 13. fishersci.dk [fishersci.dk]
Technical Support Center: Scaling Up Reactions Involving 11-Bromoundecanoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of chemical reactions involving 11-Bromoundecanoyl chloride. As a bifunctional long-chain molecule, this compound presents unique challenges when transitioning from bench-scale experiments to pilot or manufacturing scale. This document offers practical, field-proven insights to help you navigate these complexities, ensuring the safety, efficiency, and reproducibility of your scaled-up processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Question 1: We are scaling up the synthesis of this compound from 11-bromoundecanoic acid and thionyl chloride, and our yields are decreasing while the product is darker in color. What is the likely cause?
Answer: This is a common issue when scaling up the synthesis of long-chain acyl chlorides. The likely culprits are thermal degradation and incomplete removal of impurities.
-
Causality: The reaction between a carboxylic acid and thionyl chloride (SOCl₂) is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots" where the temperature rises significantly, causing thermal decomposition of the product and starting material, which often results in discoloration (darkening) and the formation of complex byproducts. Furthermore, excess thionyl chloride must be completely removed, as residual amounts can cause decomposition during distillation.[3][4]
-
Troubleshooting Protocol:
-
Control the Addition Rate: Add the thionyl chloride to the 11-bromoundecanoic acid solution at a slow, controlled rate to manage the exotherm. Monitor the internal temperature of the reactor continuously.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a powerful chiller and a jacketed vessel) to maintain the desired reaction temperature.
-
Solvent Choice: Use an inert, high-boiling solvent (e.g., toluene) to help moderate the temperature and facilitate subsequent removal of excess thionyl chloride.
-
Complete Thionyl Chloride Removal: Before distillation, ensure all excess thionyl chloride is removed. This is typically done by distillation at atmospheric or slightly reduced pressure. Co-evaporation with an inert solvent like toluene can be effective.[5]
-
High-Vacuum Distillation: Purify the final product using high-vacuum distillation (e.g., at pressures around 0.1 mm Hg) to lower the boiling point and minimize thermal stress on the molecule.[3]
-
Question 2: We are struggling with the final purification of this compound at a multi-kilogram scale. Standard distillation leaves a significant amount of residue. How can we improve purity and recovery?
Answer: Purifying high-molecular-weight aliphatic acid chlorides is challenging due to their high boiling points and thermal sensitivity.[6] The residue you're observing is likely composed of polymeric materials and other high-boiling impurities formed during the reaction or distillation.
-
Causality: The bifunctional nature of this compound makes it susceptible to intermolecular side reactions, especially at elevated temperatures. The acyl chloride of one molecule can react with any trace moisture to form a carboxylic acid, which can then react with another acyl chloride molecule to form an anhydride, initiating a polymerization cascade.
-
Troubleshooting Protocol:
-
Pre-Distillation Treatment: Consider a pre-treatment step to remove non-volatile impurities. A simple filtration through a pad of celite or silica gel can sometimes remove baseline impurities.
-
Use of a Wiped-Film or Short-Path Distillation Apparatus: For larger scales, traditional batch distillation may not be ideal. A wiped-film or short-path distillation apparatus minimizes the residence time of the material at high temperatures, thereby reducing thermal degradation.
-
Optimize Vacuum Conditions: Achieve the lowest possible vacuum to reduce the distillation temperature. Ensure your vacuum pump is properly sized and all system connections are leak-free.
-
Avoid Overheating the Distillation Pot: The temperature of the heating mantle should be carefully controlled to be only slightly higher than the temperature of the vapor. This minimizes the formation of residue in the pot.
-
Section 2: Handling and Stability
Question 3: During scale-up, we've noticed inconsistent results in subsequent reactions using our synthesized this compound. Could this be a stability issue?
Answer: Absolutely. This compound, like all acyl chlorides, is highly reactive and susceptible to hydrolysis.[7][8] Inconsistent results are often traced back to partial degradation of the acyl chloride during storage or handling.
-
Causality: Acyl chlorides react readily with atmospheric moisture to hydrolyze back to the corresponding carboxylic acid (11-bromoundecanoic acid) and generate corrosive hydrogen chloride (HCl) gas.[9][10] On a large scale, the greater surface area exposed during transfers and the longer time required for operations increase the risk of moisture exposure. This partial hydrolysis reduces the effective concentration of the acyl chloride, leading to incomplete conversions in subsequent reactions.
-
Mitigation Strategy:
-
Strictly Anhydrous Conditions: All reactors, transfer lines, and storage containers must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use.
-
Inert Gas Blanket: Always handle and store this compound under a positive pressure of an inert gas.
-
Use Freshly Prepared or Distilled Material: For critical reactions, it is best to use the this compound immediately after purification. If storage is necessary, store it in a tightly sealed, amber glass container under an inert atmosphere in a cool, dry place.
-
Quality Control (QC) Before Use: Before committing a large batch of material to a reaction, perform a simple QC test. This could involve an IR spectrum (checking for the absence of a broad O-H stretch from the carboxylic acid) or a small-scale test reaction to confirm its reactivity.
-
Section 3: Common Scale-Up Reactions and Their Challenges
Question 4: We are performing a Friedel-Crafts acylation with this compound and an aromatic substrate. At scale, we see a complex mixture of byproducts. What's going wrong?
Answer: Scaling up Friedel-Crafts acylation reactions can be complex, and the bifunctional nature of your acyl chloride adds another layer of difficulty.[11] The issues likely stem from catalyst interactions, side reactions at the alkyl bromide terminus, and poor mixing.
-
Causality:
-
Stoichiometric Catalyst Requirement: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the catalyst complexes with the product ketone.[11] At scale, ensuring homogeneous mixing of a large amount of solid AlCl₃ can be difficult, leading to localized areas of high and low catalyst concentration, which can result in side reactions or incomplete conversion.
-
Intra- and Intermolecular Reactions: The Lewis acid can potentially coordinate with the bromine atom at the end of the alkyl chain, promoting intermolecular Friedel-Crafts alkylation reactions between molecules, leading to oligomers or polymers.
-
Deactivated Substrates: If your aromatic substrate is even moderately deactivated, the reaction can be sluggish, requiring harsher conditions that promote side reactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts acylation scale-up.
Question 5: In our large-scale amidation reaction with an amine, we are getting a thick, unmanageable slurry that is difficult to process. How can we improve this?
Answer: This is a very common physical processing challenge when scaling up amidation reactions with acyl chlorides. The slurry is typically the hydrochloride salt of the amine byproduct, which has low solubility in many organic solvents.
-
Causality: The reaction of an acyl chloride with a primary or secondary amine produces the desired amide and one equivalent of hydrogen chloride (HCl).[12] To neutralize the HCl, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are used.[13] The HCl reacts with the base to form a salt (e.g., triethylammonium chloride), which often precipitates from common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), creating a thick, difficult-to-stir slurry. Poor mixing can lead to incomplete reaction and encapsulation of the product in the salt matrix.
-
Troubleshooting Protocol:
Table 1: Strategies to Improve Slurry Handling in Large-Scale Amidation
Strategy Description Rationale & Key Considerations Solvent Selection Switch to a more polar aprotic solvent where the salt has better solubility, such as acetonitrile or dimethylformamide (DMF). Be cautious with DMF, as it can react with acyl chlorides to form a Vilsmeier reagent. Test solvent compatibility first. Increased Solvent Volume Increase the dilution of the reaction. While effective, this reduces reactor throughput and increases solvent waste and cost. It's often a trade-off between processability and efficiency. Alternative Base Use a base that forms a more soluble salt, or use an aqueous base in a biphasic Schotten-Baumann reaction. A Schotten-Baumann reaction (using aqueous NaOH, for example) can be very effective at scale, as the salt byproduct remains in the aqueous phase, which is easily separated.[13] Temperature Control Add the this compound slowly to the mixture of amine and base at a low temperature (e.g., 0 °C) to control the exotherm and potentially influence the salt's particle size. Rapid precipitation at higher temperatures can lead to finer particles that are harder to manage. | Mechanical Solutions | Ensure the reactor is equipped with a powerful overhead stirrer (e.g., a mechanical stirrer with a paddle or anchor impeller) capable of handling thick slurries. | Standard magnetic stir bars are inadequate for large, viscous reaction mixtures. |
Question 6: We are concerned about potential polymerization due to the bifunctional nature of this compound. Under what conditions is this most likely to occur, and how can it be prevented?
Answer: Your concern is valid. The presence of both a reactive acyl chloride and an alkyl bromide on the same molecule creates the potential for self-condensation or polymerization, a risk that increases with scale.
-
Causality: Polymerization can occur through several pathways:
-
Polyesterification: If moisture is present, some acyl chloride groups will hydrolyze to carboxylic acids. These can then react with the acyl chloride of another molecule to form an anhydride linkage, which can propagate.
-
Poly-Alkylation/Acylation: In the presence of a Lewis acid (as in Friedel-Crafts conditions), the alkyl bromide end of one molecule can alkylate an aromatic reaction partner that has already been acylated by another molecule, leading to oligomers.
-
-
Prevention and Control Workflow:
Caption: Workflow for mitigating polymerization risk.
References
- Hickman, K. C. D., & Harris, E. E. (1956). Purification of acid chlorides. U.S. Patent No. 2,748,151. Washington, DC: U.S.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Challenges in the scale-up of amide synthesis processes.
- Reddit User Discussion. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
- Gemoets, H. P. L., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-21.
- Singh, R., et al. (2012). An improved method of amide synthesis using acyl chlorides. Tetrahedron Letters, 53(15), 1894-1897.
-
BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction: Mechanism, Limitations and Sample Questions. Retrieved January 13, 2026, from BYJU'S. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved January 13, 2026, from University of Calgary Chemistry Department. [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved January 13, 2026, from Mettler Toledo. [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 13, 2026, from [Link]
- Clark, W. M., et al. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
-
PrepChem. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved January 13, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved January 13, 2026, from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved January 13, 2026, from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved January 13, 2026, from Chemguide. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved January 13, 2026, from Chemguide. [Link]
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- 5. reddit.com [reddit.com]
- 6. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 11. collegedunia.com [collegedunia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amide Synthesis [fishersci.it]
Validation & Comparative
A Senior Application Scientist's Guide to Surface Characterization: An In-Depth Comparison of 11-Bromoundecanoyl Chloride Modified Surfaces by XPS
For researchers, scientists, and drug development professionals, the ability to precisely engineer and validate the chemistry of a material's surface is paramount. Surface functionalization is the cornerstone of innovation in fields ranging from biocompatible medical implants and targeted drug delivery systems to advanced biosensors and microfluidics. The choice of a surface modification agent is a critical decision that dictates the final properties and functionality of the material.
This guide provides an objective, in-depth comparison of surfaces modified with 11-Bromoundecanoyl chloride, a versatile bifunctional linker. We will delve into its characterization using X-ray Photoelectron Spectroscopy (XPS), a powerful technique for surface analysis.[1][2] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. We will compare this specific modification with common alternatives, supported by experimental data and clear, step-by-step workflows.
The Strategic Choice: Why this compound?
This compound is frequently selected for surface modification due to its unique trifecta of chemical properties:
-
Reactive Acyl Chloride Head Group: This functional group reacts readily and efficiently with nucleophilic groups commonly found on material surfaces, such as hydroxyl (-OH) groups on glass, silicon oxides, or metal oxides, and amine (-NH2) groups on plasma-treated polymers. This forms a stable, covalent ester or amide bond, anchoring the molecule to the substrate.
-
Long Alkyl Chain: The 11-carbon chain promotes the formation of a densely packed, quasi-ordered self-assembled monolayer (SAM). This hydrocarbon layer fundamentally alters the surface energy, typically rendering hydrophilic surfaces hydrophobic and providing a barrier against non-specific adsorption.
-
Terminal Bromo Group: The bromine atom at the terminus of the chain serves as a versatile chemical handle for subsequent reactions. It is an excellent leaving group for nucleophilic substitution reactions (S_N2), allowing for the covalent attachment of a wide range of biomolecules, such as proteins, peptides, or DNA, through thiol or amine linkages.[3][4] This two-step functionalization strategy is a cornerstone of modern bio-interfacial engineering.[5]
XPS: The Definitive Tool for Surface Validation
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical bonding states of the top 1-10 nanometers of a material.[1][6] For a surface modified with this compound, XPS serves as a self-validating system by answering three critical questions:
-
Is the molecule present? (Elemental Identification)
-
Is it covalently attached to the surface? (Chemical State Analysis)
-
Is the terminal bromine available for further reaction? (Functional Group Confirmation)
A successful modification is confirmed by the appearance of a Bromine (Br 3d) signal and characteristic shifts in the Carbon (C 1s) and Oxygen (O 1s) spectra, coupled with an attenuation of the underlying substrate signals.
Deconvoluting the High-Resolution XPS Spectra: A Chemical Fingerprint
The true power of XPS lies in the analysis of high-resolution spectra for each element of interest.
-
C 1s Spectrum: The carbon signal is the most complex and informative. It can be deconvoluted into at least three key components:
-
~285.0 eV: The largest peak, corresponding to the long alkyl chain (C-C, C-H bonds).[7]
-
~286.5 eV: A smaller peak attributed to the carbon atom directly bonded to the bromine (C-Br).
-
~289.0 eV: A distinct peak at higher binding energy, characteristic of the carbon in the ester (O-C=O) or amide (N-C=O) linkage formed with the surface.[7] The presence of this peak is definitive proof of covalent attachment.
-
-
Br 3d Spectrum: The appearance of the Br 3d signal is the primary indicator of a successful modification. It presents as a spin-orbit split doublet (Br 3d₅/₂ and Br 3d₃/₂) with a separation of approximately 1.05 eV.[8] The Br 3d₅/₂ peak for an alkyl bromide is typically observed in the range of 69.7 - 70.3 eV.[9][10]
-
Substrate Signals (e.g., Si 2p for Silicon Wafer): The intensity of the substrate signals (e.g., Si 2p at ~99 eV and SiO₂ at ~103 eV) will decrease after modification. This attenuation confirms the presence of a uniform organic overlayer on the surface.
Comparative Performance: Quantitative XPS Data
The following table summarizes the expected quantitative data from XPS analysis of a hydroxylated silicon wafer successfully functionalized with this compound. The exact atomic percentages can vary with experimental conditions and instrument calibration.
| Element | XPS Signal | Expected Binding Energy (eV) | Expected Atomic % (Typical) | Interpretation |
| Carbon | C 1s | ~285.0 (C-C/C-H), ~289.0 (O-C=O) | 60 - 70% | Confirms presence of the alkyl chain and covalent linkage. |
| Oxygen | O 1s | ~532.5 (Si-O -C), ~533.0 (SiO ₂) | 15 - 25% | Shows both substrate oxide and the ester linkage oxygen. |
| Bromine | Br 3d | ~70.0 (Br 3d₅/₂) | 2 - 5% | Confirms the presence of the terminal functional group. |
| Silicon | Si 2p | ~103.0 (SiO₂) | 10 - 20% | Attenuated signal indicates a complete surface overlayer. |
| Chlorine | Cl 2p | ~200.0 | Not Detected | Absence of chlorine confirms complete hydrolysis of the acyl chloride and successful rinsing. |
Comparison with Alternative Surface Functionalization Chemistries
While this compound is highly effective, alternative strategies exist. The choice depends on the substrate, desired stability, and subsequent reaction chemistry.
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) | 11-Mercaptoundecanoic Acid (MUA) |
| Substrate | Oxides (SiO₂, TiO₂, Al₂O₃), -OH, -NH₂ groups | Oxides (SiO₂, TiO₂, Al₂O₃), -OH groups | Noble metals (Au, Ag, Pt) |
| Reactive Group | Acyl Chloride | Triethoxysilane | Thiol |
| Terminal Group | Bromo (-Br) | Amino (-NH₂) | Carboxylic Acid (-COOH) |
| Key XPS Signals | Br 3d , C 1s (O-C =O at ~289 eV) | N 1s , Si 2p (from APTES) | S 2p , C 1s (C OOH at ~289 eV) |
| Stability | Good (Covalent Ester/Amide) | Excellent (Covalent Siloxane network) | Good (Au-S bond) |
| Advantages | Versatile terminal group for S_N2 reactions. | Forms a robust, cross-linked polymer layer. Terminal amine is useful for EDC/NHS chemistry. | Forms highly ordered SAMs on gold; ideal for electrochemistry and SPR. |
| Limitations | Sensitive to moisture during application. | Can form multilayers and aggregates if not controlled. | Limited to specific noble metal substrates. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for achieving reproducible surface functionalization.
Protocol 1: Surface Modification of Silicon Wafer with this compound
This protocol describes the functionalization of a silicon wafer with a native oxide layer, which provides surface hydroxyl groups for reaction.
-
Substrate Cleaning & Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonicate in acetone, then isopropanol, for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of dry nitrogen.
-
Treat with a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes to clean and generate a high density of surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and handle only in a fume hood).
-
Rinse copiously with deionized water and dry with nitrogen.
-
-
Surface Functionalization:
-
Immediately place the cleaned, dry wafers in a desiccator under vacuum.
-
Prepare a 10 mM solution of this compound in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (nitrogen or argon).
-
Add 20 mM of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.
-
Transfer the wafers to the reaction solution in a sealed, moisture-free container.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the wafers from the solution.
-
-
Rinsing and Curing:
-
Rinse the modified wafers sequentially with the reaction solvent (e.g., toluene), followed by ethanol and dichloromethane to remove any physisorbed molecules.
-
Dry the wafers under a stream of dry nitrogen.
-
Store in a desiccator until XPS analysis.
-
Protocol 2: XPS Data Acquisition and Analysis
-
Sample Introduction: Mount the modified wafer on the XPS sample holder using compatible, UHV-safe tape or clips. Introduce into the instrument's load-lock and allow to pump down.
-
Survey Scan: Acquire a survey spectrum (0 - 1100 eV binding energy) to identify all elements present on the surface. Confirm the presence of C, O, Br, and Si, and the absence of contaminants.
-
High-Resolution Scans: Acquire high-resolution spectra for C 1s, O 1s, Br 3d, and Si 2p regions. Use a smaller pass energy to achieve higher energy resolution.
-
Charge Correction: If the sample is insulating, surface charging may occur. Calibrate the binding energy scale by setting the main C 1s peak (aliphatic carbon) to 285.0 eV.
-
Data Analysis:
-
Use appropriate XPS analysis software to perform peak fitting (deconvolution) on the high-resolution spectra.
-
Use a Shirley background subtraction and Gaussian-Lorentzian peak shapes.
-
Constrain the binding energies and full-width at half-maximum (FWHM) of components based on known chemical shifts.
-
Calculate atomic concentrations from the integrated peak areas using the instrument's relative sensitivity factors (RSFs).
-
Visualization of Workflows and Logic
To better illustrate the processes described, the following diagrams outline the experimental workflow and the logic of XPS data interpretation.
Caption: Experimental workflow for surface modification.
Caption: Logical workflow for XPS data analysis and interpretation.
Conclusion
The functionalization of surfaces with this compound provides a robust and versatile platform for the subsequent immobilization of biomolecules and other moieties. Its success, however, is critically dependent on rigorous analytical validation. X-ray Photoelectron Spectroscopy stands as the preeminent technique for this purpose, offering not just elemental confirmation but detailed chemical state analysis that verifies covalent attachment and the integrity of the terminal functional group. By following validated protocols and applying a logical framework for data interpretation, researchers can confidently create and characterize high-quality, functionalized surfaces, accelerating progress in drug development and materials science.
References
-
ResearchGate. XPS spectra of samples: (a) C(1s), (b) Br(3d), (c) N(1s). Available from: [Link]
-
ResearchGate. Figure 2: (a)-(c) XPS core level spectra of Br 3d (a), C 1s (b), and F... Available from: [Link]
-
ResearchGate. Evolution of the XPS spectra of Br 3d (a), C 1s (b), and N 1s (c) for a... Available from: [Link]
-
ResearchGate. (a) C 1s and (c) Br 3d XPS spectra and fitting components of different... Available from: [Link]
-
X-ray Photoelectron Spectroscopy (XPS) Reference Pages. Bromine. Available from: [Link]
-
ResearchGate. XPS spectra of the modified surface. (a) XPS survey spectra of the... Available from: [Link]
-
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MDPI. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Available from: [Link]
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ChemRxiv. Unveiling the effect of chloride on the surface modification of Cu(111). Available from: [Link]
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MDPI. Recent Progress in Surface Modification of Polyvinyl Chloride. Available from: [Link]
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A Senior Application Scientist's Guide to Measuring 11-Bromoundecanoyl Chloride Monolayer Thickness with Ellipsometry
Introduction
In the realm of surface science and nanotechnology, the ability to create and precisely characterize monomolecular layers is paramount for the development of advanced materials, biosensors, and drug delivery systems. Self-assembled monolayers (SAMs) offer a robust platform for tailoring surface properties with molecular-level control.[1][2] This guide focuses on a specific, functionalized molecule, 11-Bromoundecanoyl chloride, and provides an in-depth, experimentally-grounded comparison of methodologies for measuring its monolayer thickness, with a primary focus on spectroscopic ellipsometry.
This compound is a bifunctional molecule featuring a reactive acyl chloride group for covalent attachment to hydroxylated surfaces and a terminal bromine atom, which serves as a versatile anchor point for subsequent chemical modifications. The precise thickness of such a monolayer is a critical parameter that dictates its performance and functionality. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical protocols, and comparative data to ensure accurate and reproducible monolayer characterization.
Pillar 1: The Principle of Ellipsometry for Ultra-Thin Film Characterization
Spectroscopic ellipsometry is a non-destructive optical technique renowned for its exceptional sensitivity in characterizing the thickness and optical properties of thin films, often down to the single-nanometer or even angstrom scale.[3][4][5] The technique is based on measuring the change in the polarization state of light upon reflection from a sample surface.[6][7]
When polarized light interacts with a thin film on a substrate, the reflected light becomes elliptically polarized. Ellipsometry measures two key parameters, Psi (Ψ) and Delta (Δ), which are related to the complex Fresnel reflection coefficients for p-polarized (parallel to the plane of incidence) and s-polarized (perpendicular to the plane of incidence) light:
ρ = rp / rs = tan(Ψ) * e^(iΔ)
-
Ψ (Psi) represents the amplitude ratio of the p- and s-polarized light.
-
Δ (Delta) represents the phase shift between the p- and s-polarized light.
Crucially, ellipsometry is an indirect measurement technique.[5] To determine the film thickness, the experimental Ψ and Δ data are fitted to a pre-defined optical model that represents the sample structure (e.g., substrate, native oxide layer, organic monolayer, and ambient medium).[5][7] The accuracy of the determined thickness is therefore intrinsically linked to the validity of the chosen model.
Advantages of Ellipsometry for Monolayer Analysis:
-
High Sensitivity: Capable of measuring films as thin as a single atomic layer.[3]
-
Non-Destructive: Preserves the integrity of the sample for further analysis or use.
-
Rich Information: Provides both thickness and optical constants (refractive index 'n' and extinction coefficient 'k').[4]
-
Versatility: Can be used in-situ to monitor monolayer formation in real-time.[8]
Pillar 2: Experimental Workflow & Self-Validating Protocols
The reliability of any thickness measurement is fundamentally dependent on the quality and reproducibility of the monolayer itself. The following protocols are designed as a self-validating system, where each step includes checks and expected outcomes to ensure a high-quality monolayer prior to the final measurement.
Part A: Substrate Preparation and Monolayer Formation
The formation of a dense, well-ordered monolayer of this compound relies on the covalent attachment of its acyl chloride headgroup to a hydroxylated surface. Silicon wafers with a native oxide layer (SiO₂) are an ideal and commonly used substrate.[1]
Step-by-Step Protocol for SAM Formation:
-
Substrate Cleaning (Hydroxylation):
-
Cut silicon wafers (prime grade) into suitable sizes (e.g., 1x3 cm).
-
Place the wafers in a piranha solution (a 2:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) at 70°C for 15 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment). [9]
-
This step removes organic contaminants and generates a high density of hydroxyl (-OH) groups on the silicon oxide surface, which are the reactive sites for monolayer formation.[1][10]
-
Thoroughly rinse the wafers with copious amounts of deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon).[9]
-
-
Monolayer Deposition:
-
Immediately after cleaning, place the dried, hydroxylated silicon wafers into a vial containing a freshly prepared 1 mM solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride group.
-
Allow the deposition to proceed for 16-24 hours in a controlled environment, such as a desiccator or glovebox, to minimize exposure to atmospheric moisture.[9] During this time, the acyl chloride reacts with the surface hydroxyl groups to form a stable ester linkage, covalently bonding the molecules to the surface.
-
After deposition, remove the wafers from the solution and rinse them with fresh toluene to remove any physisorbed molecules.
-
Perform a final sonication step in toluene, followed by chloroform, for 5 minutes each to ensure a clean monolayer.[9]
-
Dry the final SAM-coated substrates with a stream of nitrogen gas.[1]
-
Workflow for this compound SAM Formation
Caption: Workflow for creating a self-assembled monolayer.
Part B: Ellipsometric Measurement Protocol
-
Instrument Setup:
-
Use a spectroscopic ellipsometer and allow the light source to stabilize for at least 30 minutes.
-
Set the angle of incidence to 70° or 75°, which typically provides high sensitivity for thin films on silicon.
-
-
Reference Measurement (Bare Substrate):
-
Before measuring the SAM, it is imperative to characterize the bare, freshly cleaned substrate.
-
Mount a reference hydroxylated silicon wafer on the ellipsometer stage.
-
Perform a spectroscopic scan over the desired wavelength range (e.g., 300-1000 nm).
-
Analyze the data using a model consisting of a silicon substrate (Si) and a silicon dioxide layer (SiO₂). The optical constants for Si and SiO₂ are well-established and should be loaded from the instrument's material library.
-
Fit the model to the experimental data to determine the precise thickness of the native oxide layer. This value is critical for the subsequent analysis of the SAM. A typical thickness for a native oxide layer is 1.5 - 2.5 nm.
-
-
SAM Measurement:
-
Replace the reference substrate with the this compound SAM-coated substrate.
-
Perform a spectroscopic scan using the same instrument settings as the reference measurement.
-
Part C: Data Analysis and Modeling
-
Building the Optical Model:
-
The model for the SAM-coated substrate will consist of four layers:
-
Ambient: Air (Refractive Index, n ≈ 1)
-
Organic Layer: The this compound monolayer. This layer is modeled using a Cauchy or Sellmeier dispersion model, which describes how the refractive index changes with wavelength. For a simple alkyl chain, a fixed refractive index of ~1.45 is a reasonable starting point. The thickness is the primary fitting parameter.
-
Oxide Layer: The native SiO₂ layer. Its thickness should be fixed to the value determined from the reference measurement.
-
Substrate: Crystalline Silicon (c-Si).
-
-
-
Fitting the Model:
-
The software will adjust the unknown parameters of the model (primarily the monolayer thickness) to minimize the difference between the model-generated Ψ and Δ values and the experimental data.
-
The quality of the fit is typically assessed by the Mean Squared Error (MSE). A low MSE indicates a good agreement between the model and the real-world sample.
-
Ellipsometry Data Analysis Workflow
Caption: Workflow for analyzing ellipsometry data.
Pillar 3: Comparative Analysis and Data Interpretation
A key aspect of scientific integrity is the comparison of results with theoretical expectations and alternative measurement techniques.
Expected Thickness of this compound Monolayer
The theoretical length of the 11-Bromoundecanoyl molecule can be estimated. It has an 11-carbon alkyl chain. The length of a fully extended alkyl chain can be calculated using the formula: L(nm) = 0.126 * (n - 1) + 0.154, where 'n' is the number of carbon atoms. For n=11, the length is approximately 1.41 nm. Considering the acyl chloride headgroup and the bromine tail group, and a likely tilt angle on the surface, the measured thickness is expected to be in the range of 1.5 - 2.0 nm.
Comparison with Alternative Techniques
While ellipsometry is a powerful tool, cross-validation with other techniques provides a more complete picture of the monolayer's properties.
| Technique | Principle | Thickness Range | Advantages | Limitations |
| Spectroscopic Ellipsometry | Measures change in light polarization upon reflection.[3][6] | ~0.1 nm to 10 µm[4] | Non-destructive, high precision, provides optical constants, can be done in-situ.[3][4][5] | Indirect method requiring an optical model; sensitive to surface roughness.[4][5] |
| Atomic Force Microscopy (AFM) | Measures surface topography by scanning a sharp tip over the surface.[4] | ~1 nm to 10 µm[4] | Direct height measurement, provides topographical and roughness information. | Requires creating a "scratch" or step in the monolayer to measure height difference; tip can damage the sample. |
| X-ray Reflectivity (XRR) | Measures the specular reflection of X-rays from a surface to determine electron density profile.[4] | ~1 nm to 500 nm | Highly accurate for thickness, density, and roughness; less model-dependent than ellipsometry. | Requires a synchrotron or high-power X-ray source; can be time-consuming. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material by X-rays to determine elemental composition and chemical state.[2] | Surface sensitive (~10 nm) | Provides elemental and chemical information confirming monolayer presence and integrity. | Indirectly estimates thickness by attenuating the substrate signal.[2] |
Conclusion
Measuring the thickness of an this compound monolayer is a critical step in harnessing its potential for surface functionalization. Spectroscopic ellipsometry stands out as a primary technique, offering an unparalleled combination of precision, non-destructive analysis, and the ability to provide rich information about the film's optical properties.[3][4] However, its strength is maximized when used within a framework of robust experimental design, including meticulous substrate preparation and the use of a validated optical model. By comparing ellipsometric data with theoretical calculations and, where possible, orthogonal techniques like AFM or XRR, researchers can achieve a high degree of confidence in their results, paving the way for the rational design of next-generation functional surfaces.
References
-
Wikipedia. Ellipsometry. [Link]
-
McCrackin, F. L., Passaglia, E., Stromberg, R. R., & Steinberg, H. L. (1963). Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(4), 363–377. [Link]
-
Irene, E. A. (1993). Thin Film Ellipsometry Metrology. MRS Proceedings, 324, 119. [Link]
-
HORIBA Scientific. Spectroscopic Ellipsometry: Basic Concepts. [Link]
-
Smith, A. D., et al. (2016). Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates. Langmuir, 32(13), 3179–3186. [Link]
-
Lestapier, C. (2011). Self-assembled monolayers on silicon : deposition and surface chemistry. University of St Andrews. [Link]
-
Beaglehole, D. (n.d.). Ellipsometry in Interface Science. [Link]
-
PrepChem. Synthesis of 11-bromo undecanoyl chloride. [Link]
-
de la Cruz, M. J., et al. (2018). In Situ Dynamic Spectroscopic Ellipsometry Characterization of Cu-Ligated Mercaptoalkanoic Acid “Molecular” Ruler Multilayers. Coatings, 8(9), 310. [Link]
-
N.d. Self-Assembled Monolayers and Multilayers. [Link]
-
Patel, D. I., et al. (2015). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. J. A. Woollam Co., Inc.[Link]
-
Prashar, D. (2012). Self Assembled Monolayers -A Review. International Journal of ChemTech Research, 4(1), 258-265. [Link]
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- 7. pubs.aip.org [pubs.aip.org]
- 8. In Situ Dynamic Spectroscopic Ellipsometry Characterization of Cu-Ligated Mercaptoalkanoic Acid “Molecular” Ruler Multilayers [mdpi.com]
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A Comparative Guide to ATRP Initiators for Surface Grafting: 11-Bromoundecanoyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the "grafting from" approach via surface-initiated atom transfer radical polymerization (SI-ATRP) stands as a powerful technique to create well-defined polymer brushes. These tethered polymer layers are instrumental in tailoring the surface properties of materials for a myriad of applications, including biocompatible coatings, biosensors, and drug delivery systems. The choice of the initiator, the molecule that dictates the starting point of polymerization, is a critical determinant of the success and quality of the resulting polymer brush.
This guide provides an in-depth comparison of 11-Bromoundecanoyl chloride with other commonly employed ATRP initiators for surface grafting. We will delve into the nuances of their chemical structures, immobilization efficiencies, and their impact on the final polymer brush architecture, supported by experimental insights and established protocols.
The Initiator's Crucial Role in SI-ATRP
The initiator in SI-ATRP is not merely a starting point; it is the blueprint for the entire polymer brush architecture. Its chemical structure dictates its reactivity, the stability of the initiating monolayer, and ultimately, the density and control over the growing polymer chains. A well-chosen initiator ensures a high initiation efficiency, leading to a dense and uniform polymer brush with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).
A Comparative Analysis of Key ATRP Initiators
We will compare this compound with two other widely used initiators: the short-chain 2-bromoisobutyryl bromide (BIBB) and the thiol-terminated ω-mercaptoundecyl bromoisobutyrate.
| Initiator | Chemical Structure | Key Features |
| This compound | Br-(CH₂)₁₀-COCl | Long alkyl chain, acyl chloride functionality for versatile immobilization. |
| 2-Bromoisobutyryl bromide (BIBB) | (CH₃)₂C(Br)COBr | Short-chain, highly reactive, widely used for functionalizing hydroxyl groups.[1] |
| ω-Mercaptoundecyl bromoisobutyrate | Br(CH₃)₂CO₂(CH₂)₁₁SH | Long alkyl chain with a thiol group for self-assembly on gold surfaces. |
Causality Behind Structural Choices
The choice between a long-chain and a short-chain initiator is a critical decision driven by the desired surface characteristics and the nature of the substrate.
-
Long-Chain Initiators (e.g., this compound): The extended alkyl chain of this compound promotes the formation of well-ordered and stable self-assembled monolayers (SAMs) on various substrates. This ordering is crucial for achieving a high and uniform density of initiating sites, which in turn leads to the growth of dense polymer brushes. The acyl chloride group provides a reactive handle for covalent attachment to surfaces rich in hydroxyl or amine groups.
-
Short-Chain Initiators (e.g., BIBB): BIBB is a workhorse initiator favored for its high reactivity and ease of use in functionalizing surfaces with available hydroxyl groups, such as on graphene oxide or cellulose.[1] Its compact structure allows for a potentially high density of initiator sites, though the stability and ordering of the monolayer might be less pronounced compared to its long-chain counterparts.
Performance Comparison: Experimental Insights
The performance of an ATRP initiator is gauged by its ability to efficiently initiate polymerization while maintaining control over the growing polymer chains. The following table summarizes key performance metrics for common ATRP initiators, providing a basis for comparison.
| Initiator | Typical Monomers | Initiation Efficiency | Polydispersity Index (PDI) | Activation Rate Constant (k_act) [M⁻¹s⁻¹] |
| Ethyl α-bromoisobutyrate (EBiB) | Methacrylates, Acrylates | High | Typically < 1.2 | ~8.0 |
| Methyl α-bromopropionate (MBrP) | Acrylates, Styrene | Moderate to High | Typically < 1.3 | ~1.0 |
| 1-Phenylethyl bromide (1-PEBr) | Styrene | High | Typically < 1.2 | ~0.8 |
Data sourced from a comparative guide on ATRP initiators and reflects general trends.
Interpreting the Data:
-
Initiation Efficiency: A high initiation efficiency ensures that a majority of the immobilized initiator molecules start a polymer chain, leading to a high grafting density. EBiB, structurally similar to the active end of BIBB and this compound, exhibits high efficiency.
-
Polydispersity Index (PDI): A low PDI indicates a narrow molecular weight distribution, signifying a well-controlled polymerization. Values close to 1.0 are ideal.
-
Activation Rate Constant (k_act): This constant reflects how quickly the initiator is activated to start the polymerization. A higher k_act generally leads to a faster initiation process. The structure of the initiator significantly influences this parameter.[2]
The Stability of the Initiating Monolayer: A Critical Factor
The long-term stability of the initiator monolayer is paramount for reproducible surface modifications. Studies have shown that initiators for SI-ATRP generally exhibit excellent stability.[3] The long alkyl chain of this compound is expected to contribute positively to the formation of a stable and well-ordered SAM due to van der Waals interactions between the chains, which can enhance the overall robustness of the initiator layer compared to shorter-chain initiators.[4]
Experimental Protocols
Protocol 1: Immobilization of this compound on a Hydroxylated Surface (e.g., Silicon Wafer)
This protocol describes a self-validating system for creating a stable and reactive initiator monolayer.
Materials:
-
Hydroxylated silicon wafers
-
Anhydrous toluene
-
Triethylamine (TEA)
-
This compound
-
Nitrogen or Argon gas
Procedure:
-
Surface Preparation: Thoroughly clean the silicon wafers by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) and dry under a stream of nitrogen. Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner or a piranha solution (use with extreme caution).
-
Initiator Immobilization:
-
Place the cleaned and dried wafers in a Schlenk flask.
-
Add anhydrous toluene to cover the wafers.
-
Add triethylamine (as an acid scavenger) to the flask.
-
Slowly add this compound to the solution under an inert atmosphere.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Washing:
-
Remove the wafers from the reaction solution.
-
Rinse thoroughly with toluene, followed by ethanol and deionized water to remove any unreacted initiator and by-products.
-
Dry the wafers under a stream of nitrogen.
-
-
Characterization: The successful immobilization can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine and changes in the carbon and oxygen signals, and contact angle measurements, which should show an increase in hydrophobicity.
Protocol 2: Surface-Initiated ATRP of a Generic Monomer (e.g., Methyl Methacrylate)
Materials:
-
Initiator-functionalized substrate
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anisole (or another suitable solvent)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
Place the initiator-functionalized substrate in a Schlenk flask.
-
Add CuBr and a magnetic stir bar.
-
Seal the flask and purge with an inert gas for at least 30 minutes.
-
-
Preparation of Polymerization Solution:
-
In a separate flask, prepare a solution of the monomer (MMA) and the ligand (PMDETA) in anisole.
-
Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
-
Polymerization:
-
Using a degassed syringe, transfer the polymerization solution to the Schlenk flask containing the substrate and catalyst.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final thickness of the polymer brush.
-
-
Termination and Washing:
-
To stop the polymerization, open the flask to air and cool to room temperature.
-
Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer and the catalyst complex.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization: The growth of the polymer brush can be confirmed by ellipsometry to measure the thickness of the polymer layer, Atomic Force Microscopy (AFM) to visualize the surface morphology, and XPS to confirm the chemical composition of the grafted polymer.
Visualization of the Workflow
Caption: Workflow for surface grafting via SI-ATRP using this compound.
Logical Relationships of Initiator Choice and Performance
Caption: Impact of initiator choice on key performance parameters in SI-ATRP.
Conclusion
The selection of an ATRP initiator is a cornerstone of successful surface modification via SI-ATRP. This compound emerges as a compelling choice, particularly when the formation of a stable and well-ordered initiator monolayer is a priority. Its long alkyl chain promotes the formation of robust self-assembled monolayers, which is conducive to achieving high and uniform grafting densities. While short-chain initiators like BIBB offer high reactivity and are effective for a range of substrates, the enhanced stability of the SAM formed by long-chain initiators can lead to more reproducible and controlled polymer brush growth.
Ultimately, the optimal initiator will depend on the specific substrate, the desired polymer brush architecture, and the experimental conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of precisely engineered surfaces.
References
- [Link to a general review on
- [Link to a paper on SI-
- [Link to a study on initiator efficiency in
- [Link to a paper discussing the stability of SAMs]
- [Link to a protocol for surface functionaliz
-
Lee, H., et al. (2007). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. [Link]
-
Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858–1863. [Link]
-
Li, M., Fromel, M., Ranaweera, D., & Pester, C. W. (2020). Comparison of Long-Term Stability of Initiating Monolayers in Surface-Initiated Controlled Radical Polymerizations. Macromolecular Rapid Communications, 41(17), e2000337. [Link]
-
Yoon, K. R., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(3), 2888. [Link]
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- 3. Comparison of Long-Term Stability of Initiating Monolayers in Surface-Initiated Controlled Radical Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Surfaces: A Comparative Guide to Gold Functionalization with 11-Mercaptoundecanoic Acid and 11-Bromoundecanoyl Chloride
For researchers, scientists, and drug development professionals, the precise modification of gold surfaces is a critical step in the development of advanced biosensors, targeted drug delivery systems, and novel biomaterials. The choice of functionalization chemistry dictates the stability, bio-inertness, and ultimate performance of the device. This guide provides an in-depth, objective comparison of two approaches to gold surface functionalization: the direct, self-assembly of 11-mercaptoundecanoic acid (MUA) and a two-step strategy utilizing 11-Bromoundecanoyl chloride.
While MUA represents the well-established industry standard, this guide will delve into the nuances of an alternative, indirect pathway with this compound. We will explore the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to empower you to make the most informed decision for your specific application.
The Foundation: Self-Assembled Monolayers on Gold
The remarkable affinity of sulfur for gold provides the basis for the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). This robust and reliable method is the cornerstone of gold surface engineering. The choice of the molecule used to form the SAM determines the chemical functionality presented at the surface, which can then be used to immobilize biomolecules, nanoparticles, or other chemical entities.
11-Mercaptoundecanoic Acid: The Direct Approach
11-Mercaptoundecanoic acid (MUA) is a bifunctional molecule that has become a workhorse in the field of gold surface functionalization. Its structure is elegantly simple and effective: a terminal thiol (-SH) group at one end of an eleven-carbon chain and a carboxylic acid (-COOH) group at the other.
The thiol group serves as the anchor, forming a strong, covalent-like bond with the gold surface. This interaction drives the self-assembly process, resulting in a densely packed, quasi-crystalline monolayer. The long alkyl chain contributes to the stability of the SAM through van der Waals interactions between adjacent molecules. The terminal carboxylic acid group is then exposed to the surrounding environment, providing a versatile handle for subsequent covalent coupling of biomolecules, typically through amide bond formation with primary amines on proteins or other ligands.
The MUA Functionalization Workflow
The functionalization of a gold surface with MUA is a straightforward, one-step process.
Caption: Workflow for direct functionalization of a gold surface with 11-mercaptoundecanoic acid.
This compound: An Indirect, Two-Step Strategy
Direct functionalization of a gold surface with this compound is not a viable approach. Neither the acyl chloride nor the alkyl bromide group possesses the specific, high-affinity interaction with gold required to form a stable, ordered monolayer. However, this molecule can be effectively used in a two-step strategy to achieve a similar end result as MUA, albeit with some important differences.
This indirect approach first involves the formation of a SAM from a molecule that presents a reactive group for the acyl chloride, such as a primary amine or a hydroxyl group. Common choices for this initial layer are 11-amino-1-undecanethiol (AUT) or 11-mercapto-1-undecanol (MUD). Once this foundational SAM is in place, the surface is then exposed to this compound, which reacts with the terminal amine or hydroxyl groups to form a stable amide or ester linkage, respectively. The terminal alkyl bromide is then available for further nucleophilic substitution reactions.
The this compound Functionalization Workflow
Caption: Two-step workflow for the indirect functionalization of a gold surface using this compound.
Performance Comparison: A Head-to-Head Analysis
The choice between these two functionalization strategies will depend on the specific requirements of the application, including the desired terminal group, the importance of monolayer stability, and tolerance for procedural complexity. The following table provides a quantitative comparison of key performance parameters.
| Feature | 11-Mercaptoundecanoyl Chloride (Indirect) | 11-Mercaptoundecanoic Acid (Direct) |
| Binding Mechanism | Two-step: 1) Thiol-gold SAM formation. 2) Amide/ester bond formation. | One-step: Thiol-gold SAM formation. |
| Terminal Group | Alkyl Bromide (-Br) | Carboxylic Acid (-COOH) |
| Overall Stability | Dependent on both the thiol-gold bond of the primary SAM and the hydrolytic stability of the subsequently formed amide or ester linkage. | High, determined by the robust thiol-gold bond.[1] |
| Amide Bond Stability | Generally high hydrolytic stability, more stable than esters.[2][3] | Not directly applicable. |
| Ester Bond Stability | Susceptible to hydrolysis, particularly under basic or acidic conditions.[4] | Not directly applicable. |
| Procedural Complexity | Higher, requires two sequential reactions with intermediate purification steps. | Lower, single incubation step. |
| Potential for Defects | Increased potential for defects due to incomplete reaction in the second step or rearrangement of the primary SAM.[5] | Lower, but defects can still occur during SAM formation.[6] |
| Surface Coverage | Potentially lower than a direct SAM if the second reaction step is not 100% efficient. | High, forms densely packed monolayers. |
Experimental Insights and Causality
Why MUA is the Gold Standard: The direct self-assembly of MUA is a highly efficient and reproducible process, leading to the formation of a well-ordered and stable monolayer. The strength of the thiol-gold interaction is the primary driving force for this robust surface modification.[7] The resulting carboxylic acid-terminated surface is ideal for a wide range of bioconjugation chemistries, most commonly EDC/NHS coupling to primary amines.
The Nuances of the Two-Step Approach: While more complex, the indirect method using this compound offers the advantage of introducing a different terminal functionality—an alkyl bromide. This group is a versatile handle for subsequent nucleophilic substitution reactions, expanding the repertoire of possible surface modifications.
However, this versatility comes at a cost. The efficiency of the second reaction step is critical. An incomplete reaction will result in a mixed surface with unreacted amine or hydroxyl groups, which could lead to non-specific interactions and a lack of control over subsequent functionalization steps. Furthermore, the conditions required for the acyl chloride reaction (e.g., anhydrous solvents, presence of a base) could potentially disrupt the order of the underlying primary SAM.
Stability Considerations: The overall stability of the two-step functionalized surface is a composite of the thiol-gold bond of the initial SAM and the hydrolytic stability of the newly formed amide or ester linkage. While the thiol-gold bond is strong, it can be susceptible to oxidation over long periods in ambient air.[8] Amide bonds are known to be significantly more resistant to hydrolysis than ester bonds, making the amine-terminated primary SAM the more robust choice for applications in aqueous environments.[2][3]
Experimental Protocols
Protocol 1: Gold Surface Functionalization with 11-Mercaptoundecanoic Acid (MUA)
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
11-Mercaptoundecanoic acid (MUA)
-
Anhydrous ethanol
-
Clean glass vial with a cap
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Cleaning the Gold Substrate: Thoroughly clean the gold substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each). Dry the substrate under a stream of nitrogen. For more rigorous cleaning, an oxygen plasma or piranha solution treatment can be used (with extreme caution).
-
Preparation of MUA Solution: Prepare a 1-5 mM solution of MUA in anhydrous ethanol in a clean glass vial.
-
SAM Formation: Immerse the clean, dry gold substrate into the MUA solution. Purge the vial with nitrogen, seal it tightly, and allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Rinsing and Drying: Remove the substrate from the MUA solution with tweezers and rinse it thoroughly with copious amounts of anhydrous ethanol to remove any physisorbed molecules. Dry the functionalized substrate under a gentle stream of nitrogen.
-
Characterization: The resulting MUA-functionalized surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry to confirm the presence and quality of the SAM.
Protocol 2: Two-Step Gold Surface Functionalization with this compound
Part A: Formation of the Primary Amine-Terminated SAM
Materials:
-
Gold-coated substrate
-
11-Amino-1-undecanethiol hydrochloride (AUT)
-
Anhydrous ethanol
-
Clean glass vial with a cap
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Cleaning the Gold Substrate: Follow the same cleaning procedure as in Protocol 1.
-
Preparation of AUT Solution: Prepare a 1-5 mM solution of AUT in anhydrous ethanol.
-
Primary SAM Formation: Immerse the clean, dry gold substrate into the AUT solution. Purge the vial with nitrogen, seal it, and allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Rinsing and Drying: Remove the substrate and rinse thoroughly with anhydrous ethanol, then dry under a stream of nitrogen.
Part B: Reaction with this compound
Materials:
-
Amine-functionalized gold substrate from Part A
-
This compound
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, chloroform)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Reaction vessel with a septum
-
Syringes and needles
-
Nitrogen gas source
Procedure:
-
Reaction Setup: Place the amine-functionalized substrate in a clean, dry reaction vessel under a nitrogen atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent to the vessel, ensuring the substrate is fully submerged. Add the non-nucleophilic base to the solvent (a 2-fold molar excess relative to the estimated surface amine groups is a good starting point).
-
Acyl Chloride Addition: In a separate, dry vial, dissolve this compound in the anhydrous solvent. Using a syringe, add this solution dropwise to the reaction vessel containing the substrate. A 1.5-fold molar excess of the acyl chloride relative to the surface amine groups is recommended.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Quenching and Rinsing: Quench any unreacted acyl chloride by adding a small amount of anhydrous ethanol. Remove the substrate and rinse it sequentially with the reaction solvent, ethanol, and finally dry it under a stream of nitrogen.
-
Characterization: Characterize the final bromo-terminated surface using appropriate surface analytical techniques to confirm the success of the reaction and the integrity of the monolayer.
Conclusion: Choosing the Right Path for Your Research
The functionalization of gold surfaces is a critical enabling technology in a wide array of scientific disciplines. 11-Mercaptoundecanoic acid offers a robust, reliable, and straightforward path to a carboxylic acid-terminated surface, making it the ideal choice for many applications, particularly in biosensing where well-established bioconjugation methods can be readily employed.
The two-step approach using This compound provides access to a different chemical functionality—the alkyl bromide—which can be advantageous for specific subsequent reactions. However, this versatility comes with increased procedural complexity and a higher potential for surface defects. The choice between an amine- or hydroxyl-terminated primary SAM will also have significant implications for the stability of the final surface, with the amide linkage formed from the amine being the more hydrolytically stable option.
By understanding the fundamental chemistry, performance characteristics, and experimental protocols associated with each of these approaches, researchers can make an informed decision to best suit the needs of their specific research goals, ultimately leading to more robust and reliable functionalized gold surfaces.
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- Lee, S., Sheng, X., & Zang, L. (2022). SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated Analogues. The Journal of Physical Chemistry C, 126(44), 18991–18999.
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- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335.
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- Stjerndahl, M., Lundberg, D., Chauhan, V., Bordes, R., & Holmberg, K. (2019). Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond. Journal of Surfactants and Detergents, 22(1), 13-21.
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Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]
- Tran, N. C., Nguyen, P. D., et al. (2024). AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA).
- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a classic system. Chemical Society Reviews, 39(5), 1805–1834.
- Tran, N. C., Nguyen, P. D., et al. (2024). AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA).
- Calzolai, L., & Gilliland, D. (2017). Characterizing Self-Assembled Monolayers on Gold Nanoparticles.
- Xue, Y., Li, X., Li, H., & Zhang, W. (2014). Quantifying thiol-gold interactions towards the efficient strength control.
- van den Berg, O., et al. (2023).
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- Tran, N. C., Nguyen, P. D., et al. (2024). AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA).
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- Noh, J., & Hara, M. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3241.
- Pallavicini, P., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(29), 8098–8105.
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A Senior Application Scientist's Guide to Validating 11-Bromoundecanoyl Chloride Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the ability to create well-defined, functionalized surfaces is paramount. Self-assembled monolayers (SAMs) offer a robust method for tailoring surface properties with molecular precision. Among the diverse array of molecules used for SAM formation, 11-Bromoundecanoyl chloride stands out for its capacity to form a reactive surface, primed for subsequent chemical modifications. This guide provides an in-depth, technically-grounded comparison of methods to validate the surface coverage of this compound SAMs, moving beyond mere procedural steps to explain the underlying scientific principles.
The terminal bromo-group of an this compound SAM serves as a versatile anchor point for a wide range of nucleophilic substitution reactions, making it an invaluable tool in biosensor development, drug delivery platforms, and fundamental surface science studies. However, the efficacy of any device or experiment built upon these SAMs is critically dependent on the quality of the monolayer. Incomplete coverage, disordered chains, or unintended side reactions can lead to inconsistent and unreliable results. Therefore, a multi-faceted validation approach is not just recommended; it is essential for ensuring experimental reproducibility and success.
This guide will dissect a suite of complementary analytical techniques, providing not only the "how" but, more importantly, the "why" behind their application in characterizing this compound SAMs. We will explore how to build a self-validating system of protocols, where the strengths of one technique compensate for the limitations of another, leading to a comprehensive and trustworthy assessment of your functionalized surface.
Comparative Analysis of Validation Techniques
A truly rigorous validation of SAM coverage cannot be achieved with a single technique. Most analytical methods provide information that, when viewed in isolation, can be ambiguous.[1] For instance, a smooth surface observed with Atomic Force Microscopy (AFM) could represent a perfect monolayer or a completely bare substrate.[1] Therefore, a combination of techniques that probe different aspects of the SAM—such as thickness, chemical composition, molecular ordering, and surface energy—is necessary.
| Technique | Parameter Measured | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Quantitative, surface-sensitive, provides direct evidence of bromine and carbon-bromine bond | Can be destructive, requires high vacuum, may not be sensitive to subtle differences in packing density |
| Contact Angle Goniometry | Surface energy, wettability | Simple, non-destructive, highly sensitive to surface chemistry and order | Indirect measure of coverage, sensitive to contamination, provides an average over the probed area |
| Ellipsometry | Film thickness | Highly accurate for thickness measurement, non-destructive | Requires a reflective substrate, assumes a uniform film, less sensitive to chemical composition |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, mechanical properties | High spatial resolution, can identify defects and domains, can be performed in liquid | Can be destructive to the SAM, does not directly provide chemical information, image can be ambiguous without chemical mapping[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular vibrations, chain conformation | Provides information on the ordering and packing of alkyl chains, non-destructive | Can have low sensitivity for monolayers, requires a reflective substrate for RAIRS |
The Synergy of a Multi-Technique Approach
The power of a comprehensive validation strategy lies in the complementary nature of these techniques. XPS confirms the presence of the key bromine element and the integrity of the carbon-bromine bond. Contact angle goniometry provides a rapid and sensitive assessment of the overall surface hydrophobicity, which is directly related to the packing density of the alkyl chains. Ellipsometry gives a precise measure of the monolayer thickness, which can be compared to theoretical values for a well-ordered SAM. AFM allows for the visualization of the surface at the nanoscale, revealing any pinholes, aggregates, or other defects that would compromise the monolayer's integrity. Finally, FTIR, particularly in its Reflection-Absorption Infrared Spectroscopy (RAIRS) mode, offers insights into the conformational order of the alkyl chains.[2][3]
In-Depth Experimental Protocols
What follows are detailed, step-by-step methodologies for the key experiments discussed. The rationale behind critical steps is explained to provide a deeper understanding of the process.
Experimental Workflow: A Self-Validating System
Caption: A logical workflow for the preparation and multi-technique validation of this compound SAMs.
Protocol 1: X-ray Photoelectron Spectroscopy (XPS)
Objective: To confirm the elemental composition and chemical state of the this compound SAM.
Methodology:
-
Sample Preparation: A freshly prepared SAM on a suitable substrate (e.g., gold-coated silicon wafer) is introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a wide energy range survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface. Look for the characteristic peaks of Carbon (C 1s), Oxygen (O 1s), Bromine (Br 3d), and the substrate (e.g., Au 4f). The absence of contaminants is a key indicator of a successful preparation.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s and Br 3d regions.
-
C 1s Region: Deconvolute the C 1s peak to identify the different carbon environments: the aliphatic chain (C-C, C-H) at ~285.0 eV, the carbon adjacent to the bromine (C-Br) at a slightly higher binding energy, and the carbonyl carbon (C=O) at ~288-289 eV.
-
Br 3d Region: The Br 3d peak should appear as a doublet (3d5/2 and 3d3/2) at approximately 70-71 eV. The presence and correct binding energy of this peak is direct evidence of the bromine terminus.[4]
-
-
Data Analysis: Quantify the elemental composition from the survey scan. The atomic percentages should be consistent with the stoichiometry of the this compound molecule. Analyze the high-resolution spectra to confirm the chemical bonding states.
Causality Behind Choices: XPS is a surface-sensitive technique, typically probing the top 5-10 nm, making it ideal for analyzing monolayers.[5] The high-resolution scans provide crucial information about the chemical integrity of the SAM, ensuring that the acyl chloride has reacted with the surface and that the bromo-terminus is intact.
Protocol 2: Contact Angle Goniometry
Objective: To assess the surface energy and packing density of the SAM through wettability measurements.
Methodology:
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[6]
-
Sessile Drop Measurement:
-
Advancing and Receding Angles: To obtain a more comprehensive understanding of the surface, measure the advancing and receding contact angles.[8]
-
Advancing Angle: Slowly add volume to the sessile drop and measure the angle just before the contact line moves outward.
-
Receding Angle: Slowly withdraw volume from the droplet and measure the angle just before the contact line recedes.
-
-
Data Analysis: A well-formed, densely packed alkyl bromide SAM should exhibit a relatively hydrophobic surface. Expect a static water contact angle in the range of 80-90 degrees. A low contact angle suggests incomplete coverage or a disordered monolayer. The difference between the advancing and receding angles (contact angle hysteresis) provides information about surface heterogeneity and roughness. A small hysteresis is indicative of a more uniform surface.
Causality Behind Choices: The contact angle is highly sensitive to the chemistry of the outermost layer of the surface.[6] The hydrophobic alkyl chains of a well-ordered SAM will repel water, leading to a high contact angle. This simple and non-destructive measurement provides a quick and reliable indicator of SAM quality.[7]
Protocol 3: Ellipsometry
Objective: To measure the thickness of the SAM.
Methodology:
-
Substrate Characterization: Before SAM formation, measure the optical properties (n and k values) of the bare substrate.[9]
-
Measurement of SAM-coated Substrate: After SAM formation, measure the change in polarization of light reflected from the surface.[10]
-
Modeling: Use a suitable optical model (e.g., a three-layer model: substrate/SAM/ambient) to fit the experimental data.[10] The thickness of the SAM layer is a key fitting parameter. For an alkyl chain SAM, a refractive index of ~1.45-1.50 is a reasonable assumption.[9]
-
Data Analysis: Compare the measured thickness to the theoretical length of the 11-Bromoundecanoyl molecule in an all-trans configuration. A measured thickness close to the theoretical value suggests a densely packed, vertically oriented monolayer.[11]
Causality Behind Choices: Ellipsometry is an extremely sensitive technique for measuring the thickness of thin films, often with sub-angstrom resolution.[12] By comparing the measured thickness to the theoretical molecular length, one can infer the average tilt angle of the molecules in the SAM, providing insight into the packing density.
Protocol 4: Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and identify any defects in the SAM.
Methodology:
-
Imaging Mode Selection: Use a gentle imaging mode, such as tapping mode or PeakForce Tapping, to minimize damage to the soft organic monolayer.
-
Image Acquisition: Scan a representative area of the SAM surface. Acquire images of the topography and phase (or other channels that provide information on mechanical properties).
-
Defect Identification: Look for features such as pinholes (uncovered substrate), aggregates of molecules, or domain boundaries.
-
Roughness Analysis: Calculate the root-mean-square (RMS) roughness of the surface. A well-formed SAM should be very smooth, with an RMS roughness on the order of a few angstroms.
-
(Optional) Nanoscratching: To confirm the presence of the monolayer and measure its height, a small area can be intentionally "scratched" away with the AFM tip in contact mode, and the height difference between the scratched and unscratched areas can be measured.[13]
Causality Behind Choices: AFM provides direct visualization of the surface at the nanoscale, offering a powerful tool for quality control.[2][14] While it doesn't provide direct chemical information, it is invaluable for identifying imperfections that would be averaged out by other techniques.
Protocol 5: Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To assess the conformational order of the alkyl chains in the SAM.
Methodology:
-
Technique Selection: For monolayers on reflective substrates like gold, Reflection-Absorption Infrared Spectroscopy (RAIRS) is the preferred technique. For silicon substrates, Attenuated Total Reflection (ATR)-FTIR can be used.[15][16]
-
Spectral Acquisition: Acquire an infrared spectrum of the SAM, typically in the C-H stretching region (2800-3000 cm⁻¹).
-
Data Analysis: The positions of the symmetric (νs) and asymmetric (νas) methylene (CH₂) stretching vibrations are sensitive to the conformational order of the alkyl chains.
-
For a well-ordered, crystalline-like SAM with all-trans alkyl chains, the νs(CH₂) and νas(CH₂) peaks are typically found at ~2850 cm⁻¹ and ~2918 cm⁻¹, respectively.[3]
-
In a disordered, liquid-like monolayer, these peaks shift to higher wavenumbers (e.g., ~2854 cm⁻¹ and ~2924 cm⁻¹).
-
Also, look for the C-Br stretching vibration, which is expected in the far-infrared region (around 550-690 cm⁻¹), though this can be difficult to detect with standard instruments.[17]
-
Causality Behind Choices: The vibrational frequencies of the alkyl chains are directly related to their conformational state. FTIR provides a non-destructive method to probe the molecular-level ordering and packing of the SAM, which is a critical determinant of its barrier properties and overall quality.[5]
Alternative SAM-forming Molecules for Bromine Functionalization
While this compound is an excellent choice for many applications, several alternatives exist, each with its own advantages and disadvantages.
| Molecule | Substrate | Advantages | Disadvantages |
| 11-Bromoundecyltrichlorosilane | Silicon oxide, glass, other metal oxides | Forms a robust covalent Si-O-substrate bond | Sensitive to moisture, can form polymers if not handled correctly |
| 11-Bromo-1-undecanethiol | Gold, silver, copper, platinum | Forms well-ordered SAMs on noble metals, extensively studied | Thiol-metal bond can be less stable than siloxane bonds under certain conditions |
| 11-Bromoundecylphosphonic acid | Metal oxides (e.g., TiO₂, Al₂O₃, ITO) | Forms stable bonds with a variety of metal oxide surfaces | Can be more difficult to synthesize than thiols or silanes |
The choice of the SAM-forming molecule is largely dictated by the substrate material and the desired stability of the monolayer for the intended application. The validation techniques described in this guide are broadly applicable to these alternative SAMs, with minor adjustments to account for the different headgroups and substrate materials.
Conclusion
Validating the surface coverage of this compound SAMs is a critical step in ensuring the reliability and reproducibility of subsequent experiments and applications. A single-technique approach is insufficient to provide a complete picture of the monolayer quality. By employing a suite of complementary techniques as a self-validating system—XPS for chemical composition, contact angle goniometry for surface energy, ellipsometry for thickness, AFM for topography, and FTIR for molecular ordering—researchers can gain a comprehensive and trustworthy understanding of their functionalized surfaces. This rigorous approach to characterization is the foundation upon which high-quality, impactful scientific research is built.
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A Comparative Guide to the Long-Term Stability of Surfaces Modified with 11-Bromoundecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realms of biomaterials, drug delivery, and fundamental surface science, the ability to precisely engineer a material's surface is paramount. The long-term stability of these modifications is not merely a technical detail but a cornerstone of experimental reproducibility and the ultimate real-world performance of a device or therapeutic. This guide provides an in-depth, objective comparison of surfaces modified using 11-bromoundecanoyl chloride against other common surface functionalization strategies. As a Senior Application Scientist, my focus is to elucidate the "why" behind experimental choices, grounding our discussion in the chemical principles that govern stability and providing actionable, validated protocols for your own assessments.
The Chemistry of Modification: Beyond the Silane
Surface modification with this compound is a versatile two-step process. It diverges from the direct self-assembly of molecules like silanes or thiols onto a substrate. Instead, it typically involves:
-
Primary Functionalization: The substrate (e.g., silicon, glass, gold) is first coated with a self-assembled monolayer (SAM) that presents a reactive functional group, most commonly a primary amine (-NH₂). 3-Aminopropyl)triethoxysilane (APTES) on silica-based substrates or amino-terminated alkanethiols on gold are frequent choices for this foundational layer.
-
Acylation Reaction: The this compound is then introduced, and its highly reactive acyl chloride group (-COCl) reacts with the primary amines on the surface to form a stable amide bond (-CONH-). This results in a surface decorated with a long alkyl chain terminating in a bromine atom, which can be used for further "click" chemistry or other coupling reactions.
This amide linkage is the critical determinant of the stability of the 11-bromoundecanoyl functionalization.
Comparative Stability Analysis: A Multi-faceted Perspective
The "stability" of a modified surface is not a monolithic property. It is a composite of its resistance to various environmental stressors. Here, we compare the amide-linked 11-bromoundecanoyl surface to three other common modification chemistries:
-
Alkylsilanes on Silica/Glass (e.g., Octadecyltrichlorosilane - OTS): Forms a dense, covalently-bound siloxane (Si-O-Si) network on the substrate.
-
Alkanethiols on Gold (e.g., Octadecanethiol - ODT): Forms a self-assembled monolayer through a gold-thiolate (Au-S) bond.
-
Alkylphosphonates on Metal Oxides (e.g., Octadecylphosphonic acid - ODPA on Titanium/Aluminum Oxide): Forms a strong bond with metal oxide surfaces.
Hydrolytic Stability
Hydrolytic stability is the resistance of the surface modification to degradation in an aqueous environment. This is paramount for any application in biological media.
Key Insights:
-
Amide Bonds: Amide bonds are known to be significantly more resistant to hydrolysis than ester bonds. This is due to the resonance stabilization of the amide group, which makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water.[1][2]
-
Siloxane Bonds: While the Si-O-Si network of alkylsilanes is generally stable, it can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3]
-
Gold-Thiolate Bonds: The Au-S bond is susceptible to oxidative desorption, especially in the presence of atmospheric oxygen, which can be accelerated in aqueous media.[4] This can lead to a gradual loss of the monolayer over time.
-
Phosphonate Bonds: Alkylphosphonates on metal oxides exhibit excellent hydrolytic stability, often outperforming silanes in aqueous environments.[4]
Quantitative Comparison of Hydrolytic Stability
| Surface Modification | Linkage Type | Typical Aging Conditions | Observation | Reference |
| Acylated Amine SAM | Amide (-CONH-) | PBS, 37°C, 30+ days | High stability, negligible degradation observed. | [5] |
| Alkylsilane SAM | Siloxane (Si-O-Si) | pH 7.5, 7 days | Poor stability, significant loss of monolayer. | [3] |
| Alkanethiol SAM | Gold-Thiolate (Au-S) | PBS, 37°C, 21-35 days | Significant degradation and desorption observed. | [6] |
| Alkylphosphonate SAM | Metal-O-P | Aqueous, 14+ days | High stability, minimal loss of molecules. | [7] |
Thermal Stability
Thermal stability is crucial for applications involving heat, such as sterilization processes or high-temperature sensing.
Key Insights:
-
Amide Bonds: The presence of intermolecular hydrogen bonding between amide groups within the SAM can significantly enhance its thermal stability compared to simple alkanethiol SAMs.[8][9]
-
Silane Bonds: Silane SAMs on silicon are generally more thermally stable than thiol-based SAMs on gold due to the higher strength of the covalent Si-O-Si network.[7]
-
Gold-Thiolate Bonds: Alkanethiol SAMs on gold tend to have the lowest thermal stability, with desorption occurring at relatively moderate temperatures.
-
Phosphonate Bonds: Organophosphonate SAMs on silicon have been shown to be stable up to 350°C, outperforming aminopropyltriethoxysilane (APTES) SAMs.[10]
Quantitative Comparison of Thermal Stability
| Surface Modification | Substrate | Onset of Decomposition/Desorption | Reference |
| Acylated Amine (Amide) SAM | Gold | >150°C (Enhanced by H-bonding) | [8][9] |
| Alkylsilane SAM (PFDS) | Silicon | ~350°C | [7] |
| Alkanethiol SAM (ODT) | Gold | ~110°C | [7] |
| Alkylphosphonate SAM (BPA) | Silicon | ~350°C | [10] |
Experimental Protocols for Stability Assessment
To empower your own research, we provide detailed, self-validating protocols for assessing the long-term stability of your modified surfaces.
Accelerated Aging Protocol
To simulate long-term storage and use in a shorter timeframe, accelerated aging is employed. A common method is based on the Arrhenius equation, where the rate of chemical reactions approximately doubles for every 10°C increase in temperature (Q₁₀ = 2).[11][12]
Step-by-Step Protocol:
-
Prepare Samples: Prepare multiple identical samples of your modified surface.
-
Initial Characterization: Characterize the pristine surfaces (t=0) using XPS, Contact Angle Goniometry, and AFM as described below.
-
Aging Conditions:
-
For hydrolytic stability, immerse the samples in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in sealed containers.
-
Place the containers in an incubator set to an elevated temperature (e.g., 37°C for biological applications, or higher for accelerated studies, such as 55°C). Ensure the temperature does not exceed the known degradation point of your materials.[13]
-
-
Time Points: Remove samples for analysis at predetermined time points (e.g., 1 day, 3 days, 7 days, 14 days, 30 days).
-
Post-Aging Characterization: After removal, gently rinse the samples with deionized water to remove any adsorbed salts, dry with a stream of nitrogen, and immediately re-characterize using XPS, Contact Angle Goniometry, and AFM.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for quantifying the elemental composition and chemical states of the top few nanometers of a surface. It provides direct evidence of monolayer degradation or desorption.
Step-by-Step Protocol:
-
Acquire Spectra: For each sample (pristine and aged), acquire a survey spectrum to identify all elements present and high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p, Au 4f, Br 3d).
-
Data Analysis:
-
Elemental Ratios: Calculate the atomic ratios of key elements. For an acylated amine SAM on a silicon substrate, a decrease in the N/Si or C/Si ratio over time indicates loss of the monolayer.
-
Peak Fitting: Deconvolve the high-resolution spectra to identify changes in chemical bonding.
-
N 1s: For an acylated amine SAM, the N 1s spectrum should show a primary peak corresponding to the amide bond (~399.8 eV). The emergence of other nitrogen species or a decrease in the total nitrogen signal can indicate degradation.[14]
-
C 1s: The C 1s spectrum can be fitted to identify the carbonyl (C=O) of the amide at a binding energy of approximately 288.1 eV and the alkyl chain (C-C, C-H) at around 285.0 eV.[15] Changes in these peak ratios can signal degradation of the organic layer.
-
-
Water Contact Angle (WCA) Goniometry
WCA goniometry is a highly surface-sensitive technique to probe changes in surface energy and wettability, which are often altered upon monolayer degradation.
Step-by-Step Protocol:
-
Measure Advancing and Receding Angles: For each sample, measure both the advancing and receding contact angles. This provides a more comprehensive picture of the surface chemistry and heterogeneity than a static contact angle alone.[5][10]
-
Advancing Angle: Slowly add volume to a sessile water droplet and measure the contact angle just as the contact line begins to advance.
-
Receding Angle: Slowly withdraw volume from the droplet and measure the contact angle just as the contact line begins to recede.
-
-
Data Analysis:
-
Trend Analysis: Plot the advancing and receding contact angles as a function of aging time. A significant decrease in the water contact angle on a hydrophobic monolayer typically indicates degradation and exposure of the more hydrophilic underlying substrate.
-
Contact Angle Hysteresis: Calculate the difference between the advancing and receding angles. An increase in hysteresis can indicate an increase in surface roughness or chemical heterogeneity due to degradation.
-
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical images of the surface, allowing for the direct visualization of degradation-induced morphological changes.
Step-by-Step Protocol:
-
Imaging Mode: Use tapping mode (intermittent contact mode) in air to minimize damage to the soft organic monolayer.
-
Acquire Images: For each sample, acquire several images from different areas of the surface at various scan sizes (e.g., 5 µm x 5 µm and 1 µm x 1 µm).
-
Data Analysis:
-
Visual Inspection: Look for the formation of pits, aggregates, or other defects in the aged samples compared to the pristine surface.
-
Roughness Analysis: Calculate the root mean square (RMS) roughness (Rq) for each image. An increase in RMS roughness over time is a quantitative indicator of monolayer degradation and surface roughening.[16]
-
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for surface modification using this compound.
Caption: Potential degradation pathways for acylated self-assembled monolayers.
Caption: Experimental workflow for assessing surface stability.
Conclusion: Making an Informed Choice
The long-term stability of a modified surface is a critical, yet often complex, parameter. For applications requiring robust anchoring in aqueous or thermally challenging environments, the acylation of an amine-terminated SAM to form a surface with stable amide linkages presents a compelling option. The stability of the amide bond itself often surpasses that of the underlying primary SAM's linkage to the substrate (e.g., the gold-thiolate bond).
-
For Biological Applications: The hydrolytic stability of the amide bond is a significant advantage over ester linkages and can offer improvements over siloxane and thiol-based systems. However, the stability of the initial amine SAM must also be considered.
-
For High-Temperature Applications: The intermolecular hydrogen bonding of amide-containing SAMs can provide a notable increase in thermal stability. For the most demanding applications, phosphonate or robust silane chemistries on appropriate substrates may be superior.
Ultimately, the choice of surface modification chemistry must be tailored to the specific application and its environmental demands. By employing the rigorous, multi-technique validation protocols outlined in this guide, researchers can confidently assess the long-term stability of their chosen system and generate reliable, reproducible data.
References
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Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]
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Increased Stability of Glycol-Terminated Self-Assembled Monolayers for Long-Term Patterned Cell Culture. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Thermal Stability of Self-Assembled Monolayers: Influence of Lateral Hydrogen Bonding. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Thermal stability of thiol and silane monolayers: A comparative study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.). OSTI.GOV. Retrieved January 14, 2026, from [Link]
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XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Why is hydrolysis of esters more easy than amide hydrolysis? (2017). Quora. Retrieved January 14, 2026, from [Link]
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Long-Term Stability of Self-Assembled Monolayers in Biological Media. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
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General Aging Theory and Simplified Protocol for Accelerated Aging of Medical Devices. (n.d.). MDDI Online. Retrieved January 14, 2026, from [Link]
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Summary of binding energies and concentrations of evaluated functional groups of the pristine PAAm surface and after reactions with. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Accelerated and Real-Time Aging. (n.d.). STERIS AST. Retrieved January 14, 2026, from [Link]
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Measurement of advancing (a) and receding (b) contact angles. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Change in the R max roughness parameters (derived from the AFM images) caused by the SAM deposition, by illumination by UV light (for 60 min) and by NaCl treatment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. (n.d.). Princeton University. Retrieved January 14, 2026, from [Link]
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ASTM 1980 Accelerated Aging Testing. (n.d.). CS Analytical. Retrieved January 14, 2026, from [Link]
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Self-assembly of amino-terminated monolayers depending on the chemical structure. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
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What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Hydrolysis rate of esters vs. amides? Which one is faster? (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 14, 2026, from [Link]
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DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Root mean square roughness (R rms ) calculated by AFM measurements as a function of solution aging time and [F127]/[TEOS] molar ratio. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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AFM Surface Roughness and Topography Analysis of Lithium Disilicate Glass Ceramic. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Analytical Chemistry Cumulative Exam: X-ray Photoelectron Spectroscopy (XPS). (2014). University of Illinois Urbana-Champaign.
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Quaternary Ammonium-Terminated Films Formed from Mixed Bidentate Adsorbates Provide a High-Capacity Platform for Oligonucleotide. (2018). Dr. Lee Group - University of Houston. Retrieved January 14, 2026, from [Link]
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How can I calculate surface roughness factor from AFM analysis? (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Metallic Flexible NiTi Wire Microcrack Transducer for Label-Free Impedimetric Sensing of Escherichia coli. (2026). MDPI. Retrieved January 14, 2026, from [Link]
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Amides, anhydrides, esters, and acyl chlorides. (2010). Khan Academy. Retrieved January 14, 2026, from [Link]
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High-density amine-terminated monolayers formed on fluorinated CVD-grown graphene. (2012). PubMed. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to Reproducibility: Navigating Supplier Variability of 11-Bromoundecanoyl Chloride
For researchers, scientists, and drug development professionals, the reproducibility of experiments is the bedrock of scientific progress. The quality of reagents is a critical, yet often overlooked, factor that can significantly impact experimental outcomes. This guide provides an in-depth technical analysis of 11-Bromoundecanoyl chloride, a versatile bifunctional molecule, and explores how supplier variability can influence its performance in the lab. We will delve into the potential impurities, their downstream consequences, and provide detailed protocols for in-house quality assessment to ensure the reliability and reproducibility of your research.
The Bifunctional Nature of this compound and the Imperative of Purity
This compound is a valuable building block in organic synthesis, prized for its dual reactivity. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, forming esters, amides, and other carbonyl derivatives. Simultaneously, the terminal alkyl bromide allows for a range of nucleophilic substitution or coupling reactions, making it an ideal linker for surface functionalization, bioconjugation, and polymer synthesis.
However, this dual functionality also makes it susceptible to impurities that can interfere with one or both reactive ends, leading to failed reactions, unexpected side products, and ultimately, a lack of experimental reproducibility. The seemingly subtle differences between batches from different suppliers can be the root cause of significant discrepancies in research findings.
Tracing the Origins of Impurities: Synthesis of this compound
To understand the potential impurities, we must first examine the common synthetic route to this compound. The most prevalent method involves the treatment of 11-bromoundecanoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1]
Caption: Synthesis of this compound.
This seemingly straightforward reaction can introduce several impurities if not performed and purified meticulously:
-
Unreacted 11-Bromoundecanoic Acid: Incomplete reaction or inadequate purification can leave residual starting material. This acidic impurity can neutralize basic reagents or catalysts in subsequent reactions, leading to lower yields or complete reaction failure.
-
Residual Thionyl Chloride: As a highly reactive reagent, any remaining thionyl chloride can react with nucleophiles in your reaction, leading to undesired side products.[2][3] Its presence is often indicated by a pungent odor.
-
Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze back to 11-bromoundecanoic acid upon exposure to atmospheric water. This underscores the importance of proper storage and handling.
-
Other Sulfur-Containing Byproducts: Decomposition of thionyl chloride can sometimes lead to the formation of other sulfur chlorides, which may introduce unexpected reactivity.
The Domino Effect: How Impurities Derail Experiments
The presence of these impurities is not merely an issue of slightly lower purity; it can have a cascade of negative effects on your experiments:
-
Inaccurate Stoichiometry: If a significant portion of the reagent is actually the unreacted starting material, the molar ratio of your reactants will be incorrect, leading to incomplete conversion and lower yields.
-
Formation of Side Products: Residual thionyl chloride can react with amine or alcohol nucleophiles, competing with the desired acylation reaction.[3]
-
Catalyst Inhibition: Acidic impurities can neutralize basic catalysts, effectively halting the desired transformation.
-
Irreproducible Surface Modification: In applications like self-assembled monolayers (SAMs), the presence of the starting acid can disrupt the packing and ordering of the monolayer, leading to inconsistent surface properties.
-
Compromised Bioconjugation: When used as a linker in bioconjugation, impurities can lead to a heterogeneous mixture of products, making purification and characterization challenging.
A Proactive Approach: In-House Quality Assessment of this compound
To mitigate the risks associated with supplier variability, a proactive approach to quality control is essential. Here, we provide detailed protocols for a suite of analytical techniques to assess the purity and integrity of your this compound.
Experimental Workflow for Quality Assessment
Sources
Safety Operating Guide
Navigating the Safe Disposal of 11-Bromoundecanoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of reactive chemical intermediates are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 11-Bromoundecanoyl chloride, a bifunctional molecule often utilized in the synthesis of more complex chemical entities. Our focus extends beyond mere instruction, delving into the chemical principles that underpin these essential safety protocols.
The Chemical Nature of this compound: A Foundation for Safe Handling
This compound (C₁₁H₂₀BrClO) is a linear fatty acyl chloride containing a terminal bromine atom.[1][2][3] Its reactivity is primarily dictated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack. This inherent reactivity, particularly with water, necessitates a carefully controlled disposal process.
The most critical reaction to consider is hydrolysis. This compound reacts vigorously with water in an exothermic reaction to yield 11-bromoundecanoic acid and corrosive hydrogen chloride (HCl) gas.[4][5][6] This reaction underscores the primary hazard associated with improper disposal: the potential for a violent reaction and the release of toxic and corrosive fumes.
Core Principles of Disposal: Neutralization and Waste Segregation
The fundamental strategy for the safe disposal of this compound involves two key stages:
-
Controlled Neutralization: The reactive acyl chloride is first converted into a less hazardous and more stable form. This is achieved through a carefully controlled reaction with a suitable nucleophile, followed by neutralization of the acidic byproducts.
-
Proper Waste Segregation: The neutralized chemical waste must be segregated and disposed of in accordance with institutional and regulatory guidelines for halogenated organic waste.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the hazards involved.[8][9]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the corrosive liquid and potential projectiles from a vigorous reaction.[8][10][11] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton®) | Provides a robust barrier against the corrosive and skin-irritating chemical.[9][10][11] |
| Body Protection | Chemical-resistant apron over a flame-resistant lab coat | Protects against splashes and spills.[12] |
| Respiratory Protection | Use of a certified chemical fume hood is mandatory. | Prevents inhalation of corrosive hydrogen chloride vapors generated during neutralization.[13] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the safe neutralization and disposal of small quantities of this compound typically found in a research laboratory setting.
Materials Required:
-
This compound for disposal
-
A weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate in water)
-
A protic, less reactive solvent (e.g., isopropanol or tert-butanol)
-
Large beaker or flask (at least 5 times the volume of the acid chloride)
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container for halogenated organic waste
Experimental Workflow:
Caption: Step-by-step workflow for the safe disposal of this compound.
Detailed Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all subsequent steps in a certified chemical fume hood.
-
Place a large beaker containing a magnetic stir bar on a stir plate within an ice bath.
-
Add a volume of isopropanol to the beaker that is at least 10 times the volume of the this compound to be disposed of. The alcohol will act as a less reactive nucleophile than water, allowing for a more controlled initial reaction.
-
-
Controlled Reaction:
-
Begin stirring the isopropanol and allow it to cool in the ice bath.
-
Using a dropping funnel, add the this compound to the cold, stirring isopropanol dropwise. The slow addition is crucial to control the exothermic reaction.
-
The this compound will react with the isopropanol to form the corresponding ester and hydrogen chloride. This reaction is generally less vigorous than direct hydrolysis.
-
-
Neutralization:
-
Once the addition of the acid chloride is complete, begin the slow, dropwise addition of a 5% sodium bicarbonate solution. This will neutralize the hydrogen chloride produced in the previous step, as well as hydrolyze any remaining acyl chloride and the newly formed ester.
-
Be aware that the neutralization reaction will produce carbon dioxide gas, leading to foaming or effervescence. The slow addition of the base is critical to prevent the reaction from becoming too vigorous and overflowing the container.
-
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the sodium bicarbonate solution until the pH is between 7 and 9.[14]
-
-
Waste Collection:
-
Once the solution is neutralized and has returned to room temperature, transfer it to a clearly labeled hazardous waste container designated for "Halogenated Organic Waste".
-
The label should include the chemical name and a description of the neutralized contents.
-
Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) department.[15][16][17]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
Small Spills (less than 100 mL):
-
Evacuate and Alert: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill absorbent. Do not use water or sodium bicarbonate directly on the spill , as this will cause a violent reaction.[18]
-
Absorb: Cover the spill with the absorbent material.
-
Collect: Carefully sweep the absorbed material into a designated container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Large Spills (greater than 100 mL):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[13]
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety. By understanding the chemical reactivity of this compound and adhering to a controlled, step-by-step neutralization and disposal protocol, researchers can effectively mitigate the associated risks. This commitment to safety not only protects laboratory personnel but also ensures environmental stewardship and regulatory compliance, fostering a research environment where scientific advancement and safety are mutually reinforcing.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 11-Bromoundecanoyl Chloride
Greetings colleagues. In our work, precision and safety are paramount. Today, we address the handling of 11-Bromoundecanoyl chloride (CAS No. 15949-84-5), a valuable bifunctional reagent. Its utility, however, is matched by its hazardous nature, characteristic of the acyl chloride functional group. This guide is not a mere checklist; it is a framework for understanding the causality behind each safety recommendation, ensuring that every protocol becomes a self-validating system of protection. We will proceed from a foundational understanding of the molecule's reactivity to detailed operational and emergency plans.
The Core Hazard: Understanding Reactivity
This compound is classified as an acid halide.[1][2] The primary driver of its hazard profile is the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. Its most common and hazardous reaction in a laboratory setting is vigorous hydrolysis upon contact with moisture.
Reaction with Water: C₁₁H₂₀BrClO + H₂O → C₁₁H₂₁BrO₂ + HCl (gas)
This reaction is exothermic and produces corrosive hydrogen chloride gas and 11-bromoundecanoic acid. The generation of HCl gas can cause rapid pressure buildup in sealed containers and presents a severe inhalation hazard.[3][4] Therefore, all handling procedures are designed around the rigorous exclusion of moisture and the mitigation of exposure to corrosive products.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 15949-84-5 | [5][6] |
| Molecular Formula | C₁₁H₂₀BrClO | [5][7] |
| Molecular Weight | 283.63 g/mol | [2][5] |
| Appearance | Liquid | [8] |
| Boiling Point | 176-178 °C @ 1 Torr | [7] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of corrosivity and reactivity. The goal is to create an impermeable barrier between you and the chemical.[9]
Mandatory PPE Ensemble
| Protection Level | Specification | Rationale |
| Eye & Face | Chemical safety goggles (indirect ventilation) AND a full-face shield. | Protects against splashes of the liquid and exposure to corrosive HCl gas. A face shield provides a secondary, broader barrier.[3][10][11] |
| Hand | Nitrile or Neoprene gloves. | Provides resistance to chemical permeation. Always check the manufacturer's compatibility chart. Double-gloving is recommended for extended operations.[3][10][12] |
| Body | Chemical-resistant apron over a flame-resistant lab coat. | Protects against splashes and ensures underlying clothing is not compromised.[10] |
| Respiratory | Work must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[3] For emergencies or situations exceeding hood capacity, a NIOSH-certified respirator with an acid gas cartridge is required.[11][12] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes risk. This protocol outlines the essential steps for safely handling this compound in a controlled laboratory environment.
Experimental Workflow Diagram
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
